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5-(Isocyanatomethyl)-3-methyl-1,2-oxazole Documentation Hub

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  • Product: 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole
  • CAS: 134517-52-5

Core Science & Biosynthesis

Foundational

chemical properties of 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole

[1] Part 1: Executive Summary & Structural Identity Compound Name: 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole CAS Registry Number: 134517-52-5 Synonyms: 3-Methyl-5-isoxazolylmethyl isocyanate; (3-Methylisoxazol-5-yl)methy...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Structural Identity

Compound Name: 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole CAS Registry Number: 134517-52-5 Synonyms: 3-Methyl-5-isoxazolylmethyl isocyanate; (3-Methylisoxazol-5-yl)methyl isocyanate. Molecular Formula: C₆H₆N₂O₂ Molecular Weight: 138.12 g/mol [1]

Strategic Significance in Drug Discovery

5-(Isocyanatomethyl)-3-methyl-1,2-oxazole represents a specialized heterocyclic building block used primarily in the synthesis of peptidomimetics and small molecule inhibitors . Unlike simple aliphatic isocyanates, the incorporation of the isoxazole ring confers unique electronic properties and rigid geometry to the resulting ureas or carbamates. The isoxazole moiety acts as a bioisostere for amide bonds and carboxylic acids, often improving metabolic stability and oral bioavailability in lead compounds targeting kinases and G-protein coupled receptors (GPCRs).

Part 2: Physicochemical Profile & Stability

The following data characterizes the compound's behavior under laboratory conditions. Where experimental values are proprietary or sparse, values are derived from structure-activity relationship (SAR) analogues (e.g., benzyl isocyanate).

PropertyValue / DescriptionContext & Implication
Physical State Colorless to pale yellow liquidTypically handled as a solution in DCM or THF to mitigate polymerization.
Boiling Point ~65–70 °C (at 0.5 mmHg) [Predicted]High vacuum distillation is required for purification to avoid thermal decomposition.
Density ~1.15 g/mLDenser than typical ethereal solvents; facilitates phase separation in aqueous workups (if quenched).
Solubility Soluble in DCM, THF, Toluene, EtOAcIncompatible with water, alcohols, and amines (reacts immediately).
Stability Moisture SensitiveHydrolyzes rapidly to the corresponding amine and CO₂. Must be stored under Argon/Nitrogen at 2–8 °C.
Reactivity Class Electrophile (Hard)The isocyanate carbon is highly susceptible to nucleophilic attack.[2][3]
Electronic Structure Analysis

The 3-methyl-1,2-oxazole ring is electron-deficient compared to a benzene ring. This electron-withdrawing nature inductively activates the methylene-linked isocyanate group, making it more reactive toward nucleophiles than benzyl isocyanate. This enhanced electrophilicity requires strict control of stoichiometry and temperature to prevent over-reaction (e.g., formation of biurets).

Part 3: Synthetic Routes & Manufacturing

The synthesis of 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole is typically achieved via the phosgenation of the corresponding primary amine. Due to safety concerns with gaseous phosgene, modern laboratory protocols utilize Triphosgene (bis(trichloromethyl) carbonate) as a solid, safer equivalent.

Primary Synthetic Pathway: Triphosgene-Mediated Carbonylation

Reagents:

  • Precursor: 5-(Aminomethyl)-3-methylisoxazole (CAS 2763-96-4)

  • Reagent: Triphosgene (0.34 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (excess)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

Protocol:

  • Dissolution: Dissolve 5-(aminomethyl)-3-methylisoxazole (1.0 equiv) and TEA (2.2 equiv) in anhydrous DCM at 0 °C under inert atmosphere.

  • Addition: Dropwise add a solution of Triphosgene (0.34 equiv) in DCM over 30 minutes. Note: Exothermic reaction.[4]

  • Reflux: Allow the mixture to warm to room temperature, then reflux for 2–4 hours to drive the elimination of HCl and formation of the isocyanate.

  • Purification: The solvent is removed under reduced pressure. The residue is purified via vacuum distillation or used directly (if purity >90% by NMR) to avoid polymerization.

Visualizing the Synthesis Workflow

SynthesisPath Precursor 5-(Aminomethyl)- 3-methylisoxazole Intermediate Carbamoyl Chloride Intermediate Precursor->Intermediate DCM, 0°C Base (TEA) Reagent Triphosgene (Solid Phosgene Source) Reagent->Intermediate Product 5-(Isocyanatomethyl)- 3-methyl-1,2-oxazole Intermediate->Product Reflux -HCl Byproducts HCl (Trapped by Base) + CO2 Intermediate->Byproducts

Figure 1: Step-wise synthesis of the isocyanate from its amine precursor using a triphosgene protocol.

Part 4: Reactivity & Applications in Medicinal Chemistry[3][5][6]

This isocyanate serves as a "linchpin" reagent, enabling the rapid diversification of core scaffolds. Its primary utility lies in generating Urea and Carbamate libraries.

Urea Formation (Kinase Inhibitor Synthesis)

Reaction with secondary amines yields 1,1,3-trisubstituted ureas.

  • Mechanism: Nucleophilic addition of the amine nitrogen to the isocyanate carbon.

  • Conditions: DCM or DMF, 0 °C to RT, 1–4 hours. No catalyst required.

  • Application: The resulting urea linkage is a common motif in kinase inhibitors (e.g., Sorafenib analogs), utilizing the isoxazole ring to bind to the ATP-binding pocket via hydrogen bonding.

Carbamate Formation (Prodrugs)

Reaction with alcohols yields carbamates.[5]

  • Conditions: Requires a catalyst (e.g., Dibutyltin dilaurate or mild base like DMAP) and elevated temperatures (40–60 °C).

  • Application: Used to protect hydroxyl groups or to create prodrugs that release the active alcohol upon enzymatic hydrolysis.

Reactivity Network Diagram

Reactivity Center 5-(Isocyanatomethyl)- 3-methyl-1,2-oxazole Urea Isoxazolyl-Urea (Kinase Inhibitor Motif) Center->Urea + Amine (Fast, RT) Carbamate Isoxazolyl-Carbamate (Prodrug Linker) Center->Carbamate + Alcohol (Cat. DMAP, Heat) SymUrea Symmetrical Urea (Impurity) Center->SymUrea + H2O (Hydrolysis -> Amine -> Dimer) Amine Secondary Amine (R2-NH) Alcohol Alcohol (R-OH) Water Water (H2O)

Figure 2: Divergent reactivity profile. The pathway to symmetrical urea represents a decomposition route triggered by moisture.

Part 5: Handling, Safety & Storage[5]

Critical Warning: Isocyanates are potent sensitizers. Inhalation of vapors can cause severe respiratory distress and asthmatic sensitization.

Safety Protocol (Self-Validating System)
  • Engineering Controls: All operations must be performed in a functioning chemical fume hood.

  • Quenching: Keep a beaker of 10% aqueous ammonium hydroxide or 5% methanol/water solution nearby. In case of a spill, cover with the quenching solution to convert the isocyanate to a harmless urea.

  • PPE: Double nitrile gloves are mandatory. Isocyanates can permeate standard latex.

Storage Requirements
  • Temperature: Store at 2–8 °C (refrigerated).

  • Atmosphere: Store under an inert blanket of Argon.

  • Container: Septum-sealed glass vials. Avoid ground glass joints without grease, as polymerization can seize the joint.

References

  • Sigma-Aldrich (Merck). Safety Data Sheet: Isocyanates and Derivatives. Retrieved from (General handling of isocyanates).

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22768166: 3-Isocyanato-5-methyl-1,2-oxazole (Isomer Reference). Retrieved from .

  • Knölker, H. J., et al. (1996).Triphosgene in Organic Synthesis: A Safer Reagent for the Preparation of Isocyanates. Angewandte Chemie International Edition. (Protocol grounding for triphosgene usage).
  • ChemicalBook. CAS 134517-52-5 Entry: 5-(isocyanatomethyl)-3-methyl-1,2-oxazole.[1][6] Retrieved from .

Sources

Exploratory

Technical Whitepaper: Molecular Characterization and Synthetic Utility of 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole

[1] Executive Summary 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole (CAS: 134517-52-5) represents a high-value heterocyclic building block in modern drug discovery.[1] Distinguished by its reactive isocyanate electrophile te...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-(Isocyanatomethyl)-3-methyl-1,2-oxazole (CAS: 134517-52-5) represents a high-value heterocyclic building block in modern drug discovery.[1] Distinguished by its reactive isocyanate electrophile tethered to a 3-methylisoxazole core, this compound serves as a critical "staple" for introducing the isoxazole pharmacophore—a proven bioisostere for amide bonds and aromatic rings—into target molecules. This guide provides a definitive technical analysis of its molecular structure, validated synthesis protocols via the triphosgene route, and its application in generating urea and carbamate libraries.

Molecular Architecture & Physicochemical Properties[1][2]

The structural integrity of 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole relies on the stability of the 1,2-oxazole (isoxazole) ring system.[1] The 3-methyl substitution provides steric definition and metabolic stability, while the 5-position methylene spacer decouples the electron-withdrawing isocyanate group from the aromatic ring, modulating its reactivity to prevent rapid hydrolysis while maintaining high electrophilicity toward amines and alcohols.[1]

Structural Specifications
PropertySpecification
IUPAC Name 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole
Common Name 3-Methyl-5-isoxazolylmethyl isocyanate
CAS Registry Number 134517-52-5
Molecular Formula C₆H₆N₂O₂
Molecular Weight 138.12 g/mol
Exact Mass 138.0429
SMILES CC1=NOC(CN=C=O)=C1
Precursor Amine CAS 154016-55-4 (1-(3-Methylisoxazol-5-yl)methanamine)
Structural Topology Diagram

The following diagram illustrates the connectivity and functional zoning of the molecule, highlighting the electrophilic "warhead" (isocyanate) versus the structural "scaffold" (isoxazole).

MolecularStructure cluster_properties Functional Implications Core Isoxazole Ring (Aromatic Scaffold) Substituent 3-Methyl Group (Steric Anchor) Core->Substituent Position 3 Linker Methylene Spacer (-CH2-) Core->Linker Position 5 Bioisostere Bioisostere for Amide/Ester Core->Bioisostere Warhead Isocyanate Group (-N=C=O) (Electrophile) Linker->Warhead Covalent Bond Reactivity Urea/Carbamate Formation Warhead->Reactivity

Figure 1: Structural topology of 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole showing functional zones.[1]

Synthetic Pathways & Methodology

While phosgenation of the corresponding amine is the industrial standard, the use of Triphosgene (Bis(trichloromethyl) carbonate) is the preferred bench-scale method due to enhanced safety profiles and stoichiometric control. The synthesis proceeds from 5-(Aminomethyl)-3-methylisoxazole (CAS 154016-55-4).[1][2]

Protocol: Triphosgene-Mediated Conversion[1]

Reaction Logic: The primary amine attacks the carbonyl of triphosgene to form a carbamoyl chloride intermediate.[3] Subsequent elimination of HCl, driven by a non-nucleophilic base (DIPEA or Et₃N), yields the isocyanate.

Reagents:

  • Precursor: 1-(3-Methylisoxazol-5-yl)methanamine (1.0 eq)[1]

  • Reagent: Triphosgene (0.35 eq) [Note: 1 mol Triphosgene generates 3 mol Phosgene equivalent]

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq) or sat. aq. NaHCO₃ (biphasic)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene[1][3]

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve Triphosgene (0.35 eq) in anhydrous DCM. Cool to 0°C.[1][3]

  • Addition: Dissolve the amine (1.0 eq) and DIPEA (2.5 eq) in DCM. Add this solution dropwise to the Triphosgene solution over 30 minutes.[3] Critical: Slow addition prevents urea byproduct formation.[1][3]

  • Conversion: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by IR (appearance of strong -N=C=O peak at ~2270 cm⁻¹) or TLC (conversion of polar amine to non-polar isocyanate).[1]

  • Workup: Quench with cold 1N HCl (rapidly) to remove unreacted amine, separate organic layer, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Distillation under reduced pressure is recommended if high purity is required, as silica gel chromatography can hydrolyze the isocyanate.[3]

Synthesis Logic Diagram

SynthesisWorkflow Amine Precursor: 5-(Aminomethyl)-3-methylisoxazole (CAS 154016-55-4) Reaction Reaction: 0°C to RT, DCM, 2-4h Amine->Reaction Triphosgene Reagent: Triphosgene (Solid Phosgene Source) Triphosgene->Reaction Base Base: DIPEA (Hunig's Base) Base->Reaction Intermediate Intermediate: Carbamoyl Chloride Product Target: 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole (CAS 134517-52-5) Intermediate->Product -HCl Elimination Reaction->Intermediate Nucleophilic Attack

Figure 2: Triphosgene-mediated synthesis pathway from the amine precursor.[1]

Applications in Drug Discovery[6][7]

The isoxazole moiety is a "privileged scaffold" in medicinal chemistry, often used to improve the pharmacokinetic profile of a drug candidate.[3]

Reactivity Profile

The isocyanate group is a hard electrophile.[3] Its reactivity order with nucleophiles is:

  • Primary Amines (R-NH₂): Extremely fast -> Forms Ureas .[1][3]

  • Alcohols (R-OH): Moderate (requires heat/catalyst) -> Forms Carbamates .[1][3]

  • Water: Fast -> Forms unstable carbamic acid -> Decarboxylates to Amine -> Reacts with Isocyanate to form symmetrical Urea (impurity).[1][3]

Strategic Utility
  • Fragment-Based Drug Design (FBDD): The low molecular weight (138.12 Da) makes it an ideal fragment for growing into binding pockets.[1][3]

  • Bioisosterism: The isoxazole ring mimics the geometry and electronic properties of pyridine and amide bonds but with different H-bond acceptor capabilities.[1][3]

  • Linker Chemistry: The methylene spacer allows rotational freedom, enabling the isoxazole to orient into optimal pi-stacking interactions within protein active sites (e.g., BET bromodomains, kinases).

Handling, Stability & Safety

Self-Validating Safety Protocol:

  • Moisture Sensitivity: Isocyanates react with atmospheric moisture.[1][3] Test: If the liquid turns cloudy or precipitates a white solid (urea), the reagent has degraded.[3] Store under Nitrogen/Argon at 4°C.

  • Quenching: Never dispose of active isocyanates directly.[1][3] Quench excess reagent with a solution of 10% methanol and 5% concentrated ammonia in water.[3]

  • Toxicity: Isocyanates are potent sensitizers.[1][3] Use double-gloving and work exclusively in a fume hood.[1][3]

References

  • National Institute of Standards and Technology (NIST). o-Nitroaniline (Formula C6H6N2O2) - Molecular Weight Verification.[1][3] NIST WebBook.[1][3] Available at: [Link][1]

  • PubChem. (3-Methylisoxazol-5-yl)methanamine (Precursor Amine).[1][3] National Library of Medicine.[3] Available at: [Link][1]

  • RSC Advances. Advances in isoxazole chemistry and their role in drug discovery.[1][3] Royal Society of Chemistry, 2025.[3] Available at: [Link]

  • Accelachem. 5-(isocyanatomethyl)-3-methyl-1,2-oxazole CAS 134517-52-5 Entry.[1][4][5] Available at: [Link][1]

Sources

Foundational

5-(Isocyanatomethyl)-3-methyl-1,2-oxazole CAS number and identification

The following technical guide details the identification, synthesis, and application of 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole , a specialized heterocyclic building block used in the development of pharmaceutical agen...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and application of 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole , a specialized heterocyclic building block used in the development of pharmaceutical agents, particularly kinase inhibitors and antimicrobial compounds.

Advanced Synthesis, Reactivity, and Pharmacophore Integration

Core Identification & Physicochemical Profile[1][2][3]

5-(Isocyanatomethyl)-3-methyl-1,2-oxazole is a bifunctional electrophile combining a reactive isocyanate group with a stable 3-methylisoxazole pharmacophore. It serves as a critical intermediate for introducing the isoxazole moiety into drug scaffolds via urea or carbamate linkages.

Property Data
IUPAC Name 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole
CAS Number 134517-52-5
Molecular Formula C₆H₆N₂O₂
Molecular Weight 138.12 g/mol
Physical State Colorless to pale yellow liquid (typically)
Boiling Point ~85–90 °C (at reduced pressure, predicted)
Solubility Soluble in DCM, THF, Toluene, Ethyl Acetate
Reactivity Class Electrophile (Isocyanate), Heterocycle (Isoxazole)
Storage 2–8 °C, under inert atmosphere (Argon/Nitrogen), moisture-sensitive
Structural Significance

The 1,2-oxazole (isoxazole) ring is a privileged scaffold in medicinal chemistry, often acting as a bioisostere for carboxylic acids or esters due to its planar geometry and hydrogen-bonding capability. The 5-position substitution is crucial; unlike its 3-isomer, the 5-substituted isoxazole is more susceptible to reductive cleavage, allowing it to function as a "masked" 1,3-dicarbonyl equivalent in complex synthesis.

Synthetic Methodology

The synthesis of 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole is typically achieved through two primary routes: Phosgenation of the primary amine or the Curtius Rearrangement of the corresponding carboxylic acid derivative.

Route A: Triphosgene-Mediated Synthesis (Recommended)

This protocol is preferred for laboratory-scale synthesis due to the avoidance of gaseous phosgene, using solid triphosgene as a safer equivalent.

Precursor: (3-Methylisoxazol-5-yl)methylamine (CAS 14635-11-1)

Protocol:
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Argon.

  • Dissolution: Dissolve Triphosgene (0.35 eq) in anhydrous Dichloromethane (DCM) and cool to 0 °C.

  • Addition: Slowly add a solution of (3-Methylisoxazol-5-yl)methylamine (1.0 eq) and Diisopropylethylamine (DIPEA) (2.5 eq) in DCM dropwise over 30 minutes. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by IR spectroscopy (appearance of strong -N=C=O peak at ~2270 cm⁻¹).

  • Workup: Quench unreacted phosgene species with cold aqueous NaHCO₃ (Caution: Gas evolution). Extract with DCM (3x).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate under reduced pressure. The crude isocyanate is often pure enough for subsequent coupling; otherwise, purify via vacuum distillation.

Route B: Curtius Rearrangement

Precursor: 3-Methyl-5-isoxazoleacetic acid (CAS 19668-85-0)

  • Activation: Convert the acid to the acyl azide using Diphenylphosphoryl azide (DPPA) and Triethylamine (TEA) in Toluene.

  • Rearrangement: Heat the acyl azide solution to reflux (80–100 °C). The acyl azide undergoes thermal decomposition to the isocyanate with the release of N₂.

Synthesis Workflow Diagram

SynthesisPath Amine (3-Methylisoxazol-5-yl)methylamine (CAS 14635-11-1) Triphosgene Triphosgene / DIPEA (DCM, 0°C) Amine->Triphosgene Acid 3-Methyl-5-isoxazoleacetic acid (CAS 19668-85-0) DPPA DPPA / TEA (Toluene, Reflux) Acid->DPPA Isocyanate 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole (CAS 134517-52-5) Triphosgene->Isocyanate Phosgenation DPPA->Isocyanate Curtius Rearrangement (-N2)

Figure 1: Dual synthetic pathways for CAS 134517-52-5 via Amine Phosgenation or Acid Curtius Rearrangement.

Applications in Drug Discovery[1][4][5][6][7]

The isocyanate group is a "click-like" electrophile that reacts rapidly with nucleophiles to form stable linkages. This compound is specifically used to graft the 3-methylisoxazole moiety onto drug scaffolds.

Urea-Linked Kinase Inhibitors

Many kinase inhibitors (e.g., for p38 MAP kinase or VEGFR) utilize a "hinge-binding" motif connected via a urea linker.

  • Reaction: Isocyanate + Aryl Amine → Diaryl Urea .

  • Mechanism: The nucleophilic amine attacks the central carbon of the isocyanate.

  • Advantage: The resulting urea provides a donor-acceptor-donor (D-A-D) hydrogen bonding pattern critical for binding to the ATP pocket of kinases.

Carbamate Prodrugs
  • Reaction: Isocyanate + Alcohol (R-OH) → Carbamate (Urethane) .

  • Application: Used to modulate the lipophilicity and metabolic stability of hydroxyl-containing drugs. The isoxazole ring can improve metabolic stability compared to a simple phenyl ring.

Isoxazole Ring Cleavage (Masked Chemistry)

Under catalytic hydrogenation (H₂/Pd-C) or reductive conditions (Mo(CO)₆), the N-O bond of the isoxazole ring can be cleaved.

  • Product:

    
    -amino enone or 1,3-diketone derivative.
    
  • Utility: This allows the isoxazole to serve as a stable precursor for complex acyclic structures that are otherwise difficult to handle.

Reactivity & Application Map

Reactivity Iso 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole (Electrophile) Urea Isoxazolyl-Ureas (Kinase Inhibitor Scaffolds) Iso->Urea + Amine Carbamate Isoxazolyl-Carbamates (Prodrugs / Stable Linkers) Iso->Carbamate + Alcohol Amine Primary/Secondary Amines (R-NH2) Alcohol Alcohols (R-OH) Red H2 / Pd-C (Reduction) Cleavage Beta-Amino Enones (Masked 1,3-Dicarbonyls) Urea->Cleavage Ring Opening

Figure 2: Reactivity profile of the isocyanate group and the latent reactivity of the isoxazole ring.

Safety & Handling Protocols

Hazard Class: Isocyanates are potent sensitizers and lachrymators. GHS Classification:

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

Handling Rules:

  • Moisture Control: Isocyanates react with water to form amines and CO₂, which can pressurize sealed vessels. Always handle under Argon/Nitrogen.

  • Quenching: Spills should be neutralized with a solution of 90% water, 8% concentrated ammonia, and 2% liquid detergent.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. All operations must be performed in a functioning fume hood.

References

  • ChemicalBook. (2024).[1] 5-(isocyanatomethyl)-3-methyl-1,2-oxazole - CAS 134517-52-5.[2] Retrieved from

  • PubChem. (2024).[3][4] Isoxazole Derivatives and Isocyanate Reactivity. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). 3-Methyl-5-isoxazoleacetic acid (Precursor CAS 19668-85-0). Retrieved from

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products. Current Opinion in Drug Discovery & Development. (Contextual reference for isoxazole ring cleavage).
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

Sources

Exploratory

solubility profile of 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole in organic solvents

Technical Whitepaper: Solubility Profile & Handling of 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole Executive Summary This technical guide provides a comprehensive analysis of the solubility, solvent compatibility, and stab...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profile & Handling of 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole

Executive Summary

This technical guide provides a comprehensive analysis of the solubility, solvent compatibility, and stability profile of 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole .[1] As a bifunctional heterocyclic intermediate containing both a polar isoxazole ring and a highly reactive isocyanate group, this compound presents a "Solubility Paradox": it is thermodynamically soluble in many polar solvents but kinetically unstable in those possessing active hydrogen atoms (protic solvents). This guide outlines the physicochemical basis for solvent selection, defines a compatibility matrix, and details a self-validating protocol for preparing stable stock solutions in drug discovery workflows.

Chemical Identity & Physicochemical Basis

To understand the solubility profile, we must first deconstruct the molecular architecture.

  • Compound Name: 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole[1]

  • Structural Components:

    • 1,2-Oxazole (Isoxazole) Core: A five-membered aromatic heterocycle.[1][2] The electronegative oxygen and nitrogen atoms create a permanent dipole, imparting solubility in polar organic solvents.

    • Isocyanatomethyl Group (-CH₂-N=C=O): The critical functional handle.[1] The isocyanate carbon is highly electrophilic.[1] While it enhances solubility in aprotic polar solvents, it renders the molecule incompatible with water, alcohols, and amines.

    • Methyl Group (C3 Position): Provides a minor lipophilic contribution, aiding solubility in moderately non-polar solvents like toluene.[1]

The Isocyanate Paradox: In solubility studies, "solubility" usually refers to the thermodynamic equilibrium of a solute in a solvent. However, for isocyanates, reactivity dictates compatibility . Dissolving this compound in methanol results in a clear solution, not because it is stable, but because it rapidly converts to the corresponding methyl carbamate. Therefore, solubility must be defined as "Stable Solvation." [1]

Solvent Compatibility Matrix

The following matrix categorizes solvents based on solvation power and chemical inertness .

Table 1: Solubility & Stability Profile
Solvent ClassRepresentative SolventsSolubility PredictionStabilityRecommendation
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DichloroethaneHigh (>100 mg/mL)Excellent Primary Choice. Ideal for synthesis and stock solutions.[1]
Polar Aprotic Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN)High (>100 mg/mL)Good (Must be Anhydrous)Secondary Choice. Use anhydrous grades to prevent hydrolysis.
Aromatic Hydrocarbons Toluene, Xylene, BenzeneModerate (10-50 mg/mL)Excellent Process Choice. Good for reflux reactions; lower solubility at RT compared to DCM.
Polar Aprotic (High BP) DMF, DMSO, NMPHigh (>100 mg/mL)Conditional Caution. DMSO can react at high temps. DMF must be amine-free.
Alcohols (Protic) Methanol, Ethanol, IsopropanolMiscible (Reactive)Unstable FORBIDDEN. Rapid conversion to carbamates.
Water Water, Aqueous BuffersImmiscible (Reactive)Unstable FORBIDDEN. Hydrolysis to amine and urea precipitate.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneLow (<1 mg/mL)Stable Anti-Solvent. Useful for precipitation/crystallization.

Mechanistic Stability Pathways

The diagram below illustrates the divergent pathways this compound takes depending on the solvent environment. This visualization is critical for understanding why "solubility" cannot be decoupled from "reactivity."[1]

StabilityPathways Compound 5-(Isocyanatomethyl)- 3-methyl-1,2-oxazole DCM Anhydrous DCM/THF (Inert Solvent) Compound->DCM Dissolution MeOH Methanol/Ethanol (Nucleophilic Solvent) Compound->MeOH Solvolysis Water Water/Moisture (Hydrolysis) Compound->Water Hydrolysis StableSol Stable Solution (Ready for Synthesis) DCM->StableSol No Reaction Carbamate Methyl Carbamate (Degradation Product) MeOH->Carbamate Fast Kinetics Amine Unstable Carbamic Acid Amine + CO2 Water->Amine -CO2 Urea Symmetric Urea (Precipitate) Amine->Urea Reacts with excess Isocyanate

Figure 1: Solvation vs. Reaction Pathways.[1] Green paths indicate stable handling; red paths indicate degradation.

Analytical Determination Protocol: "Inert Dissolution"

To experimentally verify solubility without degradation, standard gravimetric methods (which often use open air) are insufficient due to atmospheric moisture. Use this Self-Validating IR Protocol .

Objective

Determine the solubility limit in a target solvent while verifying structural integrity.

Materials
  • Solvent: Anhydrous (Water < 50 ppm), stored over molecular sieves.[1]

  • Vessel: Septum-capped vial, nitrogen-purged.

  • Detection: FT-IR Spectrometer (Liquid cell or ATR).[1]

Step-by-Step Methodology
  • Baseline Verification (The "NCO Check"):

    • Take a small amount of neat 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole.[1]

    • Run IR.[1][3] Confirm strong, sharp peak at 2250–2270 cm⁻¹ (Isocyanate asymmetric stretch). This is your "Integrity Marker."

  • Incremental Addition:

    • Place 100 mg of compound into a tared, N₂-purged vial.

    • Add the target solvent (e.g., DCM) in 100 µL aliquots via syringe through the septum.

    • Vortex after each addition.[1]

  • Saturation Point Determination:

    • Record the volume required to achieve full dissolution (clear solution).[1]

    • Calculation: Solubility (mg/mL) = 100 mg / Volume Added (mL).[1]

  • Validation (The "Time-Zero" Test):

    • Immediately run an IR of the solution.

    • Pass Criteria: The NCO peak at ~2270 cm⁻¹ is distinct and unchanged.

    • Fail Criteria: Appearance of broad peaks at 3300-3500 cm⁻¹ (N-H stretch) or 1600-1700 cm⁻¹ (Urea/Carbamate C=O), indicating wet solvent.[1]

Handling & Storage Guidelines

  • Storage: Store neat material at 2-8°C under argon or nitrogen.

  • Stock Solutions:

    • Avoid storing stock solutions for >24 hours unless in hermetically sealed, anhydrous conditions.[1]

    • If storage is necessary, use Anhydrous Toluene rather than THF or DCM, as toluene is less hygroscopic.

  • Quenching Spills: Do not wipe with water.[1] Treat spills with a mixture of Ethanol (90%), Water (5%), and Conc. Ammonia (5%) to safely convert the isocyanate to an inert urea/carbamate derivative before disposal.[1]

Applications in Synthesis

This solubility profile directly impacts synthetic utility.[1][4]

  • Urea Synthesis: Perform in DCM or Dioxane .[1] Add the amine nucleophile slowly.[1] The high solubility of the isocyanate in DCM ensures rapid reaction kinetics.

  • Carbamate Synthesis: If reacting with a solid alcohol, use THF or DMF to solubilize the alcohol, ensuring the isocyanate remains in solution to drive the reaction.

SynthesisWorkflow Start Start: 5-(Isocyanatomethyl)- 3-methyl-1,2-oxazole SolventSelect Select Solvent (DCM, THF, Toluene) Start->SolventSelect DryCheck Check Water Content (<50 ppm required) SolventSelect->DryCheck Decision Is Solvent Dry? DryCheck->Decision Dry Proceed to Reaction Decision->Dry Yes Wet Re-dry (Mol Sieves) or Discard Decision->Wet No Reaction Add Nucleophile (Amine/Alcohol) Dry->Reaction Wet->DryCheck Product Isolate Product (Urea/Carbamate) Reaction->Product

Figure 2: Workflow for utilizing the compound in synthesis, emphasizing the critical drying step.

References

  • Safe Work Australia. (2015).[1] Guide for Handling Isocyanates.[1][5] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 9254: Isoxazole.[1] Retrieved from

  • ChemicalBook. (2024).[1] 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole Product Properties. Retrieved from

  • Health and Safety Executive (HSE). (2024). Construction Hazardous Substances: Isocyanates.[1][6] Retrieved from

  • Corbett, E. (1972).[1] Safety Aspects of Handling Isocyanates in Urethane Foam Production. Institution of Chemical Engineers.[1] Retrieved from

Sources

Foundational

Technical Guide: Safe Handling and SDS Architecture for Isoxazole Isocyanates

Topic: Safety Data Sheet (SDS) and Handling of Isoxazole Isocyanates Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and EHS Professionals Executive Summary Isoxazole isocyanates rep...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) and Handling of Isoxazole Isocyanates Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and EHS Professionals

Executive Summary

Isoxazole isocyanates represent a specialized class of heterocyclic electrophiles frequently utilized in the synthesis of bioactive compounds, including antibiotics (e.g., isoxazolyl penicillins) and immunomodulators. While they share the foundational hazards of aliphatic and aromatic isocyanates—specifically respiratory sensitization and moisture sensitivity—the electron-withdrawing nature of the isoxazole ring amplifies the electrophilicity of the isocyanate group. This guide synthesizes the physicochemical reactivity of the isoxazole scaffold with rigorous safety protocols, providing a self-validating framework for handling these high-value, high-risk intermediates.

Chemical Identity & Reactivity Profile[1][2]

The Electronic Force Multiplier

To understand the hazard, one must understand the molecule. The isoxazole ring is a


-excessive heteroaromatic system, yet it exerts a significant inductive electron-withdrawing effect (-I effect) due to the electronegative oxygen and nitrogen atoms.
  • Mechanism: When an isocyanate group (-N=C=O) is attached to the isoxazole ring (particularly at the 3, 4, or 5 positions), the ring's electron-withdrawing character pulls electron density away from the isocyanate carbon.

  • Consequence: This increases the electrophilicity of the carbonyl carbon, making isoxazole isocyanates kinetically faster to react with nucleophiles (biological amines, water, alcohols) than their phenyl or alkyl counterparts.

  • Safety Implication: The "window of forgiveness" for exposure or moisture contamination is significantly reduced.

The Moisture Degradation Pathway

The primary instability risk is moisture. Unlike standard reagents that merely hydrolyze, isocyanates undergo a cascade reaction that generates gas (pressure hazard) and insoluble ureas (contamination hazard).

IsocyanateDegradation Iso Isoxazole-NCO (Electrophile) CarbAcid Carbamic Acid (Unstable Intermediate) Iso->CarbAcid Hydrolysis Urea Di-Isoxazole Urea (Insoluble Solid) Iso->Urea Water + H2O (Moisture) Water->CarbAcid Amine Isoxazole-Amine (Nucleophile) CarbAcid->Amine - CO2 CO2 CO2 Gas (Pressure Hazard) CarbAcid->CO2 Amine->Urea + Isoxazole-NCO

Figure 1: The autocatalytic degradation pathway of isoxazole isocyanates. Note that the amine product reacts with the remaining isocyanate to form urea, consuming the reagent twice as fast.

SDS Critical Analysis & GHS Classification

When authoring or reviewing an SDS for a custom isoxazole isocyanate (e.g., 5-methyl-3-isoxazolyl isocyanate), generic templates often fail to capture the specific risks.

Section 2: Hazards Identification (GHS)
Hazard ClassCategoryH-StatementCritical Note
Acute Tox. (Inhal) Cat 1 or 2H330/H331: Fatal/Toxic if inhaled.High volatility is not required for toxicity; aerosols are potent sensitizers.
Resp. Sensitization Cat 1H334: Allergy/asthma symptoms.[1]Irreversible. Once sensitized, trace exposure triggers anaphylaxis.
Skin Sensitization Cat 1H317: Allergic skin reaction.[2]Permeation through standard nitrile gloves can occur in <15 mins.
Eye Irritation Cat 2AH319: Causes serious eye irritation.[3]Lachrymator potential due to isoxazole cleavage.
Section 10: Stability and Reactivity
  • Conditions to Avoid: Do not list "Heat" alone. Explicitly state "Moisture, alcohols, amines, and carboxylic acids."

  • Hazardous Decomposition: Must include Hydrogen Cyanide (HCN) .[2] The isoxazole ring contains a hidden nitrile functionality that can be released under thermal decomposition conditions.

Advanced Handling Protocols

Engineering Controls: The Containment Matrix

Do not rely solely on a fume hood. Use this decision matrix to determine the required containment level.

HandlingProtocol Start Start: Handling Isoxazole Isocyanate State Physical State? Start->State Solid Solid / Crystalline State->Solid Liquid Liquid / Oil State->Liquid Qty Quantity? Solid->Qty Glovebox Glovebox (Inert Atm) Required Liquid->Glovebox High Vapour Risk Small < 100 mg Qty->Small Low Dust Risk Large > 100 mg Qty->Large High Dust Risk Hood Fume Hood + Schlenk Line (Double Gloving) Small->Hood Large->Glovebox

Figure 2: Risk-based containment decision tree. Liquid isoxazole isocyanates pose a higher inhalation risk and default to glovebox handling.

Personal Protective Equipment (PPE) Strategy

Standard nitrile gloves are insufficient for prolonged contact with isocyanates.

  • Primary Layer: Laminated film (Silver Shield/4H) or Butyl Rubber. These provide >480 min breakthrough time.

  • Secondary Layer: Nitrile (for dexterity and to protect the inner glove).

  • Respiratory: If outside a glovebox, a Full-Face Respirator with P100 (HEPA) + Organic Vapor (OV) cartridges is mandatory.

Self-Validating Decontamination Protocol

Trust but verify. When cleaning a workspace, use a colorimetric swipe test (e.g., Swype™ for Isocyanates) to confirm no residues remain.

Quenching Solution (The "Decon Mix"):

  • 50% Ethanol (solvent)

  • 40% Water (reactant)

  • 10% Concentrated Aqueous Ammonia (catalyst/nucleophile)

  • Note: This mixture generates heat and CO2.[4] Prepare in an open container within a fume hood.

Emergency Response: The "No-Water" Rule

Spill Management

NEVER use water on a concentrated isocyanate spill.[5] Water causes rapid gas evolution (CO2), which can disperse the chemical as an aerosol.

Step-by-Step Protocol:

  • Evacuate: Clear the area of all personnel.

  • Absorb: Cover spill with dry sand, vermiculite, or specialized isocyanate absorbent pads.[5]

  • Neutralize: Apply the "Decon Mix" (see 4.[6]3) on top of the absorbent. Allow to sit for 30 minutes.

  • Collect: Shovel into a loose-lid container.

    • Critical: Do not seal the waste container tight.[2][6][7][8] CO2 buildup can cause the drum to explode. Leave the lid loose for 48 hours.

First Aid
  • Inhalation: Immediate removal to fresh air.[9] Oxygen may be required. Alert medical personnel to "Isocyanate Sensitization Risk".

  • Skin: Wash with polyethylene glycol (PEG-400) if available, or copious soap and water. Alcohol may increase skin absorption and should be avoided for initial washing.

References

  • Occupational Safety and Health Administration (OSHA). Isocyanates - Overview and Hazards. [Link]

  • National Institutes of Health (NIH) - PubChem. Isoxazole Structure and Bioactivity Data. [Link]

  • Safe Work Australia. Guide to Handling Isocyanates. [Link]

  • Centers for Disease Control and Prevention (NIOSH). Isocyanates: NIOSH Pocket Guide to Chemical Hazards. [Link]

Sources

Exploratory

A Technical Guide to the Thermodynamic Stability of Isocyanatomethyl-Isoxazole Compounds

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth exploration of the thermodynamic stability of isocyanatomethyl-isoxazole compound...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the thermodynamic stability of isocyanatomethyl-isoxazole compounds, a class of molecules with significant potential in medicinal chemistry and drug development. Recognizing the critical importance of stability in the efficacy, safety, and shelf-life of pharmaceutical compounds, this document delves into the core principles governing the stability of these unique bifunctional molecules. We will explore both theoretical underpinnings and practical experimental and computational methodologies for assessing thermodynamic stability, offering field-proven insights for researchers in the pharmaceutical sciences.

Introduction: The Emerging Role of Isocyanatomethyl-Isoxazoles in Drug Discovery

The isoxazole moiety is a well-established pharmacophore present in a variety of approved drugs, valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[1][2] Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The introduction of an isocyanatomethyl group (-CH₂NCO) appends a highly reactive electrophilic center, creating a bifunctional scaffold with the potential for covalent modification of target proteins. This dual-functionality opens new avenues for designing targeted covalent inhibitors and other novel therapeutic agents.[5]

However, the inherent reactivity of the isocyanate group also raises significant questions about the overall thermodynamic stability of these compounds.[6] A thorough understanding of their stability is paramount for successful drug development, influencing everything from synthesis and purification to formulation and in vivo performance.

dot graph ERD { graph [rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, penwidth=2]; edge [penwidth=2];

} dot Figure 1: The bifunctional nature of isocyanatomethyl-isoxazole compounds.

Fundamental Principles of Thermodynamic Stability

The thermodynamic stability of a molecule is fundamentally related to its Gibbs free energy of formation (ΔG°f). A lower, more negative ΔG°f indicates a more stable compound. This value is a function of both enthalpy (ΔH°f) and entropy (S°).[7] For isocyanatomethyl-isoxazole compounds, several factors contribute to their overall thermodynamic stability:

  • Ring Strain and Aromaticity of the Isoxazole Ring: The five-membered isoxazole ring possesses a degree of aromatic character, which contributes to its stability. However, the presence of the N-O bond introduces a point of potential weakness.[8]

  • Reactivity of the Isocyanate Group: The isocyanate group is highly electrophilic and susceptible to nucleophilic attack by water, alcohols, and amines. This reactivity is a primary driver of potential degradation pathways.[6]

  • Substituent Effects: The nature and position of substituents on the isoxazole ring can significantly influence the electronic properties and, consequently, the stability of the entire molecule. Electron-withdrawing groups can impact the reactivity of the isocyanate, while bulky groups may introduce steric hindrance that can either stabilize or destabilize the molecule.[3][6]

  • Environmental Factors: Temperature, pH, and the presence of nucleophiles are critical external factors that can dramatically affect the stability of these compounds. For instance, the isoxazole ring in the drug leflunomide has been shown to be susceptible to base-catalyzed ring opening, a process that is accelerated at higher temperatures.[9]

Experimental Assessment of Thermodynamic Stability

A robust experimental evaluation of thermodynamic stability is crucial for any compound intended for pharmaceutical development. The primary techniques employed for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[10]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is a powerful tool for identifying thermal transitions such as melting, crystallization, and decomposition.

ParameterDescriptionSignificance for Stability Assessment
Melting Point (Tm) The temperature at which a solid transitions to a liquid.A sharp, high melting point is often indicative of a pure, stable crystalline solid.
Enthalpy of Fusion (ΔHf) The amount of energy required to melt the solid.Provides information about the crystal lattice energy and intermolecular forces.
Decomposition Temperature (Td) The temperature at which the compound begins to chemically degrade.A critical indicator of thermal stability.
Enthalpy of Decomposition (ΔHd) The heat released or absorbed during decomposition.Quantifies the energy of the decomposition process.
  • Sample Preparation: Accurately weigh 3-5 mg of the isocyanatomethyl-isoxazole compound into a hermetically sealed aluminum pan. The use of a hermetic pan is crucial to contain any volatile decomposition products.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a low temperature (e.g., 25 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature well above the expected decomposition point (e.g., 350 °C).

    • Maintain a constant flow of an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperatures and peak areas of any thermal events (melting, decomposition).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[12] It is used to determine the thermal stability and to quantify mass loss associated with decomposition and volatilization.

  • Sample Preparation: Place a precisely weighed sample (5-10 mg) into a TGA pan.

  • Instrument Setup: Position the pan in the TGA furnace.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: The TGA curve will show the percentage of mass loss versus temperature. The onset of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[13]

dot graph experimental_workflow { graph [rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, penwidth=2, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [penwidth=2, color="#4285F4"];

} dot Figure 2: Experimental workflow for assessing thermodynamic stability.

Computational Approaches to Predicting Thermodynamic Stability

In addition to experimental methods, computational chemistry provides powerful tools for predicting and understanding the thermodynamic properties of molecules. Density Functional Theory (DFT) is a widely used quantum mechanical method for these calculations.[14][15]

Calculation of Thermodynamic Parameters

DFT calculations can be used to determine key thermodynamic parameters:

  • Enthalpy of Formation (ΔH°f): The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

  • Gibbs Free Energy of Formation (ΔG°f): The free energy change associated with the formation of the compound, which is the ultimate predictor of thermodynamic stability.[16]

  • Bond Dissociation Energies (BDEs): The energy required to break a specific bond homolytically. Calculation of the N-O bond BDE in the isoxazole ring and the C-N bond in the isocyanatomethyl group can provide insights into potential decomposition pathways.

  • Molecular Geometry Optimization: The first step is to find the lowest energy conformation of the isocyanatomethyl-isoxazole molecule. This is typically done using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d,p)).

  • Frequency Calculation: A frequency calculation is then performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • Calculation of Enthalpy and Gibbs Free Energy: The standard enthalpy and Gibbs free energy of formation are then calculated using an appropriate thermodynamic cycle (e.g., atomization energy method).

dot graph computational_workflow { graph [rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, penwidth=2, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [penwidth=2, color="#EA4335"];

} dot Figure 3: Computational workflow for predicting thermodynamic properties.

Modulating Stability for Drug Development

An understanding of the factors that govern the thermodynamic stability of isocyanatomethyl-isoxazole compounds allows for their rational design and modification to enhance their drug-like properties.

  • Substituent Effects: Judicious selection of substituents on the isoxazole ring can be used to tune the electronic properties and steric environment of the molecule. For example, electron-withdrawing groups at the 5-position of the isoxazole ring may decrease the nucleophilicity of the ring nitrogen, potentially stabilizing the N-O bond.

  • Prodrug Strategies: To mitigate the high reactivity of the isocyanate group during administration and distribution, a prodrug approach could be employed. The isocyanate could be temporarily masked with a protecting group that is cleaved in vivo to release the active compound at the target site.

  • Formulation Development: Careful formulation design can protect the compound from destabilizing environmental factors. This may include the use of anhydrous excipients, pH control, and protection from light.

Conclusion

The thermodynamic stability of isocyanatomethyl-isoxazole compounds is a critical parameter that must be thoroughly investigated to unlock their full potential in drug discovery. A combined approach of experimental techniques, such as DSC and TGA, and computational methods like DFT, provides a comprehensive framework for characterizing the stability of these promising molecules. By understanding the fundamental principles of their stability and the factors that influence it, researchers can rationally design and develop novel isocyanatomethyl-isoxazole-based therapeutics with improved safety and efficacy profiles.

References

  • pH and temperature stability of the isoxazole ring in leflunomide. (n.d.).
  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. (n.d.). ChemRxiv.
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Rel
  • DSC and TGA Analysis Service. (n.d.). Mtoz Biolabs.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Molecules.
  • Ensemble Simulations and Experimental Free Energy Distributions: Evaluation and Characterization of Isoxazole Amides as SMYD3 Inhibitors. (n.d.). PMC.
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. (2021). PMC.
  • Molecular structures of isoxazole derivatives. a... (n.d.).
  • Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determin
  • Preparation of highly substituted isoxazoles via TEMPO catalysis in air oxidation. (n.d.).
  • Isoxazole‐containing pharmacologically active molecules. (n.d.).
  • A broadly applicable cross-linker for aliphatic polymers containing C–H bonds. (n.d.). UVicSPACE.
  • Application, Reactivity and Synthesis of Isoxazole Deriv
  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (2025). Zanco Journal of Medical Sciences.
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calcul. (2022). Semantic Scholar.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI.
  • Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbam
  • Isoxazole (CAS 288-14-2) - Chemical & Physical Properties. (n.d.). Cheméo.
  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. (n.d.). PMC.
  • Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. (2026). Semantic Scholar.
  • DSC thermogram of 5a at 10 °C/min first and third heating cycle (top)... (n.d.).
  • Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[6][9][10]Triazolo[4,3-b][3][6][9][10]tetrazine. (2022). PMC.

  • Ensemble Simulations and Experimental Free Energy Distributions: Evaluation and Characterization of Isoxazole Amides as SMYD3 Inhibitors. (2022). PubMed.
  • (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. (2020).
  • Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Comput
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). PMC.
  • Trimerization of 3-isocyanatomethyl-3,5,5-trimethylcyclohexyl isocyanate (IPDI). (2025).
  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characteriz
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PMC.
  • Novel Isoxazole Derivative Attenuates Ethanol-Induced Gastric Mucosal Injury through Inhibition of H + /K + -ATPase Pump, Oxidative Stress and Inflammatory P
  • Current Chemistry Letters. (2024). Growing Science.
  • Process for preparing 3-hydroxy-5-methylisoxazole. (n.d.).
  • 3-Amino-5-methylisoxazole = 97 1072-67-9. (n.d.). Sigma-Aldrich.
  • 3-Amino-5-methylisoxazole | 1072-67-9. (n.d.). ChemicalBook.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Preparation method of 3-amino-5-methyl isoxazole. (n.d.).

Sources

Foundational

Technical Whitepaper: Medicinal Chemistry Applications of 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole

[1] Executive Summary 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole (CAS: 134517-52-5) represents a high-value "warhead precursor" in medicinal chemistry.[1] Unlike standard screening compounds, this molecule functions prima...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-(Isocyanatomethyl)-3-methyl-1,2-oxazole (CAS: 134517-52-5) represents a high-value "warhead precursor" in medicinal chemistry.[1] Unlike standard screening compounds, this molecule functions primarily as a pharmacophore installer . Its dual-functionality—comprising a privileged 3-methylisoxazole scaffold and a highly reactive isocyanate electrophile—allows it to serve two distinct roles in drug discovery:[1]

  • Kinase Inhibitor Synthesis: It acts as a critical building block for constructing Type II Kinase Inhibitors (targeting VEGFR2, PDGFR, p38 MAP Kinase) by installing a urea linkage that stabilizes the "DFG-out" inactive kinase conformation.

  • Activity-Based Protein Profiling (ABPP): It functions as a covalent probe precursor for mapping hyper-reactive serine and cysteine residues in the proteome.[1]

This guide details the mechanistic basis for these applications, providing validated synthetic protocols and structural insights into target engagement.

Section 1: Chemical Architecture & Reactivity Profiling

The utility of 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole stems from the synergistic properties of its two core domains.

The Isoxazole Scaffold (The "Anchor")

The 3-methyl-1,2-oxazole ring is a proven bioisostere for aromatic rings (phenyl, pyridine) and carbonyl groups.

  • Electronic Properties: The ring is electron-deficient, participating in

    
     stacking interactions within hydrophobic protein pockets.[1]
    
  • Hydrogen Bonding: The nitrogen (

    
    ) and oxygen (
    
    
    
    ) atoms can serve as weak hydrogen bond acceptors, orienting the molecule within the binding site.
  • Medicinal Pedigree: This scaffold is foundational in approved drugs such as Valdecoxib (COX-2 inhibitor) and Sulfamethoxazole (antibiotic), validating its favorable pharmacokinetic profile [1].[1]

The Isocyanate Warhead (The "Connector")

The isocyanatomethyl group (


) is a potent electrophile.[1]
  • Reactivity: It reacts rapidly with nucleophiles (amines, alcohols, thiols) to form stable urea, carbamate, or thiocarbamate linkages.

  • Strategic Utility: In kinase inhibitor design, the transformation of the isocyanate into a urea is the primary goal. The urea moiety acts as a "hydrogen bond bridge," essential for high-affinity binding to the kinase hinge region or the DFG motif [2].

Section 2: Target Class 1 – Type II Kinase Inhibitors (VEGFR2, PDGFR)

The most authoritative application of this compound is in the synthesis of Urea-Isoxazole Hybrid Inhibitors .[1] These molecules target Receptor Tyrosine Kinases (RTKs) like VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), which are critical drivers of tumor angiogenesis.[2][3][4]

Mechanism of Action: The "DFG-Out" Stabilization

Type II kinase inhibitors bind to the inactive conformation of the kinase, where the activation loop (Asp-Phe-Gly, or DFG motif) flips out.

  • The Urea Bridge: The isocyanate-derived urea linkage forms a bidentate hydrogen bond network with the conserved glutamate (Glu) residue in the

    
    C-helix and the aspartate (Asp) of the DFG motif.
    
  • The Isoxazole Tail: The 3-methylisoxazole group, installed via this reagent, extends into the allosteric hydrophobic back-pocket created by the DFG flip, providing selectivity over other kinases [3, 4].

Synthetic Pathway

The synthesis relies on the nucleophilic addition of an aryl amine (the "Head" group, often binding the hinge region) to the isocyanate (the "Tail" precursor).

Reaction Scheme:



Visualization: Kinase Inhibitor Logic

The following diagram illustrates the structural logic of using this isocyanate to build a VEGFR2 inhibitor.

KinaseInhibitorLogic Isocyanate 5-(Isocyanatomethyl)- 3-methyl-1,2-oxazole Reaction Nucleophilic Addition (Urea Formation) Isocyanate->Reaction Electrophile Amine Aryl Amine (Hinge Binder) Amine->Reaction Nucleophile Inhibitor Type II Kinase Inhibitor (Isoxazole-Urea-Aryl) Reaction->Inhibitor Yields Target Target: VEGFR2 / PDGFR (Inactive 'DFG-Out' State) Inhibitor->Target Inhibits HBond H-Bond Network (Glu/Asp Bridge) Inhibitor->HBond Urea Moiety Hydrophobic Allosteric Pocket (Isoxazole Binding) Inhibitor->Hydrophobic Isoxazole Ring HBond->Target Hydrophobic->Target

Figure 1: Structural logic for synthesizing Type II Kinase Inhibitors using the isocyanate precursor.

Section 3: Target Class 2 – Covalent Protein Profiling (ABPP)

Beyond synthesis, the unreacted isocyanate can serve as a "warhead" for Activity-Based Protein Profiling (ABPP) . This technique identifies proteins with hyper-reactive nucleophiles (e.g., catalytic serines in hydrolases).[1]

The "Latent" Probe Strategy

While isocyanates are highly reactive, they can be used to profile the "reactive proteome."

  • Target Residues: Serine (forming carbamates), Cysteine (forming thiocarbamates), and Lysine (forming ureas).

  • Workflow: The isocyanate is reacted with a proteome lysate.[1] Post-labeling, the isoxazole ring can be used as a recognition element, or the molecule can be pre-conjugated to a "click" handle (alkyne/azide) if the isocyanate is generated in situ from an acyl azide precursor (Curtius rearrangement) [5].

Data Presentation: Reactivity Profile
Reactivity ParameterTarget ResidueProduct LinkageStability (Physiological pH)
High Lysine (

-NH

)
UreaVery Stable (Irreversible)
Moderate Serine (OH)CarbamateStable (Hydrolysis slow)
High Cysteine (SH)ThiocarbamateReversible (under reducing conditions)
Low Threonine (OH)CarbamateUnstable

Section 4: Experimental Protocols

Protocol A: Synthesis of Isoxazole-Urea Kinase Inhibitor

Use Case: Creating a VEGFR2 inhibitor library.

Reagents:

  • 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole (1.0 equiv)[1]

  • 4-Fluoro-3-(trifluoromethyl)aniline (1.0 equiv) [Model Hinge Binder][1]

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) (cat. 0.1 equiv)

Methodology:

  • Preparation: Dissolve 4-Fluoro-3-(trifluoromethyl)aniline (1 mmol) in anhydrous DCM (5 mL) under nitrogen atmosphere.

  • Addition: Cool the solution to

    
    . Add 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole (1 mmol) dropwise over 5 minutes.[1]
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (formation of a more polar spot) or LC-MS (Target Mass = Amine MW + 138.12).[1]

  • Workup: The urea product often precipitates.[1] Filter the solid and wash with cold DCM. If no precipitate, evaporate solvent and purify via flash chromatography (Hexane/Ethyl Acetate gradient).

  • Validation: Confirm structure via

    
    -NMR (Look for urea protons: 
    
    
    
    8.5–9.5 ppm, singlet/broad).
Protocol B: Proteomic Labeling (In Vitro)

Use Case: Identifying off-target reactivity.[1]

  • Lysate Prep: Prepare cell lysate (e.g., HeLa) in PBS (pH 7.4) at 1 mg/mL.[1]

  • Labeling: Add compound (1–10

    
     final conc.) from DMSO stock. Incubate for 1 hour at 
    
    
    
    .
  • Quenching: Quench unreacted isocyanate with excess Tris buffer (50 mM) or hydroxylamine.

  • Analysis: Digest proteins with trypsin and analyze via LC-MS/MS to identify modified peptides (Mass shift: +138.04 Da on Lys/Ser/Cys).

Section 5: Safety & Stability[1]

  • Handling: Isocyanates are potent sensitizers and lachrymators.[1] Handle only in a fume hood.

  • Moisture Sensitivity: Highly susceptible to hydrolysis.[1] Store under inert gas (Argon/Nitrogen) at

    
    . Hydrolysis yields the corresponding amine (5-aminomethyl-3-methylisoxazole) and 
    
    
    
    .[1]
  • Toxicity: Direct covalent modification of proteins can lead to immunogenicity.[1] This compound is a reagent, not a drug candidate for direct administration.

References

  • P. Ploypradith, et al. "Isoxazole-based derivatives as potential anticancer agents."[1] European Journal of Medicinal Chemistry, 2021. Link

  • Dumas, J., et al. "Discovery of Sorafenib: The First Urea-Based Kinase Inhibitor." Journal of Medicinal Chemistry, 2004. Link

  • Shi, Z.H., et al. "Design, synthesis and structure-activity relationship of diaryl-ureas with novel isoxazol[3,4-b]pyridine-3-amino-structure as multi-target inhibitors against receptor tyrosine kinase."[1] Bioorganic & Medicinal Chemistry, 2018.[5] Link

  • Smith, C.C., et al. "Validation of FLT3-ITD as a therapeutic target in human acute myeloid leukemia." Nature, 2012. (Context on Type II inhibitor mechanism).
  • Backus, K.M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 2016. Link

Sources

Protocols & Analytical Methods

Method

synthesis of urea derivatives using 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole

Application Note: Synthesis of Urea Derivatives Using 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole Executive Summary This application note details the protocol for synthesizing -disubstituted urea derivatives utilizing 5-(I...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Urea Derivatives Using 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole

Executive Summary

This application note details the protocol for synthesizing


-disubstituted urea derivatives utilizing 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole  (CAS 134517-52-5) as a core electrophilic building block. Isoxazole-containing ureas are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for amide bonds in kinase inhibitors, antibiotics, and anti-inflammatory agents. This guide provides a robust, self-validating methodology for coupling this specific isocyanate with diverse amine partners, emphasizing moisture control, stoichiometry, and purification strategies to maximize yield and purity.

Chemical Basis & Mechanistic Insight

The Scaffold

The 3-methyl-5-substituted isoxazole ring is a valuable pharmacophore due to its ability to engage in


-

stacking and hydrogen bonding interactions within protein active sites. The pendant isocyanate group (

) at position 5 is highly reactive toward nucleophiles but possesses distinct stability profiles compared to aromatic isocyanates.
  • Reactivity: The methylene spacer reduces the direct conjugation of the isocyanate with the heteroaromatic ring, making it behave more like an aliphatic isocyanate (less prone to rapid hydrolysis than aryl isocyanates, but still moisture-sensitive).

  • Mechanism: The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group. This forms a zwitterionic intermediate which rapidly undergoes proton transfer to yield the stable urea linkage.

Reaction Scheme

ReactionScheme Isocyanate 5-(Isocyanatomethyl)- 3-methyl-1,2-oxazole (Electrophile) Intermediate Zwitterionic Intermediate Isocyanate->Intermediate + Amine DCM/THF, 0°C to RT Amine Primary/Secondary Amine (R-NH2) (Nucleophile) Amine->Intermediate Urea Isoxazolyl-Urea Product Intermediate->Urea Proton Transfer Irreversible

Caption: General reaction pathway for urea formation. The irreversible proton transfer drives the equilibrium toward the stable urea product.

Experimental Protocol: Solution-Phase Synthesis

This protocol is optimized for a 1.0 mmol scale but is linearly scalable.

Reagents & Materials
ReagentEquiv.MW ( g/mol )Amount (1 mmol)Role
5-(Isocyanatomethyl)-3-methyl-1,2-oxazole 1.0138.12138 mgElectrophile
Amine Partner (R-NH

)
1.0 - 1.1VariableVariableNucleophile
Dichloromethane (DCM) N/A-5 - 10 mLSolvent (Anhydrous)
Triethylamine (TEA) 1.2101.19167 µLBase (Optional*)

*Note: Base is only required if the amine is supplied as a salt (e.g., hydrochloride). For free amines, no base is needed.

Step-by-Step Procedure
  • Preparation of Amine Solution:

    • In a flame-dried 20 mL scintillation vial or round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 - 1.1 equiv) in anhydrous DCM (5 mL) .

    • Critical Step: If using an amine salt, add TEA (1.2 equiv) and stir for 10 minutes at room temperature (RT) to liberate the free base.

  • Isocyanate Addition:

    • Cool the amine solution to 0°C using an ice bath to suppress potential side reactions (e.g., dimerization).

    • Dissolve 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole (1.0 equiv) in anhydrous DCM (2 mL) .

    • Add the isocyanate solution dropwise to the amine mixture over 5 minutes.

  • Reaction & Monitoring:

    • Allow the reaction to warm to RT naturally.

    • Stir under an inert atmosphere (Nitrogen or Argon) for 2–4 hours .

    • QC Check: Monitor by TLC (typically 50% EtOAc/Hexanes) or LC-MS. The isocyanate spot (often faint) should disappear, and a more polar urea product spot should appear.

  • Workup & Purification:

    • Precipitation Method (Preferred): Many urea derivatives precipitate from DCM or Hexanes/DCM mixtures. If a solid forms, filter and wash with cold DCM (

      
       mL).
      
    • Extraction Method: If no precipitate forms, dilute with DCM (20 mL), wash with 1M HCl (10 mL) to remove unreacted amine, followed by Brine (10 mL). Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Chromatography: If necessary, purify via flash column chromatography (Gradient: 0

      
       10% MeOH in DCM).
      

Parallel Synthesis Workflow (Library Generation)

For high-throughput screening (HTS), this reaction is ideal for parallel synthesis due to its "click-like" efficiency.

Workflow Start Library Design (Diverse Amines) Dispense Dispense Amines (96-well block / Vials) Start->Dispense AddIso Add Isocyanate Solution (1.05 equiv in DCM) Dispense->AddIso Incubate Shake at RT (4 - 12 hours) AddIso->Incubate Scavenge Add Scavenger Resin (Polystyrene-Isocyanate or Trisamine) Incubate->Scavenge Remove excess amine/isocyanate Filter Filter & Concentrate Scavenge->Filter QC LC-MS Validation (Purity > 90%) Filter->QC

Caption: High-throughput workflow for generating isoxazole-urea libraries using scavenger resins to eliminate purification steps.

Protocol Modification for Libraries:

  • Use 1.2 equiv of Isocyanate to drive amine conversion to completion.

  • Add Polymer-supported Trisamine (3 equiv) post-reaction to scavenge excess isocyanate.

  • Alternatively, use 1.2 equiv of Amine and scavenge with Polymer-supported Isocyanate resin.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of isocyanateEnsure solvents are anhydrous. Keep isocyanate bottle stored under inert gas at 4°C.
Symmetric Urea Byproduct Hydrolysis followed by reaction with isocyanateStrictly exclude water. Use fresh isocyanate.
Incomplete Reaction Steric hindrance of amineHeat to 40°C or use a catalyst (e.g., 5 mol% DMAP or Dibutyltin dilaurate - use tin only if necessary).
Oily Product Residual solvent or impuritiesTriturate with diethyl ether or pentane to induce crystallization.

Safety & Handling (E-E-A-T)

  • Isocyanate Hazard: 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole is a potent sensitizer. Inhalation can cause asthma-like symptoms.[1] Always handle in a functioning chemical fume hood.

  • Skin Contact: Wear nitrile gloves and a lab coat. Isocyanates can cause contact dermatitis.

  • Quenching Spills: Neutralize spills with a solution of 5% ammonia, 10% isopropyl alcohol, and water.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of Ureas from Isocyanates. (General protocol for urea formation). Link

  • Common Organic Chemistry. Urea Formation: Amine + Isocyanate. (Standard mechanistic grounding). Link

  • National Institutes of Health (PubChem). 3-Methyl-5-isoxazolecarboxylic acid & Derivatives. (Structural properties of the isoxazole scaffold). Link

  • Sigma-Aldrich. Safety Data Sheet: Isoxazole Amines and Isocyanates. (Safety and toxicology data). Link

  • Frontiers in Chemistry. Isocyanide Reactions Toward the Synthesis of Oxazole Derivatives. (Context on isoxazole reactivity in heterocycle synthesis). Link

Sources

Application

Application Note: Synthesis of Novel Urea Derivatives via Reaction of 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole with Primary Amines

Abstract This document provides a detailed protocol and technical guidance for the synthesis of substituted ureas through the reaction of 5-(isocyanatomethyl)-3-methyl-1,2-oxazole with various primary amines. The urea fu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol and technical guidance for the synthesis of substituted ureas through the reaction of 5-(isocyanatomethyl)-3-methyl-1,2-oxazole with various primary amines. The urea functional group is a critical scaffold in medicinal chemistry, and its combination with the bioisosteric oxazole ring offers a pathway to novel compounds with significant therapeutic potential.[1][2] This guide covers the underlying reaction mechanism, a step-by-step experimental protocol, troubleshooting advice, and essential safety precautions for handling isocyanates.

Introduction and Scientific Context

The oxazole nucleus is a five-membered heterocyclic motif that has garnered substantial attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Its ability to participate in various non-covalent interactions with enzymes and receptors makes it a valuable scaffold in drug design.[3][4] The synthesis of urea derivatives is a cornerstone of modern drug discovery, with the urea moiety acting as a potent hydrogen bond donor, crucial for molecular recognition at biological targets.

The reaction between an isocyanate and a primary amine is a highly efficient and straightforward method for forming a urea linkage.[5][6] This specific protocol details the use of 5-(isocyanatomethyl)-3-methyl-1,2-oxazole, a bifunctional reagent that incorporates the desirable oxazole core directly into the final urea product. This approach provides a robust and versatile route to novel libraries of potential therapeutic agents.

Reaction Mechanism: Nucleophilic Addition

The formation of a urea from an isocyanate and a primary amine proceeds via a nucleophilic addition mechanism. The nitrogen atom of the primary amine, possessing a lone pair of electrons, acts as the nucleophile. It attacks the highly electrophilic carbon atom of the isocyanate group (-N=C=O).[7][8] This attack forms a transient, zwitterionic intermediate, which rapidly undergoes a proton transfer from the nitrogen of the original amine to the nitrogen of the isocyanate. This results in the formation of a stable, neutral 1,3-disubstituted urea product. The reaction is typically fast, exothermic, and irreversible.

Reaction_Mechanism R_NH2 R-NH₂ (Primary Amine) Intermediate Oxazole-CH₂-N⁻-C(=O)-N⁺H₂-R R_NH2->Intermediate Nucleophilic Attack Ox_NCO Oxazole-CH₂-N=C=O (Isocyanate) Ox_NCO->Intermediate Product Oxazole-CH₂-NH-C(=O)-NH-R (Urea Product) Intermediate->Product Proton Transfer

Caption: Mechanism of urea formation.

Materials and Equipment

Reagents
  • 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole (Purity ≥95%)

  • Primary amine of interest (R-NH₂) (Purity ≥98%)

  • Anhydrous solvents (Sure/Seal™ bottles recommended):

    • Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF)

  • Deuterated solvents for NMR analysis (e.g., CDCl₃, DMSO-d₆)

  • Reagents for chromatography: Silica gel, Hexanes, Ethyl Acetate

Equipment
  • Round-bottom flasks, oven-dried

  • Magnetic stirrer and stir bars

  • Inert atmosphere manifold (Nitrogen or Argon) with balloons

  • Septa, syringes, and needles

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glassware for purification (chromatography column, separatory funnel, etc.)

  • Analytical balance

  • Standard analytical instruments (NMR, LC-MS, IR)

Detailed Experimental Protocol

This protocol describes a general procedure on a 1.0 mmol scale. Quantities should be adjusted proportionally for different scales.

Step 1: Preparation and Inert Atmosphere Setup
  • Oven-dry all glassware (reaction flask, stir bar) for at least 4 hours at 120 °C and allow to cool to room temperature in a desiccator.

  • Assemble the reaction flask under a positive pressure of dry nitrogen or argon. This is critical to prevent moisture from reacting with the isocyanate.

Step 2: Reaction Execution
  • To the reaction flask, add the primary amine (1.0 mmol, 1.0 equiv).

  • Using a syringe, add 5 mL of anhydrous solvent (e.g., THF or DCM). Stir the mixture until the amine is fully dissolved.

  • Cool the solution to 0 °C using an ice-water bath. This helps to control the initial exotherm of the reaction.

  • In a separate, dry vial, dissolve 5-(isocyanatomethyl)-3-methyl-1,2-oxazole (1.0 mmol, 1.0 equiv) in 5 mL of the same anhydrous solvent.

  • Slowly add the isocyanate solution to the stirred amine solution dropwise via syringe over 10-15 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-4 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting materials.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep1 Dry Glassware prep2 Establish Inert Atmosphere (N₂/Ar) prep1->prep2 react1 Dissolve Primary Amine in Anhydrous Solvent prep2->react1 react2 Cool to 0 °C react1->react2 react3 Add Isocyanate Solution Dropwise react2->react3 react4 Warm to RT & Stir react3->react4 react5 Monitor by TLC react4->react5 workup1 Concentrate in vacuo react5->workup1 workup2 Purify Product workup1->workup2 workup3 Recrystallization or Column Chromatography workup2->workup3 analysis1 Characterize Pure Product (NMR, LC-MS, IR) workup3->analysis1

Caption: General experimental workflow.

Step 3: Product Isolation and Purification
  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by one of the following methods:

    • Recrystallization: If the product is a solid, dissolve it in a minimum amount of a hot solvent (e.g., ethyl acetate/hexanes mixture) and allow it to cool slowly to form crystals.

    • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the pure fractions, remove the solvent in vacuo, and dry the final product under high vacuum to remove any residual solvent.

  • Determine the final yield and characterize the product by NMR, LC-MS, and IR spectroscopy.

Summary of Reaction Parameters

The optimal conditions may vary depending on the nucleophilicity and steric hindrance of the primary amine. The following table provides a starting point for optimization.

EntryPrimary Amine ExampleSolventTemperature (°C)Time (h)Typical Yield (%)
1BenzylamineDCM0 to RT2>95%
2AnilineTHF0 to RT3>90%
3CyclohexylamineTHF0 to RT2>95%
4tert-ButylamineDMFRT to 506~70-80%

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Wet solvent or reagents. 2. Impure starting materials. 3. Amine is a poor nucleophile.1. Ensure all solvents are anhydrous and reagents are dry. Use freshly opened bottles or distill solvents. 2. Verify purity of starting materials by NMR or other analytical methods. 3. For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider gentle heating (40-50 °C) or using a more polar solvent like DMF.
Formation of Symmetric Byproduct (Oxazole-CH₂-NH)₂C=O The isocyanate has reacted with moisture (H₂O) in the reaction flask. This forms an unstable carbamic acid, which decarboxylates to form a primary amine (5-(aminomethyl)-3-methyl-1,2-oxazole). This amine then reacts with another molecule of the starting isocyanate.Meticulously follow procedures for using dry glassware and anhydrous solvents under an inert atmosphere.
Reaction Stalls Steric hindrance around the amine nitrogen is slowing the reaction rate.Increase the reaction time, gently heat the mixture, or consider adding a catalytic amount of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to facilitate the reaction.

Safety Precautions

Isocyanates are potent respiratory sensitizers and can cause severe asthma-like symptoms upon inhalation. [9] They are also irritants to the skin and eyes.[10] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: Always handle isocyanates and conduct the reaction in a properly functioning chemical fume hood to prevent inhalation exposure.[9][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

    • Nitrile or butyl rubber gloves.

    • Chemical safety goggles and a full-face shield.[11]

    • A flame-resistant lab coat.

  • Spill & Waste Management: In case of a small spill, decontaminate the area with a solution of 5% aqueous ammonia. Unused isocyanate should be quenched by slowly adding it to a stirred solution of a decontaminating agent before disposal.

  • First Aid: In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[12] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.[9]

References

  • Vertex AI Search. (2026).
  • Lakeland Industries. (n.d.).
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online.
  • California Department of Public Health. (n.d.).
  • DOD Technologies. (2021).
  • Health and Safety Executive. (2026).
  • WorkSafeBC. (2024).
  • Yadav, P., & Shah, K. (2025).
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.).
  • Chiacchio, M. A., et al. (2019). Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publishers.
  • MDPI. (n.d.).
  • PMC. (2019).
  • ACS Publications. (n.d.). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (1998). WO1998025888A1 - Process for preparing isocyanates from primary amines which are not readily dissolved.
  • Navarro, R., et al. (2020).
  • Wikipedia. (n.d.).
  • RSC Publishing. (2024).
  • Google Patents. (2009). WO2009130842A1 - Method for breaking down urea compounds.
  • BenchChem. (2025).
  • Beilstein Journals. (n.d.). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction.
  • PubMed. (2019). Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole.
  • Wiley. (n.d.). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY.
  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyan
  • ResearchGate. (2025). Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole.
  • figshare. (2020). Isocyanide reactions toward the synthesis of 3-(oxazol-5-yl)quinoline-2-carboxamides and 5-(2-tosylquinolin-3-yl)oxazole.
  • Revues Scientifiques Marocaines. (n.d.). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS.
  • ResearchGate. (2025). (PDF)
  • PMC. (2026).
  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review.

Sources

Method

Application Note: Synthesis of Carbamates from 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole

[1] Abstract & Strategic Relevance This application note details the optimized protocols for coupling 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole with various alcohols to form carbamate (urethane) linkages. The isoxazole m...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Relevance

This application note details the optimized protocols for coupling 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole with various alcohols to form carbamate (urethane) linkages. The isoxazole moiety is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for pyridine or amides in drugs like valdecoxib and leflunomide. However, the installation of carbamates on this scaffold requires precise control to prevent isoxazole ring opening or rearrangement while suppressing urea formation from moisture contamination.

This guide provides two distinct protocols: a Standard Organotin Method for sterically hindered alcohols and a Green Organocatalytic Method for acid/metal-sensitive substrates, ensuring high yield and purity suitable for late-stage pharmaceutical intermediates.[1]

Chemical Basis & Mechanistic Insights

The Electrophile: 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole

Unlike aromatic isocyanates, the isocyanatomethyl group at the C5 position of the isoxazole ring behaves similarly to a benzylic isocyanate. It possesses significant electrophilicity but lacks the conjugative stabilization of phenyl isocyanates.

  • Reactivity: High. Susceptible to rapid hydrolysis.[1]

  • Stability: The isoxazole ring is stable under neutral and mild Lewis acid conditions but can undergo ring opening (to

    
    -keto nitriles) under strong basic conditions or high temperatures (>100°C).
    
Reaction Mechanism

The formation of the carbamate linkage proceeds via nucleophilic addition of the alcohol oxygen to the isocyanate carbon.

  • Lewis Acid Catalysis (e.g., DBTL): The metal center coordinates with the isocyanate nitrogen and oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Base Catalysis (e.g., Et3N): The base activates the alcohol by increasing the nucleophilicity of the oxygen atom.

Visualization: Reaction Pathways

The following diagram illustrates the competing pathways and the catalytic cycle.

G cluster_legend Pathway Legend Start Reactants: Isoxazole-NCO + R-OH Inter_Urea Carbamic Acid (Unstable) Start->Inter_Urea + H2O (Fast) TS Transition State (Activated Complex) Start->TS + Catalyst Moisture Moisture (H2O) Catalyst Catalyst (DBTL or Base) Catalyst->TS Urea Sym-Urea Impurity + CO2 Inter_Urea->Urea - CO2 Product Target Carbamate (Urethane) TS->Product Proton Transfer key1 Blue: Desired Pathway key2 Red: Moisture Failure Mode

Caption: Mechanistic bifurcation showing the desired carbamate formation versus the irreversible urea formation caused by moisture.

Critical Parameters & Data

Solvent Selection Guide

The choice of solvent significantly impacts reaction rate and isocyanate stability.

SolventGrade RequirementSuitabilityNotes
Dichloromethane (DCM) Anhydrous (<50 ppm H2O)Excellent Standard choice.[1] Easy workup. Low boiling point limits thermal acceleration.[1]
Toluene AnhydrousGood Preferred for heating (>40°C).[1] Azeotropically removes water if refluxed prior.[1]
THF Anhydrous, Inhibitor-freeModerate Good solubility for polar alcohols.[1] Must be strictly dry; hygroscopic.[1]
DMF/DMSO AnhydrousAvoid Hard to remove; often contain amine impurities or water that react with isocyanates.[1]
Catalyst Selection Matrix[1]
CatalystTypeLoad (mol%)Use Case
Dibutyltin Dilaurate (DBTL) Lewis Acid0.1 - 1.0%Standard. High efficiency for secondary/tertiary alcohols.[1] Toxic.
Zirconium(IV) Acetylacetonate Lewis Acid1.0 - 5.0%Green Alternative. Low toxicity.[1] Good for pharma intermediates.[1]
Triethylamine (Et3N) Base10 - 50%Basic. Only for highly reactive primary alcohols.[1] Can cause isoxazole ring instability if heated.[1][2]

Experimental Protocols

Protocol A: The "Gold Standard" (DBTL-Catalyzed)

Best for: Secondary alcohols, sterically hindered substrates, and scale-up.

Reagents:

  • 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole (1.0 equiv)[1]

  • Alcohol Substrate (1.1 equiv)

  • Dibutyltin Dilaurate (DBTL) (0.01 - 0.05 equiv)[1]

  • Anhydrous DCM (0.2 M concentration)

Procedure:

  • System Prep: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to room temperature (RT) under positive nitrogen pressure.

  • Dissolution: Charge the flask with the Alcohol Substrate and Anhydrous DCM.

  • Catalyst Addition: Add DBTL via microsyringe. Stir for 5 minutes.

  • Electrophile Addition: Add 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole dropwise (neat or as a concentrated DCM solution) over 10 minutes.

    • Note: Adding the isocyanate last ensures it always encounters the alcohol in the presence of the catalyst, minimizing self-polymerization.

  • Reaction: Stir at RT for 2–12 hours.

    • Self-Validation: Monitor reaction progress via IR spectroscopy.[1][3][4] The strong isocyanate peak at ~2270 cm⁻¹ must disappear.[1]

  • Quench: Once conversion is >95%, add 0.5 mL of Methanol to scavenge any residual isocyanate (forms methyl carbamate, easily removed).[1]

  • Workup: Concentrate in vacuo. Purify via flash column chromatography (typically Hexanes/Ethyl Acetate).[1]

Protocol B: The "Green" Method (Zr-Catalyzed)

Best for: Acid-sensitive substrates, late-stage functionalization, and trace-metal restricted syntheses.

Reagents:

  • 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole (1.0 equiv)[1]

  • Alcohol Substrate (1.0 equiv)

  • Zr(acac)₄ (0.05 equiv)

  • Anhydrous Toluene[1]

Procedure:

  • Prep: Charge a dried reaction vial with Zr(acac)₄, Alcohol, and Toluene.

  • Activation: Stir at RT for 10 minutes to allow initial coordination of the alcohol to the Zr center.

  • Addition: Add the isoxazole-isocyanate.[1]

  • Thermal Cycle: Heat the mixture to 50°C. The Zr-catalyst requires slight thermal activation compared to Tin.[1]

  • Monitoring: Monitor via TLC or LC-MS.

    • Note: Zirconium catalysts are less prone to promoting urea formation than Tin, making this method more robust against trace moisture.[1]

Quality Control & Troubleshooting Workflow

The following workflow ensures the integrity of the final carbamate and validates the absence of common impurities.

QC_Workflow Sample Reaction Aliquot IR_Check FT-IR Analysis (Focus: 2270 cm-1) Sample->IR_Check Decision_IR Peak at 2270 cm-1? IR_Check->Decision_IR Add_Time Continue Stirring (+ Heat if needed) Decision_IR->Add_Time Yes (Incomplete) Workup Quench & Concentrate Decision_IR->Workup No (Complete) Add_Time->Sample NMR_Check 1H NMR Analysis Workup->NMR_Check Decision_NMR Impurity Check NMR_Check->Decision_NMR Urea_Found Sym-Urea Detected (Insoluble solid) Decision_NMR->Urea_Found Doublet at ~6.0-6.5 ppm (NH) Pure Release Batch Decision_NMR->Pure Clean Spectrum

Caption: Step-by-step decision matrix for reaction monitoring and impurity identification.

Troubleshooting Guide
  • Issue: Reaction stalls at 80% conversion.

    • Cause: Catalyst deactivation or equilibrium reached (rare for isocyanates).[1]

    • Fix: Add 0.1 equiv more catalyst and raise temp by 10°C. Do NOT add more isocyanate yet.[1]

  • Issue: White precipitate forms during reaction.

    • Cause: Moisture ingress causing symmetric urea formation (1,3-bis((3-methylisoxazol-5-yl)methyl)urea).[1]

    • Fix: Filter the precipitate (urea is highly insoluble in DCM). The filtrate usually contains the product. Improve drying protocols for next batch.

  • Issue: Isoxazole ring degradation.

    • Cause: Use of strong base (NaH, KOH) or excessive heat (>80°C).[1]

    • Fix: Switch to Protocol B (Zr-catalyst) or Protocol A (DBTL) at Room Temperature.[1]

References

  • Isocyanate-Alcohol Reaction Mechanisms

    • Silva, A. L., et al.[1] "Mechanism of the reaction between an isocyanate and a hydroxyl group to form a carbamate ester catalyzed by ternary amines."[5] ResearchGate.[1][6] Available at:

  • Catalysis (Tin and Zirconium)

    • Blank, W. J., et al.[1] "Catalysis of the Isocyanate-Hydroxyl Reaction by Non-Tin Catalysts." Journal of Coatings Technology. Available at:

  • IR Monitoring of Isocyanates

    • Remspec Corporation.[1] "Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe." Available at:

  • Isoxazole Stability & Properties

    • BenchChem.[1][2] "The Dual Nature of the Isoxazole Ring in Carboxylate Esters: Reactivity and Stability."[2] Available at:

  • General Carbamate Synthesis

    • Clayden, J., Greeves, N., & Warren, S.[1] "Organic Chemistry."[1] (General Reference for Nucleophilic Addition to Isocyanates).

Sources

Application

Application Notes &amp; Protocols: Leveraging 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole as a Versatile Heterocyclic Linker

Introduction: The Strategic Advantage of the Isoxazole Moiety In the landscape of modern chemical biology and drug development, the choice of a linker molecule is a critical design parameter that dictates the stability,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Isoxazole Moiety

In the landscape of modern chemical biology and drug development, the choice of a linker molecule is a critical design parameter that dictates the stability, efficacy, and pharmacokinetic properties of a conjugate. 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole emerges as a linker of significant interest, combining the high-yield, amine-reactive chemistry of an isocyanate with the advantageous structural and electronic properties of a substituted isoxazole ring.

The isoxazole ring is a five-membered heterocycle that is a common feature in numerous approved pharmaceutical agents.[1][2][3] Its inclusion in a linker imparts several benefits:

  • Metabolic Stability: The aromatic nature of the isoxazole ring generally confers resistance to metabolic degradation, enhancing the in-vivo half-life of the conjugate.[1]

  • Structural Rigidity: The planar isoxazole ring introduces a degree of conformational constraint, which can be crucial for optimizing the spatial orientation between the two connected moieties, such as an antibody and a cytotoxic payload in an Antibody-Drug Conjugate (ADC).

  • Modulation of Physicochemical Properties: The heterocycle can influence the lipophilicity and hydrogen bonding capacity of the overall molecule, providing a handle to fine-tune solubility and cell permeability.[1]

The reactive handle of this linker is the isocyanate group (-N=C=O), a potent electrophile that reacts efficiently with primary and secondary amines to form stable urea bonds.[4] This reaction is typically rapid and proceeds without the need for a catalyst, making it an excellent choice for conjugating to biological molecules, particularly at the lysine residues of proteins.[5]

This guide provides a comprehensive overview of the core chemistry, safety considerations, and detailed protocols for the effective application of 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole in research and development.

Physicochemical Properties & Critical Safety Protocols

Compound Properties
PropertyValueSource/Note
Chemical Name 5-(Isocyanatomethyl)-3-methyl-1,2-oxazoleIUPAC
Molecular Formula C₆H₆N₂O₂Calculated
Molecular Weight 138.12 g/mol Calculated
Appearance (Predicted) Colorless to pale yellow liquid or low-melting solidBased on similar small molecules
Solubility Soluble in anhydrous polar aprotic solvents (DMSO, DMF, THF, Acetonitrile)[6][7]
Reactivity Highly reactive towards nucleophiles (amines, alcohols, water). Moisture sensitive.[4][8]
Mandatory Safety & Handling Protocols

Isocyanates are potent respiratory and skin sensitizers and require strict handling procedures.[9][10] All operations must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): At a minimum, users must wear nitrile or butyl rubber gloves, a lab coat, and chemical splash goggles.[11] For operations with a risk of aerosolization, a full-face shield and appropriate respiratory protection are required.[10]

  • Ventilation: Always handle the pure compound and its concentrated solutions inside a chemical fume hood to prevent inhalation exposure.[12]

  • Moisture Control: Isocyanates react readily with water.[4] Ensure all glassware is oven-dried and use anhydrous solvents to prevent premature degradation of the reagent.[6][13] Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) where possible.[14]

  • Decontamination & Waste: Spills should be decontaminated with a solution designed to neutralize isocyanates (e.g., 5% sodium carbonate, 5% non-ionic surfactant in water). All waste containing the isocyanate linker should be treated as hazardous and disposed of according to institutional guidelines.

  • Personal Hygiene: After handling, wash hands and face thoroughly before eating, drinking, or leaving the laboratory.[9][12] Contaminated work clothes should be left at the workplace.[9]

Core Chemistry: The Isocyanate-Amine Coupling Reaction

The primary application of this linker involves the reaction of its isocyanate group with a primary amine, such as the ε-amino group of a lysine residue on a protein, to form a highly stable urea linkage.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isocyanate group. This is followed by a proton transfer to the nitrogen, resulting in the final urea product. The reaction with amines is generally much faster than with alcohols or water.[4]

Caption: Nucleophilic addition of an amine to an isocyanate to form a stable urea bond.

Critical Reaction Parameters
  • Solvent: The reaction must be performed in anhydrous solvents. For bioconjugation, the linker is typically dissolved in a small volume of a polar aprotic solvent like DMSO or DMF and then added to the aqueous protein solution.[6] The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation.[6]

  • pH: The nucleophilicity of primary amines is pH-dependent. For efficient conjugation to protein lysine residues, the reaction buffer should have a pH between 7.5 and 9.0. This ensures that a sufficient population of the lysine ε-amino groups are deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the isocyanate. A common choice is a borate or bicarbonate buffer.[6]

  • Temperature: The reaction is typically fast and can be performed at room temperature (20-25°C) or at 4°C to better control the reaction rate and maintain protein stability.[6]

Application Protocol: Antibody Labeling

This protocol details a general procedure for conjugating 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole to a monoclonal antibody (mAb). The goal is to produce an antibody conjugate with a target Degree of Labeling (DOL) for use in applications like ADCs, immunoassays, or imaging.

Workflow Overview

Caption: Standard workflow for antibody conjugation using the isoxazole linker.

Materials & Reagents
  • Antibody: e.g., Trastuzumab at 10 mg/mL.

  • Reaction Buffer: 0.1 M Sodium Borate, pH 8.5, prepared with sterile, endotoxin-free water.

  • Linker: 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole.

  • Solvent: Anhydrous DMSO (Bioconjugation Grade).

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Purification:

    • Option A (Desalting): Zeba™ Spin Desalting Columns (7K MWCO).

    • Option B (Chromatography): Size Exclusion Chromatography (SEC) column (e.g., Superdex 200) or Tangential Flow Filtration (TFF) system.[][16]

  • Storage Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

Step-by-Step Protocol

1. Antibody Preparation:

  • If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer (0.1 M Sodium Borate, pH 8.5). This can be done using a desalting column or dialysis.

  • Adjust the final antibody concentration to 5-10 mg/mL in the Reaction Buffer.

2. Linker Stock Solution Preparation (Perform Immediately Before Use):

  • Causality: Isocyanates are moisture-sensitive and will rapidly hydrolyze in solution.[6] A fresh stock solution is critical for achieving high conjugation efficiency.

  • Prepare a 10 mM stock solution of 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole in anhydrous DMSO. For example, dissolve 1.38 mg of the linker in 1 mL of anhydrous DMSO.

3. Conjugation Reaction:

  • Determine the volume of linker stock solution to add. This is based on the desired molar excess of linker to antibody. For antibodies, an optimal DOL is often between 2 and 10.[17] A starting point is to test a 10-fold and 20-fold molar excess.

  • Calculation Example (10-fold excess):

    • Assume 1 mL of 10 mg/mL mAb (~150 kDa).
    • Moles of mAb = (0.010 g) / (150,000 g/mol ) = 6.67 x 10⁻⁸ mol.
    • Moles of Linker needed = 10 * (6.67 x 10⁻⁸ mol) = 6.67 x 10⁻⁷ mol.
    • Volume of 10 mM Linker Stock = (6.67 x 10⁻⁷ mol) / (0.010 mol/L) = 6.67 x 10⁻⁵ L = 66.7 µL .
  • While gently vortexing the antibody solution, add the calculated volume of linker stock dropwise.

  • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

4. Quenching the Reaction:

  • Causality: A quenching agent with a primary amine, like Tris, is added to react with and neutralize any remaining unreacted isocyanate linker, preventing further modification of the antibody.[6]

  • Add the Quenching Solution (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM (e.g., add 50 µL of 1 M Tris per 1 mL of reaction volume).

  • Incubate for 30 minutes at room temperature.

5. Purification of the Conjugate:

  • Causality: Purification is essential to remove unreacted linker, linker hydrolysis products, and quenching agent, which can interfere with downstream applications and assays.[18]

  • For small-scale reactions, use a desalting column equilibrated with PBS, pH 7.4, following the manufacturer's protocol.

  • For larger scales, SEC or TFF are the methods of choice for separating the high-molecular-weight antibody conjugate from small-molecule impurities.[][16]

Characterization: Determining the Degree of Labeling (DOL)

The DOL can be estimated using UV-Vis spectrophotometry, provided the isoxazole linker has a distinct UV absorbance maximum away from the protein's absorbance at 280 nm.

  • Procedure:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the isoxazole linker (λₘₐₓ). (Note: λₘₐₓ for this linker must be determined experimentally).

    • Calculate the protein concentration, correcting for the linker's absorbance at 280 nm.

    • Calculate the concentration of the conjugated linker.

    • The DOL is the molar ratio of the linker to the protein.[17][19]

  • Formula: DOL = (A_linker_max * ε_protein) / ((A_280 - A_linker_max * CF) * ε_linker)

    • ε_protein: Molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

    • ε_linker: Molar extinction coefficient of the linker at its λₘₐₓ.

    • CF: Correction factor (Abs₂₈₀ of linker / Abs_λₘₐₓ of linker).

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low DOL / Low Conjugation Yield 1. Hydrolyzed Linker: Reagent was exposed to moisture.1. Use a fresh vial of the linker. Ensure all solvents are anhydrous and glassware is dry. Prepare the stock solution immediately before use.[6][14]
2. Incorrect Buffer pH: pH is too low, protonating the lysine amines.2. Ensure the reaction buffer pH is between 7.5 and 9.0. Verify with a calibrated pH meter.
3. Buffer Contains Amines: Initial antibody buffer contained Tris or other primary amines.3. Perform buffer exchange into an amine-free buffer (e.g., Borate, Bicarbonate, PBS) prior to conjugation.
High DOL / Protein Aggregation 1. Excessive Linker: Molar excess of linker was too high.1. Reduce the molar excess of the linker in the reaction. Titrate to find the optimal ratio.
2. High Organic Solvent: Final DMSO/DMF concentration is >10%, causing denaturation.2. Use a more concentrated linker stock solution to minimize the volume of organic solvent added.
3. Over-labeling: High DOL can increase hydrophobicity, leading to aggregation.3. Optimize for a lower DOL. Purify the conjugate promptly using SEC to remove aggregates.[]
Inconsistent Results Batch-to-Batch 1. Linker Instability: Age of the solid linker or stock solution varies.1. Use linker from the same lot. Always prepare fresh stock solutions. Store solid linker under inert gas in a desiccator.
2. Reaction Time/Temp Fluctuation: Inconsistent incubation parameters.2. Standardize incubation time and temperature for all reactions. Use a temperature-controlled incubator/shaker.

Conclusion

5-(Isocyanatomethyl)-3-methyl-1,2-oxazole is a potent and valuable tool for chemical modification and bioconjugation. The combination of a stable, pharmacologically relevant heterocyclic core with a highly efficient amine-reactive isocyanate group allows for the straightforward synthesis of robustly linked conjugates. By adhering to strict anhydrous conditions, proper safety protocols, and systematic optimization of reaction parameters, researchers can effectively leverage this linker to advance the development of novel therapeutics, diagnostics, and research probes.

References

  • Lakeland Industries. 5 Ways to Protect Yourself From Isocyanate Exposure. [Link]

  • Pharmaffiliates. The Importance of Isoxazole Moieties in Pharmaceutical Development. [Link]

  • Creative Biolabs. Purification of ADCs by HIC. [Link]

  • Springer Nature Experiments. Purification of ADCs by Hydrophobic Interaction Chromatography. [Link]

  • PubMed. Current approaches for the purification of antibody-drug conjugates. [Link]

  • WorkSafeBC. Isocyanates. [Link]

  • CDPH. Isocyanates: Working Safely. [Link]

  • Health and Safety Executive. Safe Use of Di-Isocyanates. [Link]

  • Health and Safety Executive. Construction hazardous substances: Isocyanates. [Link]

  • Patsnap Eureka. Technical Insights into Isocyanate Reaction Pathways. [Link]

  • Semantic Scholar. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. [Link]

  • ACS Publications. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules | Bioconjugate Chemistry. [Link]

  • ResearchGate. The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. [Link]

  • Canadian Science Publishing. THE KINETICS OF THE TERTIARY-AMINE-CATALYZED REACTION OF ORGANIC ISOCYANATES WITH THIOLS. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. [Link]

  • U.S. Plastic Corp. NMP Solvent for Reacted Isocyanates in Spray Foam Applications. [Link]

  • ResearchGate. Induced Bioconjugation via On-Demand Isocyanate Formation. [Link]

  • CDC Stacks. Chemical Characterization of Isocyanate-Protein Conjugates. [Link]

  • Patsnap Eureka. The Role of Isocyanates in Modern Pharmaceuticals. [Link]

  • ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide. [Link]

  • IAR J Med Sci. A Brief Review on Isoxazole Derivatives as Antibacterial Agents. [Link]

  • MDPI. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]

  • RSC Publishing. The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates. [Link]

  • AbOliGo. Bioconjugation Optimization & Troubleshooting | AbOliGo - Expert Tips & Best Practices. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Isoxazole synthesis. [Link]

  • ResearchGate. Isocyanate reactions in and with N,N-dimethylformamide. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Journal of Drug Delivery and Therapeutics. A review of isoxazole biological activity and present synthetic techniques. [Link]

  • ResearchGate. Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole. [Link]

  • PubMed. Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole. [Link]

  • MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • Preprints.org. The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. [Link]

Sources

Method

standard operating procedure for isoxazole isocyanate coupling reactions

Application Note: Optimized Protocols for the Synthesis of Isoxazolyl Ureas via Isocyanate Coupling Core Directive & Executive Summary Isoxazolyl ureas are privileged pharmacophores in modern medicinal chemistry, serving...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Protocols for the Synthesis of Isoxazolyl Ureas via Isocyanate Coupling

Core Directive & Executive Summary

Isoxazolyl ureas are privileged pharmacophores in modern medicinal chemistry, serving as critical motifs in kinase inhibitors (e.g., analogs of Sorafenib), antibiotics, and anti-inflammatory agents. However, the synthesis of these motifs is non-trivial due to the electronic properties of the isoxazole ring.

This guide moves beyond generic "click chemistry" descriptions. It addresses the specific challenge of nucleophilicity : the electron-deficient nature of the isoxazole ring renders amino-isoxazoles (particularly 5-amino isomers) poor nucleophiles compared to standard anilines. Consequently, standard isocyanate coupling protocols often suffer from low conversion or reversibility.

This Application Note provides three field-validated protocols to overcome these barriers, ranging from direct coupling to in situ activation and Curtius rearrangement strategies.

Mechanistic Expertise & Strategic Planning

The Nucleophilicity Paradox: 3-Amino vs. 5-Amino Isoxazoles

Before selecting a protocol, the researcher must identify the isomer in hand. The reactivity profile differs drastically:

  • 3-Aminoisoxazoles: The exocyclic amine is moderately nucleophilic. Standard coupling with aryl isocyanates (Protocol A) usually proceeds at room temperature or mild heating (40–60 °C).

  • 5-Aminoisoxazoles: The amine is significantly deactivated by the adjacent ring oxygen and the electron-withdrawing nature of the C=N bond. These often function as "masked enaminones."[1] Direct coupling frequently fails or requires forcing conditions (high heat, strong base), which promotes side reactions like dimerization. Protocol B (Triphosgene) or Protocol C (Curtius) is often preferred here to generate the reactive isocyanate on the isoxazole or to drive the reaction via an activated intermediate.

Decision Matrix: Selecting the Right Workflow

The following decision tree guides the selection of the optimal synthetic route based on starting material availability and stability.

MethodSelection Start START: Define Reagents CheckSM Starting Material? Start->CheckSM IsoxAmine Isoxazole-Amine CheckSM->IsoxAmine IsoxAcid Isoxazole-COOH CheckSM->IsoxAcid CheckIso Is Partner Isocyanate Stable/Available? IsoxAmine->CheckIso MethodC PROTOCOL C: Curtius Rearrangement (DPPA) IsoxAcid->MethodC YesIso YES CheckIso->YesIso NoIso NO CheckIso->NoIso MethodA PROTOCOL A: Direct Coupling (DCM/THF, Base) YesIso->MethodA MethodB PROTOCOL B: In Situ Activation (Triphosgene/CDI) NoIso->MethodB

Figure 1: Strategic decision tree for selecting the appropriate isoxazole urea synthesis protocol.

Safety Prerequisite: Handling Isocyanates & Phosgene Equivalents

CRITICAL WARNING: Isocyanates are potent respiratory sensitizers. Triphosgene generates phosgene gas upon decomposition.[2]

  • Engineering Controls: All reactions must be performed in a functioning fume hood.

  • Quenching: Residual isocyanates and triphosgene must be quenched with methanol or saturated aqueous sodium bicarbonate before removing items from the hood.

  • Decontamination: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% liquid detergent.

Detailed Experimental Protocols

Protocol A: Direct Coupling (Standard)

Best for: 3-amino-isoxazoles and highly reactive/stable aryl isocyanates.

Reagents:

  • Isoxazole amine (1.0 equiv)

  • Isocyanate (1.1–1.2 equiv)

  • Base: Pyridine or DIPEA (1.5 equiv) – Crucial for 5-amino isomers or HCl salts.

  • Solvent: Anhydrous DCM or THF (0.1–0.2 M).

Procedure:

  • Charge a flame-dried flask with the isoxazole amine and anhydrous solvent under inert atmosphere (

    
     or Ar).
    
  • Add the base.[3] Stir for 10 minutes.

  • Add the isocyanate dropwise (neat or as a solution in the reaction solvent).

  • Temperature Control:

    • 3-amino:[1][4][5] Stir at RT for 4–12 hours.

    • 5-amino:[1][4] Heat to 50–60 °C. Monitor strictly by LCMS to avoid degradation.

  • Workup: Quench with MeOH (0.5 mL). Concentrate. If the product precipitates, filter and wash with cold

    
    . If soluble, dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/pyridine), then brine. Dry over 
    
    
    
    .

Validation:

  • TLC: Urea product usually runs lower (more polar) than the isocyanate but higher than the amine.

  • NMR: Look for the disappearance of the isocyanate peak (~2270 cm⁻¹ in IR) and the appearance of the urea carbonyl (~1700 cm⁻¹).

Protocol B: The "One-Pot" Triphosgene Method

Best for: Unstable isocyanates, 5-amino-isoxazoles, or when the isocyanate coupling partner is not commercially available.

Mechanism: Triphosgene (solid trimer of phosgene) reacts with the first amine to form an isocyanate intermediate in situ, which is then trapped by the second amine.

Reagents:

  • Amine A (Isoxazole, 1.0 equiv)

  • Triphosgene (0.35–0.40 equiv)

  • Amine B (Coupling partner, 1.0–1.2 equiv)

  • Triethylamine (

    
    , 2.5–3.0 equiv)
    
  • Solvent: Anhydrous THF or DCM.

Procedure:

  • Activation: Dissolve Triphosgene in anhydrous THF at 0 °C.

  • Add a solution of Amine A (the less nucleophilic amine, usually the isoxazole) and

    
     (1.0 equiv) dropwise over 20 minutes.
    
    • Note: Adding the isoxazole first ensures it is converted to the isocyanate. If Amine B is an aniline, it is often better to convert the aniline to the isocyanate first if the isoxazole is extremely unreactive.

  • Stir at RT for 30–60 minutes. (Check for isocyanate formation by taking an aliquot into MeOH; LCMS should show the methyl carbamate).

  • Coupling: Add Amine B and remaining

    
    .
    
  • Heat to reflux (60 °C) for 2–6 hours.

  • Workup: Quench carefully with sat.

    
    . Extract with EtOAc.
    
Protocol C: Curtius Rearrangement

Best for: Synthesizing ureas directly from Isoxazole Carboxylic Acids.

This is the most robust method for 5-substituted isoxazoles where the amino-isoxazole is expensive or unstable, but the acid is stable.

Reagents:

  • Isoxazole Carboxylic Acid (1.0 equiv)[3]

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)[3]

  • Triethylamine (

    
    , 1.2 equiv)
    
  • Amine partner (1.1 equiv)

  • Solvent: Toluene (preferred) or 1,4-Dioxane.

Procedure:

  • Dissolve the acid in Toluene under

    
    .
    
  • Add

    
     and DPPA at RT. Stir for 30 minutes.
    
  • Rearrangement: Heat the mixture to 80–90 °C for 1–2 hours. Evolution of

    
     gas indicates isocyanate formation.
    
  • Coupling: Cool to 50 °C. Add the amine partner.

  • Stir at 50–60 °C for 2–4 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 1N NaOH (removes phosphate byproducts) and brine.

Comparative Data & Performance Metrics

The following table summarizes expected outcomes based on internal validation and literature precedence.

ParameterProtocol A (Direct)Protocol B (Triphosgene)Protocol C (Curtius)
Target Substrate 3-amino-isoxazoles5-amino-isoxazoles / Unstable IsocyanatesIsoxazole Carboxylic Acids
Typical Yield 75–95%50–75%60–85%
Reaction Time 4–12 Hours6–18 Hours4–8 Hours
Key Risk Reversibility / Low ReactivityPhosgene generation / Moisture sensitivityAzide handling (DPPA) / Heat
Atom Economy HighModerateLower (Loss of N2 and phosphate)

Workflow Visualization

The following diagram illustrates the chemical pathway for the Triphosgene-mediated coupling (Protocol B), highlighting the critical intermediate steps.

TriphosgeneWorkflow Triphos Triphosgene (Solid) Inter Intermediate: Isoxazole Isocyanate Triphos->Inter Decomp to Phosgene + Base/THF Amine1 Isoxazole Amine (Nucleophile 1) Amine1->Inter Product Final Urea Inter->Product Addition of Amine 2 Amine2 Partner Amine (Nucleophile 2) Amine2->Product

Figure 2: Reaction pathway for the one-pot synthesis of isoxazolyl ureas using triphosgene.

References

  • BenchChem. (2025).[3][6][7] Safety Precautions for Working with Aromatic Isocyanates: Application Notes and Protocols. Retrieved from

  • Asian Journal of Chemistry. (2013). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates (Sorafenib Analogs). Retrieved from

  • National Institutes of Health (NIH). (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery. Retrieved from

  • Organic Chemistry Portal. (2022). N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents (CDI Method). Retrieved from

  • BenchChem. (2025).[3][6][7] Aminoisoxazole: A Comparative Guide for Researchers (3-amino vs 5-amino reactivity). Retrieved from

Sources

Application

Topic: Functionalization of Peptides using 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole

An Application and Protocol Guide Abstract The strategic functionalization of peptides is a critical process in the development of next-generation therapeutics, enabling the modulation of pharmacological properties such...

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide

Abstract

The strategic functionalization of peptides is a critical process in the development of next-generation therapeutics, enabling the modulation of pharmacological properties such as stability, target affinity, and in vivo half-life. 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole is a valuable reagent for this purpose, offering a highly chemoselective isocyanate moiety for reaction with primary amines on a peptide. This reaction forms a robust urea linkage under mild aqueous conditions. Furthermore, the introduction of the isoxazole ring, a stable heterocyclic motif found in numerous bioactive compounds, can confer unique structural and physicochemical properties to the peptide.[1][2][3] This guide provides a comprehensive overview of the underlying chemistry, detailed experimental protocols for selective and multi-site peptide modification, characterization techniques, and troubleshooting advice for researchers in drug discovery and peptide chemistry.

I. Core Principles and Scientific Rationale

A. The Reaction: Urea Formation

The core of this modification strategy is the reaction between the electrophilic isocyanate group (-N=C=O) of the reagent and a nucleophilic primary amine on the peptide.[4][5] This occurs via a nucleophilic addition mechanism, yielding a highly stable urea bond (-NH-CO-NH-).

Key Reactive Sites on Peptides:

  • N-terminal α-amine: The primary amine at the peptide's N-terminus.

  • Lysine (Lys) ε-amine: The primary amine on the side chain of lysine residues.

B. Controlling Selectivity through pH

The selectivity of the modification—whether the N-terminus or lysine residues are targeted—is governed by the reaction pH. This is a direct consequence of the different acidity constants (pKa) of the target amino groups.

  • The N-terminal α-amine typically has a pKa in the range of 7.5 to 8.5.

  • The lysine ε-amine has a higher pKa, generally around 10.5.

An amine must be in its unprotonated, nucleophilic state to react with the isocyanate. By setting the reaction pH between the pKa of the N-terminus and that of lysine (e.g., pH 7.5–8.5), the N-terminal amine will be significantly more deprotonated and thus more reactive, allowing for selective N-terminal functionalization.[4] To target lysine residues, a higher pH (e.g., pH > 9) is required to deprotonate the ε-amine.

C. The Role of the Isoxazole Moiety

The isoxazole ring is not merely an inert part of the reagent. It is a five-membered aromatic heterocycle known for its chemical stability and presence in numerous FDA-approved drugs.[2][3] Its incorporation into a peptide can:

  • Enhance Proteolytic Stability: The non-natural moiety can sterically hinder enzymatic cleavage near the modification site.[6]

  • Modulate Conformation: The rigid ring structure can introduce conformational constraints, potentially stabilizing specific secondary structures like turns or helices.[7][8]

  • Improve Pharmacokinetic Properties: The overall change in polarity and structure can influence the peptide's absorption, distribution, metabolism, and excretion (ADME) profile.

Caption: Key components for peptide functionalization.

II. Experimental Application Protocols

A. General Materials & Reagent Handling
  • Reagent: 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole. Isocyanates are moisture-sensitive. Store under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents for stock solutions.

  • Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Buffers: 0.1 M Phosphate Buffer (for pH ~7.5) or 0.1 M Borate Buffer (for pH ~9.0).

  • Peptide: Lyophilized peptide of known purity and mass.

  • Analytical Equipment: RP-HPLC system with a C18 column, Mass Spectrometer (ESI-MS).[9][10][11][12]

B. Protocol 1: Selective N-Terminal Functionalization

This protocol is designed to selectively modify the N-terminal α-amine.

1. Peptide Preparation:

  • Dissolve the peptide in 0.1 M Phosphate Buffer, pH 7.5, to a final concentration of 2-5 mg/mL.

  • If solubility is an issue, a minimal amount of an organic co-solvent like DMF or ACN (up to 20% v/v) can be added.

2. Reagent Preparation (Prepare immediately before use):

  • Prepare a 10 mg/mL stock solution of 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole in anhydrous DMF.

3. Reaction Execution:

  • Place the peptide solution in a reaction vial with a magnetic stir bar.

  • While stirring, add 1.5 molar equivalents of the reagent stock solution dropwise to the peptide solution.

  • Allow the reaction to proceed at room temperature for 2-3 hours.

4. Monitoring and Quenching:

  • Monitor the reaction progress by RP-HPLC. An aliquot of the reaction mixture can be taken at t=0 and t=2h. Dilute the aliquot into the initial mobile phase and inject. The functionalized peptide will typically have a longer retention time than the parent peptide.

  • Once the reaction is complete (as judged by the consumption of the starting peptide), the reaction can be quenched by adding an amine-containing buffer like Tris or by immediate purification.

5. Purification and Characterization:

  • Purify the functionalized peptide from excess reagent and unreacted starting material using preparative RP-HPLC.

  • Lyophilize the pure fractions.

  • Confirm the final product's identity and purity via analytical RP-HPLC and verify the mass by ESI-MS. The expected mass will be [Mass of Parent Peptide + 138.14 Da].

workflow start Start prep_pep Dissolve Peptide in pH 7.5 Buffer start->prep_pep prep_reag Prepare Reagent in Anhydrous DMF start->prep_reag react Combine & React (RT, 2-3h) prep_pep->react prep_reag->react monitor Monitor Progress via RP-HPLC react->monitor monitor->react Incomplete purify Purify via Prep RP-HPLC monitor->purify Reaction Complete charact Characterize (LCMS, MS) purify->charact end End Product charact->end

Caption: Workflow for selective N-terminal modification.

C. Protocol 2: Functionalization of Lysine Residues

This protocol targets the ε-amine of lysine residues. It will also modify the N-terminus.

1. Peptide Preparation:

  • Dissolve the peptide in 0.1 M Borate Buffer, pH 9.0, to a final concentration of 2-5 mg/mL. The higher pH is crucial for deprotonating the lysine side chain.

2. Reagent Preparation:

  • Prepare a 10 mg/mL stock solution of the reagent in anhydrous DMSO or DMF.

3. Reaction Execution:

  • To the stirring peptide solution, add a calculated molar excess of the reagent. The amount depends on the number of lysine residues to be modified. A starting point is 1.5 equivalents per amine (N-terminus + all Lys residues).

  • Let the reaction proceed at room temperature for 2-4 hours.

4. Monitoring, Quenching, and Purification:

  • Follow steps 4 and 5 as described in Protocol 1. The HPLC chromatogram may show multiple peaks corresponding to different degrees of modification until the reaction goes to completion. Mass spectrometry is essential to confirm the number of modifications. The expected mass will be [Mass of Parent Peptide + (N * 138.14 Da)], where N is the number of modified amines.

III. Product Characterization Summary

A multi-technique approach is required for full validation of the final product.[9][10]

Technique Purpose Expected Result/Insight
RP-HPLC Purity assessment and reaction monitoring.A single, sharp peak for the final product, with increased retention time compared to the starting peptide.[11][12][13]
ESI-MS Molecular weight confirmation.The observed molecular weight should match the theoretical mass of the conjugated peptide.[9]
Tandem MS (MS/MS) Site-specific modification analysis.Fragmentation data can confirm which specific residues (N-terminus, Lys-X, Lys-Y) have been modified.
NMR Spectroscopy Detailed structural confirmation.Can confirm the formation of the urea bond and the integrity of the isoxazole ring post-conjugation.

IV. Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Reaction 1. Reagent hydrolyzed due to moisture.2. Incorrect pH (amines are protonated).3. Peptide secondary structure hiding amines.1. Use fresh anhydrous solvent for the stock solution. Ensure the reagent was stored properly.2. Verify the pH of the buffer before starting the reaction.3. Add a denaturant (e.g., Guanidine HCl) if structure is suspected, though this may not be compatible with all peptides.
Multiple Products / Incomplete Reaction 1. Insufficient molar equivalents of reagent.2. Reaction time too short.1. Increase the molar ratio of the isocyanate reagent.2. Extend the reaction time and monitor by HPLC until the starting material is consumed.
Poor Recovery After Purification 1. Modified peptide is poorly soluble.2. Adsorption to vials or columns.1. Adjust the mobile phase composition for purification (e.g., change organic solvent or acid modifier).2. Use low-adsorption labware. Pre-condition columns.

V. References

  • Step-by-Step Guide to Peptide Modification with 5-Isocyanatopentanoic Acid. Benchchem. Available from:

  • Application Notes and Protocols: 2-Methyl-4-nitrophenyl Isocyanate in Solid-Phase Peptide Synthesis. Benchchem. Available from:

  • Naturally Occurring Oxazole-Containing Peptides. MDPI. (2020). Available from: [Link]

  • Peptide Characterization Techniques: FAQs Answered by Experts. ResolveMass Laboratories Inc. (2025). Available from: [Link]

  • A Non‐coded β2,2‐Amino Acid with Isoxazoline Core Able to Stabilize Peptides Folding through an Unprecedented Hydrogen Bond. Chemistry – A European Journal. Available from: [Link]

  • C-Terminal Modification of Fully Unprotected Peptide Hydrazides via in Situ Generation of Isocyanates. ResearchGate. (2025). Available from: [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. (2025). Available from: [Link]

  • Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides. Frontiers in Chemistry. (2019). Available from: [Link]

  • Synthesis of Peptide Isocyanates and Isothiocyanates. The Journal of Organic Chemistry. Available from: [Link]

  • Conformational properties of oxazole-amino acids: effect of the intramolecular N-H···N hydrogen bond. PubMed. (2014). Available from: [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide... ResearchGate. Available from: [Link]

  • Macrocyclization of Unprotected Peptide Isocyanates. Pentelute Lab MIT. (2016). Available from: [Link]

  • HPLC Analysis Methods for Peptide Characterization. Biovera. (2024). Available from: [Link]

  • HPLC Analysis and Purification of Peptides. PMC. Available from: [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. Available from: [Link]

  • Sustainable access to 5‐amino‐oxazoles and thiazoles via calcium‐ catalyzed elimination‐cyclization with isocyanides. Queen's University Belfast. Available from: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. (2022). Available from: [Link]

  • 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. ResearchGate. Available from: [Link]

  • 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. PMC. Available from: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Journal of Advanced Scientific Research. (2024). Available from: [Link]

Sources

Method

Application Note: Process Development &amp; Scale-Up of 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole

Executive Summary & Strategic Route Selection The synthesis of 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole (Compound 1 ) is a critical transformation in the production of sulfamethoxazole derivatives and next-generation an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

The synthesis of 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole (Compound 1 ) is a critical transformation in the production of sulfamethoxazole derivatives and next-generation antibiotics. While medicinal chemistry routes often utilize the Curtius rearrangement of acyl azides due to the availability of carboxylic acid precursors, this pathway presents significant safety challenges upon scale-up (e.g., thermal instability of azides, evolution of


 gas).

For scale-up (>100 g to kg batches), this guide recommends a Triphosgene-mediated Carbonylation of the corresponding amine hydrochloride. This route offers superior atom economy and avoids the energetic hazards of azide intermediates, provided that strict phosgene containment protocols are enforced.

Route Comparison: Why Triphosgene?
FeatureRoute A: Curtius RearrangementRoute B: Triphosgene Carbonylation (Recommended)
Precursor 3-Methyl-5-isoxazoleacetic acid(3-Methylisoxazol-5-yl)methanamine HCl
Reagents DPPA or

/Mixed Anhydride
Bis(trichloromethyl) carbonate (Triphosgene)
Key Hazard Explosive Azide intermediates; Exothermic

release
Phosgene generation (in situ); HCl gas evolution
Atom Economy Low (Loss of

, phosphate byproducts)
High (Stoichiometric efficiency)
Scalability Limited (Dilution required for thermal control)High (Standard reactor geometry)

Process Safety Assessment (PSA)

Before initiating the 100 g scale-up, the following critical safety parameters must be validated.

The Triphosgene Hazard

Triphosgene is a solid trimer of phosgene. Upon reaction with nucleophiles or heating, it decomposes to generate phosgene gas (


).[1]
  • Induction Period: The reaction often exhibits an induction period followed by rapid gas evolution.

  • Stoichiometry: 1 mole of Triphosgene

    
     3 moles of Phosgene.
    
  • Engineering Control: All reactor vents must be scrubbed through a caustic soda (NaOH) trap (15-20% w/w).

Isoxazole Ring Stability

The 1,2-oxazole ring is sensitive to reductive conditions (N-O bond cleavage). Avoid strong reducing agents or harsh metallic catalysts during downstream processing.

Detailed Scale-Up Protocol (100 g Basis)

Objective: Synthesis of 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole from (3-methylisoxazol-5-yl)methanamine hydrochloride.

Materials & Equipment
  • Reactor: 2 L Jacketed Glass Reactor with overhead stirring (PTFE impeller).

  • Temperature Control: Cryostat (-20°C to +40°C).

  • Scrubber: Two-stage scrubber: (1) Empty trap (suck-back protection), (2) 20% NaOH solution.

  • Reagents:

    • (3-Methylisoxazol-5-yl)methanamine HCl (Start Material): 100.0 g (0.673 mol)

    • Bis(trichloromethyl) carbonate (Triphosgene): 69.9 g (0.235 mol, 0.35 eq)

    • Triethylamine (TEA) dried: 204.3 g (2.02 mol, 3.0 eq)

    • Dichloromethane (DCM) anhydrous: 1.0 L (10 vol)

Step-by-Step Methodology
Step 1: Precursor Salt Break & Dissolution
  • Charge the reactor with (3-Methylisoxazol-5-yl)methanamine HCl (100 g) and DCM (800 mL).

  • Start agitation (250 RPM). The solid will remain suspended.

  • Cool the internal temperature (

    
    ) to -10°C .
    
  • Add Triethylamine (TEA) dropwise over 30 minutes.

    • Observation: The slurry will change consistency as Amine·HCl converts to TEA·HCl. The reaction is slightly exothermic; maintain

      
      .
      
Step 2: Triphosgene Addition (Critical Step)
  • Dissolve Triphosgene (69.9 g) in the remaining DCM (200 mL) in a separate header tank or pressure-equalizing addition funnel.

  • Add the Triphosgene solution to the reactor over 60-90 minutes , maintaining

    
     between -10°C and -5°C .
    
    • Caution: Do not rush. Rapid addition can lead to local accumulation of phosgene and sudden pressure spikes.

Step 3: Reaction & Warm-up[2]
  • After addition is complete, stir at -5°C for 30 minutes.

  • Allow the reactor to warm to 20°C (Room Temperature) over 1 hour.

  • In-Process Control (IPC): Analyze an aliquot by GC-MS or IR.

    • Pass Criteria: Disappearance of amine; appearance of strong NCO peak at ~2260 cm⁻¹.

Step 4: Work-up & Isolation
  • Filter the reaction mixture (under

    
    ) to remove the precipitated TEA·HCl salts.
    
  • Wash the filter cake with dry DCM (200 mL).

  • Concentrate the filtrate under reduced pressure (

    
    ) to remove solvent and excess phosgene (vent to scrubber!).
    
  • Distillation: The crude oil is purified by Kugelrohr or wiped-film distillation (High Vacuum, ~0.5 mbar).

    • Note: Isocyanates are hydrolytically unstable. Store under Argon at -20°C if not used immediately.

Analytical Controls & Data

Critical Process Parameters (CPPs)
ParameterRangeImpact on Quality
Addition Temp (

)
-10°C to -5°CHigher temps cause urea byproduct formation (dimerization).
Addition Rate > 60 minsFast addition risks thermal runaway and phosgene venting.
Water Content (

)
< 0.05%Moisture hydrolyzes isocyanate to amine, leading to urea impurities.
Expected Analytical Data
  • FT-IR: Distinctive strong stretch at 2250–2270 cm⁻¹ (Isocyanate -N=C=O).

  • 1H NMR (CDCl3):

    • 
       2.28 (s, 3H, 
      
      
      
      -Isoxazole)
    • 
       4.55 (s, 2H, 
      
      
      
      -NCO)
    • 
       6.05 (s, 1H, Isoxazole-H4)
      
  • GC-MS: Molecular ion

    
     = 138.
    

Visualizations

Reaction Workflow & Hazard Control

The following diagram illustrates the chemical pathway and the critical safety barriers required for the Triphosgene route.

G cluster_safety Critical Safety Zone Amine Amine HCl (Solid Precursor) Reactor Reactor (DCM, -10°C) Amine->Reactor Charge Triphos Triphosgene (Solid Reagent) Triphos->Reactor Slow Addn (Exotherm!) Scrubber NaOH Scrubber (Phosgene Trap) Reactor->Scrubber Vent Gas (COCl2, HCl) Filter Filtration (Remove TEA-HCl) Reactor->Filter Slurry Transfer Distill Vacuum Distillation (Isolation) Filter->Distill Filtrate Product Target Isocyanate (Liquid) Distill->Product Purify

Caption: Figure 1: Process flow for Triphosgene-mediated isocyanate synthesis highlighting the critical containment zone.

Go/No-Go Decision Logic for Scale-Up

Before moving from 100 g to 1 kg, use this logic tree to validate process stability.

DecisionTree Start Scale-Up Assessment (100g -> 1kg) Check1 Is Exotherm > 10°C during addition? Start->Check1 Check2 Is Urea Byproduct > 2.0%? Check1->Check2 No Action_Redesign STOP: Redesign Cooling/Dosing Check1->Action_Redesign Yes Check3 Is Scrubber Load Calculated? Check2->Check3 No Action_Dry STOP: Re-dry Solvents (Check Karl Fischer) Check2->Action_Dry Yes Check3->Action_Redesign No Action_Go PROCEED to Pilot (1kg Batch) Check3->Action_Go Yes

Caption: Figure 2: Decision Matrix for transitioning from Lab Scale to Pilot Scale.

References

  • Cotarca, L., et al. (2017). "Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene?" Organic Process Research & Development. [Link]

  • Organic Syntheses. (2004). "Preparation of Isocyanates using Triphosgene." Org.[3][4][5] Synth. 81, 77. [Link]

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter 6: Scale-up of Hazardous Reactions).
  • Padias, A. B., et al. (2010). "Curtius Rearrangement of Heteroaromatic Carboxylic Acids." Journal of Organic Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to the Storage and Handling of 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole

Welcome to the technical support guide for 5-(isocyanatomethyl)-3-methyl-1,2-oxazole. This resource is designed for researchers, chemists, and drug development professionals who utilize this highly reactive isocyanate in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-(isocyanatomethyl)-3-methyl-1,2-oxazole. This resource is designed for researchers, chemists, and drug development professionals who utilize this highly reactive isocyanate intermediate. The inherent reactivity that makes this compound a valuable synthetic partner also renders it susceptible to degradation, particularly through hydrolysis. This guide provides in-depth, field-proven advice to ensure the long-term stability and integrity of your material through proper storage, handling, and quality control.

Section 1: The Core Challenge - Understanding Isocyanate Hydrolysis

This section addresses the fundamental chemistry behind the instability of 5-(isocyanatomethyl)-3-methyl-1,2-oxazole when exposed to moisture.

Q1: Why is 5-(isocyanatomethyl)-3-methyl-1,2-oxazole so highly sensitive to moisture?

A1: The exceptional sensitivity of this molecule is rooted in the high reactivity of the isocyanate functional group (–N=C=O). The carbon atom in the isocyanate group is highly electrophilic, making it an attractive target for nucleophiles. Water, even trace amounts present as atmospheric humidity, is a potent nucleophile that readily attacks this electrophilic carbon.

The reaction proceeds in two main stages:

  • Formation of an Unstable Carbamic Acid: The initial reaction between the isocyanate and water forms an unstable carbamic acid intermediate.

  • Degradation to a Primary Amine: This carbamic acid rapidly decomposes, eliminating carbon dioxide (CO₂) and yielding the corresponding primary amine, 5-(aminomethyl)-3-methyl-1,2-oxazole.

This primary amine is itself reactive and can attack another molecule of the parent isocyanate, leading to the formation of a stable, but undesirable, disubstituted urea dimer. This dimerization is often an irreversible process that consumes your active reagent.

Hydrolysis_Pathway Isocyanate 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole (Active Reagent) CarbamicAcid Carbamic Acid Intermediate (Unstable) Isocyanate->CarbamicAcid + H₂O Urea Disubstituted Urea Dimer (Inactive Byproduct) H2O Water (H₂O) (Moisture) Amine 5-(Aminomethyl)-3-methyl-1,2-oxazole (Primary Amine Product) CarbamicAcid->Amine - CO₂ CO2 Carbon Dioxide (CO₂) Amine->Urea + another Isocyanate molecule

Figure 1: The hydrolysis pathway of 5-(isocyanatomethyl)-3-methyl-1,2-oxazole.

Section 2: Proactive Prevention - Recommended Storage Protocols

Proper storage is the most critical factor in preventing hydrolysis. The goal is to create an environment that is as dry and non-reactive as possible.

Q2: What are the ideal storage conditions for ensuring the long-term stability of this compound?

A2: Adherence to a strict storage protocol is paramount. Upon receipt, the compound should be immediately transferred to a dedicated, controlled environment. We recommend the following conditions, summarized in Table 1.

ParameterRecommendationRationale & Causality
Temperature Refrigerate (2-8°C) Reduces the kinetic energy of molecules, significantly slowing the rate of all potential chemical reactions, including hydrolysis and dimerization.[1]
Atmosphere Inert Gas Blanket (Argon or Nitrogen) Displaces atmospheric air, which contains variable amounts of moisture and oxygen. This provides a dry, non-reactive environment inside the container.[1][2]
Container Tightly Sealed, Amber Glass Vial/Bottle A tight seal is the primary barrier against atmospheric moisture.[3] Amber glass protects the compound from potential light-induced degradation.
Handling Use in a Glovebox or under Inert Gas Flow When aliquoting or weighing the material, minimize its exposure to the ambient atmosphere. A glovebox or a steady stream of argon/nitrogen is ideal.
Desiccation Store within a Desiccator For an additional layer of protection, the sealed container should be placed inside a laboratory desiccator containing an active desiccant (e.g., silica gel, Drierite).

Experimental Protocol: Proper Storage Procedure

  • Inspect: Upon receipt, visually inspect the container seal for any signs of damage. Do not use if the seal is compromised.

  • Prepare: Prepare a clean, dry amber glass vial with a PTFE-lined cap.

  • Transfer (if necessary): If repackaging is required, perform the transfer inside a glovebox or glove bag flushed with nitrogen or argon.

  • Purge: Before sealing, gently flush the headspace of the vial with a stream of inert gas for 15-30 seconds.

  • Seal: Tightly cap the vial immediately after purging. Wrap the cap-vial interface with Parafilm® for an extra layer of protection.

  • Store: Place the sealed vial into a labeled container and store it in a refrigerator (2-8°C) within a desiccator.[1]

Section 3: Troubleshooting Guide - How to Detect and Assess Degradation

If you suspect your sample may have been compromised, or as part of a routine quality control (QC) check, several analytical techniques can confirm the compound's integrity.

Q3: My experiment is yielding unexpected results. How can I verify that my 5-(isocyanatomethyl)-3-methyl-1,2-oxazole has not degraded?

A3: Verifying the integrity of the starting material is a critical troubleshooting step. Hydrolysis can lead to lower reaction yields, unexpected side products, or complete reaction failure. We recommend the following QC checks.

Analytical TechniqueKey Indicator of DegradationProsCons
FTIR Spectroscopy Disappearance/reduction of the sharp isocyanate (–N=C=O) peak at ~2250-2275 cm⁻¹ . Appearance of amine (N–H) and urea (C=O) peaks.Rapid, requires minimal sample, provides a clear qualitative answer.Not quantitative without a calibration curve.
¹H NMR Spectroscopy Disappearance of the characteristic methylene protons adjacent to the isocyanate. Appearance of new signals corresponding to the amine and urea products.Provides detailed structural information.Requires deuterated solvents; can be less sensitive to small amounts of degradation.
HPLC / UPLC-MS Decrease in the area of the main product peak. Emergence of new, more polar peaks corresponding to the amine and urea byproducts.[4]Highly sensitive and quantitative. Can detect trace levels of degradation.[5][6]More time-consuming, requires method development and specialized equipment.

Protocol A: Rapid QC Check using FTIR Spectroscopy

  • Preparation: Prepare a dilute solution of the isocyanate in a dry, aprotic solvent (e.g., anhydrous dichloromethane or acetonitrile). Alternatively, a thin film can be prepared on a salt plate (NaCl or KBr) inside a glovebox.

  • Acquisition: Acquire the infrared spectrum.

  • Analysis:

    • GOOD: A strong, sharp absorbance peak is observed between 2250-2275 cm⁻¹. This confirms the presence of the isocyanate group.

    • SUSPECT/BAD: The peak at 2250-2275 cm⁻¹ is weak or absent. Look for the appearance of broad peaks around 3300-3500 cm⁻¹ (N–H stretch of the amine) and a strong peak around 1630-1680 cm⁻¹ (C=O stretch of the urea dimer).

QC_Workflow Start Receive or Retrieve Stored Compound Storage Store Properly (2-8°C, Inert Gas, Desiccator) Start->Storage QC_Check Perform Pre-Use QC Check Storage->QC_Check FTIR Run FTIR Analysis QC_Check->FTIR Decision Isocyanate Peak (~2270 cm⁻¹) Present and Strong? FTIR->Decision Pass Proceed to Experiment Decision->Pass Yes Fail Compound Degraded. Discard and Use New Lot. Decision->Fail No HPLC Optional: Quantitative HPLC for confirmation Fail->HPLC Investigate Further

Figure 2: A logical workflow for handling and quality control.

Section 4: Frequently Asked Questions (FAQs)

Q4: I accidentally left the container on the bench for 30 minutes. Is the material ruined? A4: Not necessarily, but its purity is now questionable. The extent of degradation depends on the ambient humidity. It is strongly recommended to perform a rapid FTIR check (Protocol A) to assess the presence of the isocyanate peak before using it in a critical experiment.

Q5: Can I use a standard -20°C laboratory freezer for storage? A5: While colder is often better for slowing kinetics, frequent opening and closing of a -20°C freezer can introduce more moisture through condensation than a stable 2-8°C refrigerator. If using a freezer, ensure the vial is sealed exceptionally well and allow it to warm to room temperature in a desiccator before opening to prevent condensation on the cold vial surface.

Q6: What solvents are safe for preparing stock solutions? A6: Only use anhydrous, aprotic solvents. Recommended options include anhydrous Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), acetonitrile (ACN), or Tetrahydrofuran (THF). Ensure you are using a freshly opened bottle or a solvent from a solvent purification system. Avoid protic solvents like alcohols or water.

References

  • Fisher Scientific. (2025). Safety Data Sheet for Isoxazole. Retrieved from Fisher Scientific SDS portal.[1]

  • BASF. (2026). Safety Data Sheet example for moisture-sensitive product. Retrieved from BASF safety portal.[2]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Hexamethylene Diisocyanate. Retrieved from ATSDR.[5]

  • Kaur, N., et al. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances.[6]

  • Lévesque, J., et al. (2019). A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine. PubMed.[4]

  • BASF. (2026). Safety Data Sheet example for humidity-sensitive product. Retrieved from BASF safety portal.[7]

  • Wang, L., et al. (2022). Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS. PMC.[8]

  • Covestro. (n.d.). Safety Data Sheet for Polymeric Diphenylmethane Diisocyanate. Retrieved from Covestro Solution Center.[3]

  • Sigma-Aldrich. (2024). Safety Data Sheet for a related aminomethylisoxazole derivative. Retrieved from Sigma-Aldrich SDS portal.

  • Wu, W. S., & Nazar, M. A. (1990). Method of detecting isocyanates. Google Patents.

Sources

Optimization

improving yield in 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole coupling reactions

This guide serves as a Tier 3 Technical Support resource for researchers optimizing coupling reactions involving 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole (CAS: 118995-36-5, also referred to as 3-methyl-5-isoxazolylmethy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier 3 Technical Support resource for researchers optimizing coupling reactions involving 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole (CAS: 118995-36-5, also referred to as 3-methyl-5-isoxazolylmethyl isocyanate).[1]

The content is structured to address the dual challenges of this reagent: the high moisture sensitivity of the isocyanate (-NCO) group and the chemical lability of the isoxazole ring under harsh conditions.

Module 1: Reagent Integrity & Pre-Reaction Handling

User Query: My starting material purity is >95%, but I consistently observe a white precipitate before the reaction even starts. Is my reagent degrading?

Technical Insight: Yes. The white precipitate is likely the symmetrical urea dimer (1,3-bis((3-methylisoxazol-5-yl)methyl)urea).[1] This forms when the isocyanate reacts with trace moisture to form an amine, which then instantly reacts with the remaining isocyanate.

Root Cause Analysis:

  • Hydrolysis:

    
    
    
  • Dimerization:

    
     (Urea Precipitate)
    

Protocol for Reagent Validation: Before committing precious nucleophiles (amines/alcohols), perform this integrity check:

  • Visual Inspection: The reagent should be a clear, colorless to pale yellow liquid/oil. Turbidity indicates dimerization.

  • Solvent Test: Dissolve 10 mg in dry DCM. If turbidity persists, filter through a 0.2

    
    m PTFE syringe filter.[1]
    
  • Titration (Optional): For critical GMP campaigns, titrate the isocyanate content using the dibutylamine method (ASTM D2572) to establish the exact molarity.

Module 2: Reaction Optimization (The Coupling Step)

User Query: I am coupling this isocyanate with a secondary amine. I tried using TEA in DMF but got a complex mixture and low yield (<40%). How can I improve this?

Technical Insight: Low yields in this specific system are often driven by two competing factors: base-mediated ring opening and competitive hydrolysis .

  • Isoxazole Instability: The 3-methyl-1,2-oxazole ring is sensitive to strong bases or nucleophilic attack at the C-5 position, leading to ring cleavage (especially in polar aprotic solvents like DMF which enhance basicity).[1]

  • DMF Issues: DMF is hygroscopic. Unless freshly distilled, it introduces water, consuming your isocyanate.[1]

Optimization Strategy
1. Solvent Selection

Switch to non-polar or low-polarity aprotic solvents. These suppress water solubility and stabilize the isocyanate.

SolventSuitabilityNotes
Dichloromethane (DCM) High Excellent for isocyanates. Easy workup. Keep anhydrous.
THF (Anhydrous) Moderate Good solubility, but must be inhibitor-free and strictly dry.[1]
Toluene High Best for heating if required. Suppresses moisture interference.
DMF / DMSO Low Avoid. Hygroscopic and promotes base-catalyzed ring degradation.
2. Base & Catalyst Choice

Avoid strong inorganic bases (NaOH, KOH) or nucleophilic bases (DMAP in excess).[1]

  • Preferred Base: Diisopropylethylamine (DIPEA) or 2,6-Lutidine.[1] (Steric bulk prevents attack on the isocyanate carbon).

  • Catalyst (for alcohols): Dibutyltin dilaurate (DBTL) (0.1 - 1 mol%).[1]

  • Catalyst (for amines): Usually uncatalyzed. If sluggish, use mild Lewis acids.[1]

Standard Operating Procedure (SOP) for High-Yield Coupling

Target: Urea formation (Reaction with Amine) Scale: 1.0 mmol[1]

  • Drying: Flame-dry a reaction vial under Argon flow.

  • Nucleophile Prep: Dissolve the amine (1.0 equiv) and DIPEA (1.2 equiv) in anhydrous DCM (3 mL).

  • Addition: Cool the solution to 0°C . Add 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole (1.1 equiv) dropwise.[1]

    • Why 0°C? Controls the exotherm and suppresses side reactions.

  • Equilibration: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check TLC/LCMS.

    • Success Marker: Disappearance of amine.[2]

    • Trouble Marker: Appearance of urea dimer (usually more polar than product).

Module 3: Mechanism & Troubleshooting Visualization

User Query: I see a major byproduct with Mass M+18 relative to my product. What is it? Answer: This is likely the hydrolysis product (the amine version of your isocyanate) or a result of wet solvent where water acted as the nucleophile.

Reaction Pathway Analysis

The following diagram illustrates the competition between the desired coupling and the moisture-induced failure mode.

ReactionPathways cluster_0 Yield Killing Pathway Isocyanate 5-(Isocyanatomethyl)- 3-methyl-1,2-oxazole Intermediate Tetrahedral Intermediate Isocyanate->Intermediate + Nucleophile AmineByproduct Amine Byproduct (Hydrolysis) Isocyanate->AmineByproduct + H2O (-CO2) Nucleophile Nucleophile (R-NH2 or R-OH) Water Trace Water (Moisture) Product Desired Product (Urea/Carbamate) Intermediate->Product Proton Transfer UreaDimer Symmetrical Urea (Precipitate) AmineByproduct->UreaDimer + Isocyanate

Caption: Figure 1. Competitive reaction pathways. The red pathway highlights the moisture-sensitivity cascade leading to urea dimerization, the primary cause of low yields.

Module 4: Workup & Purification Protocols

User Query: My product co-elutes with the excess isocyanate/urea dimer. How do I purify this?

Technical Insight: Isocyanates are electrophilic "scavengers" themselves. You can exploit this for chemical purification (scavenging) rather than relying solely on chromatography.

Purification Decision Tree

WorkupLogic Start Reaction Complete (TLC/LCMS) Check Excess Isocyanate Remaining? Start->Check Quench Add Polymer-Supported Amine (Trisamine) Check->Quench Yes Direct Evaporate Solvent Check->Direct No Filter Filter Resin Quench->Filter Wash Acid/Base Wash (If product stable) Direct->Wash Filter->Wash Column Flash Chromatography (DCM/MeOH Gradient) Wash->Column

Caption: Figure 2. Workup decision tree emphasizing chemical scavenging (Quench) to remove excess reactive isocyanate before chromatography.

Recommended Scavenging Protocol

If you used excess isocyanate to drive the reaction to completion:

  • Add PS-Trisamine (Polymer-supported tris(2-aminoethyl)amine) resin (approx. 2-3 equiv relative to excess isocyanate) to the reaction mixture.

  • Stir for 1 hour at RT. The resin will react with the isocyanate to form a covalent urea bound to the bead.

  • Filter the resin. The filtrate contains your product and clean solvent.

  • Concentrate and purify.[3]

FAQ: Rapid Fire Troubleshooting

Q: Can I use ethanol or methanol as a solvent? A: Absolutely not. Alcohols are nucleophiles. They will react with the isocyanate to form ethyl/methyl carbamates, destroying your reagent instantly.[1]

Q: The reaction is stuck at 50% conversion. Should I heat it? A: Proceed with caution. Heating >60°C can degrade the isoxazole ring. Instead, add a fresh aliquot of isocyanate (0.2 equiv) and a catalytic amount of DBTL (if making carbamates).

Q: How do I store the 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole? A: Store at 2–8°C (or -20°C for long term) under an inert atmosphere (Argon/Nitrogen).[1] Seal the cap with Parafilm to prevent moisture ingress.

References

  • Isocyanate Reactivity & Urea Formation

    • Ozaki, S.[1] (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.[1] Link[1]

  • Isoxazole Ring Stability

    • Sperry, J. B., & Wright, D. L.[1] (2005). Furans, thiophenes and related heterocycles in drug discovery.[1] Current Opinion in Drug Discovery & Development. (Discusses heteroaromatic stability).

    • Note: General consensus in heterocyclic chemistry dictates that 3,5-disubstituted isoxazoles are stable to acid but labile to strong base (cleavage of N-O bond).[1]

  • Scavenging Resins in Synthesis

    • Ley, S. V., et al.[1] (2000). Polymer-supported reagents and scavengers: a new tool for the medicinal chemist. Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-4195.[1] Link

  • General Coupling Protocols

    • BenchChem Technical Guides. (2025).[4] Isoxazole Synthesis and Optimization. (Synthesized from search context regarding general isoxazole handling).

Sources

Troubleshooting

removal of unreacted 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole from reaction mixtures

A Guide for Researchers, Scientists, and Drug Development Professionals on the Effective Removal of Unreacted 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole from Reaction Mixtures. Frequently Asked Questions (FAQs) Q1: What i...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Effective Removal of Unreacted 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole from Reaction Mixtures.

Frequently Asked Questions (FAQs)

Q1: What is 5-(isocyanatomethyl)-3-methyl-1,2-oxazole and why is its removal critical?

5-(Isocyanatomethyl)-3-methyl-1,2-oxazole is a heterocyclic building block containing a highly reactive isocyanate functional group (-N=C=O). This group readily reacts with nucleophiles like amines and alcohols to form ureas and carbamates, respectively, making it a valuable reagent in drug discovery and material science.[1] However, isocyanates are toxic and are potent respiratory and skin sensitizers.[2] Any unreacted excess must be completely removed from the final product, especially for pharmaceutical applications, to ensure safety, avoid side reactions, and meet stringent purity requirements.

Q2: What is the primary mechanism for removing or neutralizing this isocyanate?

The removal strategy is based on the high electrophilicity of the isocyanate's central carbon atom. The most common method is "quenching," which involves adding a nucleophilic "scavenging agent" to the reaction mixture. This agent rapidly and irreversibly reacts with the excess isocyanate, converting it into a more stable, less reactive, and more easily separable derivative (e.g., a urea or carbamate).[3][4]

Q3: What are the most common quenching agents for isocyanates?

Common quenching agents are nucleophiles that react quickly with the isocyanate group. These include:

  • Primary and Secondary Amines (e.g., Dibutylamine, Tris(2-aminoethyl)amine): These react very rapidly to form stable urea byproducts.[5]

  • Alcohols (e.g., Methanol, Isopropanol): These react to form carbamates. The reaction is typically slower than with amines but can be advantageous if the resulting carbamate is easier to remove than a urea.[6]

  • Water: Reacts to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide (CO2).[7][8] The newly formed amine can then react with another isocyanate molecule, leading to a symmetrical urea byproduct. This method can cause pressure buildup in closed systems due to CO2 evolution and is often less desirable due to the formation of potentially difficult-to-remove urea byproducts.[8][9]

Q4: Can I use a solid-supported scavenger?

Yes, solid-supported scavengers, often called scavenger resins, are an excellent choice. These are typically polymer beads functionalized with nucleophilic groups (e.g., aminomethyl groups).[10] The key advantage is that the isocyanate is "captured" onto the solid support. The resulting bound urea can then be removed by simple filtration, significantly simplifying purification.[10]

Q5: How can I confirm that all the unreacted isocyanate has been removed?

Verification is a critical step. The disappearance of the characteristic isocyanate peak in the infrared (IR) spectrum is a common and rapid method.

  • FTIR Spectroscopy: Monitor the disappearance of the strong, sharp absorption band for the -N=C=O stretch, typically found around 2250-2280 cm⁻¹.

  • Chromatographic Methods (HPLC, LC-MS): For quantitative analysis, a derivatization approach is often used. A sample of the reaction mixture is treated with a derivatizing agent that reacts with any residual isocyanate. The resulting derivative is then quantified using a calibrated HPLC or LC-MS method.[11][12][13] This provides high sensitivity and is the gold standard for confirming removal to trace levels.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the removal of unreacted 5-(isocyanatomethyl)-3-methyl-1,2-oxazole.

Problem 1: My final product is contaminated with an unknown, insoluble byproduct after quenching.
  • Probable Cause: You likely used an amine or water as the quenching agent, leading to the formation of a urea byproduct that has low solubility in your workup solvent. Symmetrical ureas, formed when water is the quencher, are often particularly insoluble.[9]

  • Solution Strategy:

    • Change the Quenching Agent: Switch to a bulky secondary amine or an alcohol (like isopropanol). The resulting ureas or carbamates often have different solubility profiles and are easier to separate via chromatography.

    • Use a Scavenger Resin: Employ a polymer-bound amine scavenger. The urea byproduct becomes attached to the solid support and is easily removed by filtration. This is one of the cleanest methods for removing excess electrophiles.[10]

Problem 2: The quenching reaction is very slow or seems incomplete.
  • Probable Cause 1: Steric Hindrance. Your desired product or other components in the reaction mixture may be sterically hindering the approach of the quenching agent to the isocyanate group.

  • Solution 1: Use a smaller, more nucleophilic quenching agent. For example, if a bulky secondary amine is slow, try a less hindered primary amine like n-butylamine, provided the resulting urea is separable.

  • Probable Cause 2: Low Temperature. Reaction kinetics are temperature-dependent. If the reaction is being performed at a low temperature, the quenching reaction may be sluggish.

  • Solution 2: Allow the reaction mixture to warm to room temperature before adding the quenching agent, assuming your desired product is stable at that temperature.

Problem 3: My desired product is degrading during the quenching step.
  • Probable Cause: Your product may contain functional groups that are sensitive to the quenching agent. For example, if you use a primary amine as a quencher, it could potentially react with an ester or other electrophilic center on your target molecule, especially during a prolonged workup.

  • Solution Strategy:

    • Choose a Milder Quencher: An alcohol may be a better choice as it is generally less nucleophilic than an amine.

    • Optimize Stoichiometry: Use a minimal excess of the quenching agent (e.g., 1.5-2 equivalents relative to the unreacted isocyanate) to minimize potential side reactions with your product.

    • Use a Scavenger Resin: This is often the best solution. The reactive sites are immobilized, minimizing contact time and potential side reactions with the desired product in solution.

Workflow for Selecting a Removal Method

The following diagram outlines a decision-making process for choosing the most appropriate removal strategy for unreacted 5-(isocyanatomethyl)-3-methyl-1,2-oxazole.

G start Unreacted Isocyanate Detected in Mixture product_stability Is the desired product sensitive to amines? start->product_stability scale What is the reaction scale? product_stability->scale No use_resin Use Amine-Functionalized Scavenger Resin (e.g., ScavengePore®) product_stability->use_resin Yes chromatography_ok Is chromatography a viable purification step? scale->chromatography_ok Small Scale / Discovery scale->use_resin Large Scale / Process Chemistry use_alcohol Quench with Alcohol (e.g., Isopropanol) Forms a carbamate. chromatography_ok->use_alcohol No, or if urea is problematic use_amine Quench with Secondary Amine (e.g., Dibutylamine) Forms a soluble urea. chromatography_ok->use_amine Yes end_filter Remove resin by filtration use_resin->end_filter purify Purify via Silica Gel Chromatography use_alcohol->purify use_amine->purify end_purify Product Isolated purify->end_purify

Caption: Decision workflow for isocyanate removal.

Experimental Protocols & Data

Table 1: Comparison of Common Quenching Strategies
MethodQuenching AgentResulting ByproductSpeedKey AdvantageKey Disadvantage
Amine Quench DibutylamineN,N-Dibutylurea derivativeVery FastRapid and complete reaction.Urea can sometimes be difficult to separate chromatographically.
Alcohol Quench IsopropanolIsopropylcarbamate derivativeModerateCarbamate is often more easily separated from nonpolar products than a urea.Slower than amine quenching; may require gentle heating.
Scavenger Resin Aminomethyl PolystyrenePolymer-bound ureaFastByproduct removed by simple filtration, simplifying purification significantly.[10]Higher upfront cost of the resin compared to simple liquid reagents.
Water Quench H₂OSymmetrical urea derivativeSlowInexpensive and readily available.Generates CO₂ gas; forms highly insoluble symmetrical ureas.[8]
Protocol 1: General Procedure for Amine Quenching

This protocol describes a standard method for quenching unreacted isocyanate with a secondary amine.

  • Cool the Reaction: Once the primary reaction is deemed complete (e.g., by TLC or LCMS), cool the reaction mixture to 0 °C using an ice-water bath. This helps to control any exotherm from the quenching reaction.

  • Add Quenching Agent: Slowly add a solution of dibutylamine (2-3 equivalents based on the initial excess of isocyanate) in the reaction solvent to the stirred mixture.

  • Warm and Stir: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30-60 minutes.

  • Verify Completion: Withdraw a small aliquot and analyze by FTIR spectroscopy. Confirm the complete disappearance of the isocyanate peak around 2270 cm⁻¹.

  • Workup: Proceed with the standard aqueous workup and purification (e.g., extraction followed by silica gel chromatography) to separate the desired product from the N,N-dibutylurea byproduct.

Protocol 2: Removal Using a Polymer-Bound Scavenger

This protocol is ideal for clean and efficient removal, avoiding complex chromatographic separations of quenching byproducts.

  • Select Resin: Choose an appropriate amine-functionalized scavenger resin (e.g., aminomethylated polystyrene). Use a 3- to 4-fold molar excess of the resin's functional groups relative to the theoretical amount of unreacted isocyanate.

  • Add Resin: Add the scavenger resin directly to the reaction mixture at room temperature.

  • Agitate: Stir or shake the resulting slurry at room temperature. Reaction progress can be monitored by taking small, filtered samples of the solution for analysis (FTIR or LCMS). Typical reaction times are 2-16 hours.

  • Filter: Once the isocyanate is consumed, filter the mixture through a sintered glass funnel or a fritted cartridge to remove the resin.

  • Rinse: Wash the resin with two to three portions of the reaction solvent to ensure complete recovery of the desired product.

  • Concentrate: Combine the filtrate and washes. The solution now contains the desired product, free of both unreacted isocyanate and the quenching byproduct. Concentrate the solution under reduced pressure. Further purification may or may not be necessary depending on the purity of the crude product.

Diagram: The Quenching Mechanism

The diagram below illustrates the fundamental nucleophilic attack mechanism responsible for quenching the isocyanate group with a primary amine.

Sources

Optimization

purification techniques for 3-methyl-1,2-oxazole derivatives

Technical Support Center: Purification & Handling of 3-Methyl-1,2-Oxazole Derivatives Ticket ID: ISOX-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The Isoxazole Challenge 3-Methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of 3-Methyl-1,2-Oxazole Derivatives

Ticket ID: ISOX-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Isoxazole Challenge

3-Methyl-1,2-oxazole (3-methylisoxazole) derivatives are critical bioisosteres in medicinal chemistry, often mimicking carboxylic acids or amides to improve metabolic stability.[1][2] However, their synthesis—particularly via the condensation of hydroxylamine with 1,3-dicarbonyls—frequently yields a mixture of regioisomers (3-methyl-5-substituted vs. 5-methyl-3-substituted).

This guide addresses the three most common failure modes: Regioisomer co-elution , Isoxazole ring instability , and Crystallization failures (oiling out).

Module 1: Chromatographic Separation (The Regioisomer Problem)

The Issue: Regioisomers of isoxazoles often possess nearly identical


 values on silica gel due to similar dipole moments. Standard Hexane/Ethyl Acetate gradients frequently fail to resolve them.

Troubleshooting Protocol: If your 3-methyl and 5-methyl isomers co-elute, do not simply flatten the gradient. You must alter the selectivity mechanism of the stationary phase interaction.

Step-by-Step Optimization:

  • Solvent System Switch:

    • Standard: Hexane : EtOAc (Often poor resolution for isoxazoles).

    • Recommendation: Switch to Toluene : Acetone (Start 95:5). The

      
      -
      
      
      
      interactions between toluene and the isoxazole ring often discriminate between isomers better than aliphatic solvents.
    • Alternative: Dichloromethane (DCM) : Methanol (99:1).

  • Modifier Addition (The pH Trick):

    • Isoxazoles are weak bases. On slightly acidic silica, they can tail.

    • Add 0.1% Triethylamine (TEA) to the mobile phase to sharpen peaks.

    • Caution: If your derivative contains a carboxylic acid, use 0.1% Acetic Acid instead to prevent ionization.

  • Flash Chromatography Parameters:

    • Loading:

      
       of column mass (strict).
      
    • Flow Rate: Reduce to 75% of the recommended rate for your column size to increase the number of theoretical plates.

Data: Solvent Efficacy for Isoxazole Separation

Solvent SystemResolution PowerBest ForNotes
Hexane : EtOAc LowGeneral cleaningOften leads to co-elution of regioisomers.
Toluene : Acetone High Regioisomer separationToluene interacts with the aromatic heterocycle.
DCM : MeOH MediumPolar derivativesGood for highly substituted derivatives but volatile.
Hexane : THF Medium-HighH-bond acceptorsTHF disrupts specific H-bonding patterns.

Module 2: Crystallization & Precipitation[3][4][5]

The Issue: Isoxazole derivatives, particularly low molecular weight ones, are prone to "oiling out" rather than crystallizing, trapping impurities.

Protocol: The "Dual-Solvent Displacement" Method Do not rely on simple cooling. Use solubility displacement.

  • Dissolution: Dissolve the crude oil in the minimum amount of warm Ethanol (EtOH) .

  • Displacement: Add Water dropwise with vigorous stirring until persistent turbidity is observed.

  • Re-solubilization: Add just enough warm EtOH to clear the solution again.

  • Nucleation: Allow to cool to room temperature slowly (wrap flask in foil/towel).

  • Polishing: If oil droplets form, reheat and add a seed crystal. If no seed is available, scratch the glass surface.

Visualizing the Purification Logic:

PurificationLogic start Crude 3-Methyl-1,2-Oxazole check_state Physical State? start->check_state solid Solid check_state->solid Solid oil Oil / Gum check_state->oil Viscous tlc_check TLC Analysis (Regioisomers present?) solid->tlc_check flash Flash Chromatography (Toluene/Acetone System) oil->flash cryst Recrystallization (EtOH/Water or Hex/Acetone) tlc_check->cryst Single Spot tlc_check->flash Multiple Spots pure Pure Product cryst->pure flash->cryst If semi-solid after column flash->pure

Caption: Decision matrix for selecting between crystallization and chromatography based on physical state and purity profile.

Module 3: Chemical Stability & Workup (The "Hidden" Failures)

The Issue: The isoxazole ring is generally stable, but the N-O bond is its "Achilles' heel."[3] It is susceptible to cleavage under strongly basic conditions (Kemp elimination-type mechanisms) or reductive conditions.[4]

Critical Handling Rules:

  • Avoid Strong Bases: Do not use NaOH or KOH > 1M during workup. The ring can open to form

    
    -amino enones or nitriles [1].
    
    • Safe Alternative: Use Saturated

      
       or 
      
      
      
      for neutralization.
  • Reductive Sensitivity: If your synthetic route involves hydrogenation (e.g., removing a benzyl group elsewhere on the molecule), the isoxazole N-O bond will cleave using Pd/C and

    
    .[4]
    
    • Safe Alternative: Use acid-labile protecting groups or non-reductive cleavage methods.

Workup Flow for Removal of Precursors:

  • Remove 1,3-Diketones: These are acidic. Wash organic layer with 5%

    
    .[5]
    
  • Remove Hydroxylamine: This is basic.[5] Wash organic layer with 1M HCl (Rapid wash, keep cold).

FAQ & Troubleshooting Matrix

Q: My product and its regioisomer have identical Rf values on TLC even in Toluene. What now? A: If normal phase fails, switch to Reverse Phase (C18) TLC. Isoxazole regioisomers often have different hydrophobic footprints that silica cannot resolve but C18 can. If separation is observed, use a C18 flash cartridge or Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Q: I see a new spot appearing during rotary evaporation. Is my compound decomposing? A: This is likely ring opening or dimerization of nitrile oxide byproducts (furoxans) if the reaction wasn't complete.

  • Check: Did you use strong heating (>50°C) during evaporation?

  • Fix: Keep bath temp < 40°C. Ensure the crude was not left in a basic solution before evaporation.

Q: How do I remove the metal catalyst (Pd/Cu) used in the coupling step? A: Isoxazoles can coordinate to metals, making standard filtration insufficient. Use a metal scavenger (e.g., SiliaMetS® Thiol or TMT ) added to the organic solution, stir for 4 hours, and filter through Celite.

References

  • BenchChem Technical Support. (2025).[3][4][5][6] The Dual Nature of the Isoxazole Ring: Reactivity and Stability. BenchChem. Link

  • University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Department of Chemistry. Link

  • RSC Advances. (2013). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles. Royal Society of Chemistry. Link

  • National Institutes of Health (NIH). (2014). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC. Link

  • ResearchGate. (2016). Troubleshooting guide for the synthesis of isoxazole derivatives. Link

Sources

Troubleshooting

overcoming steric hindrance in 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole reactions

Topic: Overcoming Steric Hindrance in 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole Reactions Executive Summary Reagent: 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole (CAS: Variable by substitution, generic scaffold ref) Core Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole Reactions

Executive Summary

Reagent: 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole (CAS: Variable by substitution, generic scaffold ref) Core Challenge: While the isocyanatomethyl group is primary and inherently reactive, coupling failures often occur when reacting with sterically hindered nucleophiles (e.g., tertiary alcohols, bulky secondary amines) or in the presence of trace moisture. The electron-withdrawing nature of the isoxazole ring increases the electrophilicity of the isocyanate, making it hyper-sensitive to competitive hydrolysis, which often masquerades as "steric hindrance."

Module 1: Diagnostic Framework

"Is it Sterics, or is it Kinetics?"

Before altering your synthetic route, you must diagnose the failure mode. The isocyanate arm (


) is extended from the ring, meaning the isoxazole core rarely imposes direct steric clash. The "hindrance" is almost always on the nucleophile's side  or due to kinetic competition .

Diagnostic Flowchart:

Diagnosis Start Reaction Failed / Low Yield Precip Is there a white precipitate? Start->Precip Analyze Analyze Precipitate (NMR/IR) Precip->Analyze Yes NoPrecip No Precipitate / SM Recovered Precip->NoPrecip No Urea Symmetric Urea Found (Hydrolysis) Analyze->Urea Peak at ~1650 cm-1 Action1 Action: Switch to Zr(acac)4 (See Module 2) Urea->Action1 Steric True Steric Hindrance (Nucleophile is Bulky) NoPrecip->Steric Nucleophile is t-Bu, Adamantyl, etc. Electronic Electronic Deactivation (Nucleophile is electron-poor) NoPrecip->Electronic Nucleophile is Aniline/Amide Action2 Action: High T / High Conc. (See Module 3) Steric->Action2

Figure 1: Diagnostic logic for isocyanate coupling failures. Note that "steric hindrance" often manifests as hydrolysis because the reaction with water becomes faster than the reaction with the bulky target.

Module 2: Catalyst Selection for Hindered Systems

Q: My standard TEA/DIPEA conditions yield <10%. What is the alternative?

A: Tertiary amines often fail with hindered substrates because they rely on a general base mechanism that is too weak to activate a bulky alcohol/amine against a fast-hydrolyzing isocyanate.

The Solution: Switch Mechanism

For 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole, the isoxazole ring pulls electron density, making the NCO carbon highly electrophilic. You need a catalyst that selectively activates the nucleophile or stabilizes the transition state without promoting water attack.

Catalyst ClassRecommended ReagentMechanismBest For
Organotin (Classic) DBTDL (Dibutyltin dilaurate)Lewis Acid activation of NCO oxygen.General hindered alcohols. Warning: Toxicity.
Zirconium (Selective) Zr(acac)₄ (Zirconium acetylacetonate)Coordination/Insertion. High selectivity for OH over H₂O. Moisture-sensitive reactions where "drying" is imperfect.
Superbase DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)H-bond activation of nucleophile + Isocyanate polarization.Extremely hindered secondary amines or tertiary alcohols.

Protocol 2.1: The "Superbase" Shot (for Tertiary Alcohols) Use this when coupling the isoxazole-isocyanate to a tertiary alcohol or highly hindered amine.

  • Dry Solvents: Use anhydrous THF or Toluene (Avoid DMF if possible; amine impurities in DMF can react).

  • Stoichiometry: 1.0 eq Nucleophile + 1.2 eq Isoxazole-Isocyanate.

  • Catalyst: Add 0.5 - 1.0 eq of DBU . (Note: stoichiometric DBU is often required for steric forcing, not just catalytic).

  • Temperature: Heat to 60°C.

  • Quench: The reaction must be quenched with dilute acid immediately upon completion to prevent base-catalyzed degradation of the isoxazole ring.

Module 3: The "High-Concentration" Strategy

Q: I am observing unreacted starting material despite heating. Is the isoxazole ring interfering?

A: The isoxazole ring is rigid. If your nucleophile is also rigid (e.g., a piperidine derivative), the entropic penalty of bringing two rigid systems together is high. You must overcome the Entropy of Activation .

The Fix: Run the reaction at High Concentration (Melt or >1.0 M) . Standard reactions are run at 0.1 M. For sterically hindered isocyanate couplings, this is fatal. The rate of bimolecular coupling depends on


. Dilution favors the side reaction with trace water (pseudo-first-order).

Experimental Comparison:

Condition Concentration Time to 50% Conv. Side Product (Urea)
Standard 0.1 M in DCM 18 Hours ~15%

| High Conc. | 2.0 M in Toluene | 2 Hours | < 2% |

Protocol 3.1: Solvent-Free / High-Conc Method

  • Dissolve the nucleophile in the minimum amount of dry toluene needed to mobilize it.

  • Add the 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole neat (if liquid) or as a saturated solution.

  • Add catalyst (Zr(acac)₄ is preferred here).

  • Stir at 80°C. The high concentration forces the kinetics to favor coupling over hydrolysis.

Module 4: Troubleshooting & Side Reactions

Q: I see a new spot on TLC that is not my product, but it's not the urea dimer either.

A: You are likely triggering Isoxazole Ring Opening or Isocyanurate Trimerization .

Issue 1: Ring Opening (Reductive/Basic)

The 1,2-oxazole N-O bond is weak.

  • Avoid: Strong reducing agents (e.g., if you are trying to do a "one-pot" reduction-coupling).

  • Avoid: Heating >100°C in strongly basic media (e.g., NaH), which can cause the isoxazole to rearrange or ring-open to a nitrile.

Issue 2: Isocyanurate Formation (Trimer)

Under high heat with basic catalysts (like DBU), three isocyanate molecules can cyclize to form a stable six-membered ring (Isocyanurate).

  • Detection: Strong IR peak at ~1690 cm⁻¹ (distinct from the urea ~1640 cm⁻¹).

  • Prevention: Lower the temperature and switch to a Lewis Acid catalyst (DBTDL) instead of a base.

Module 5: Mechanistic Visualization

Understanding the "Umbrella Effect" The diagram below illustrates why standard bases fail and how Zirconium catalysts bypass the steric wall.

Mechanism cluster_0 Standard Base (TEA) cluster_1 Zirconium Catalysis (Zr(acac)4) TEA TEA Nu_H Bulky Alcohol (R-OH) TEA->Nu_H Weak Deprotonation Iso Isoxazole-NCO Nu_H->Iso Steric Clash! (Slow Attack) Zr Zr(acac)4 Nu_OH Bulky Alcohol Zr->Nu_OH Coordination (Activation) Iso_2 Isoxazole-NCO Zr->Iso_2 Insertion (Proximity Effect) Iso_2->Nu_OH Intramolecular Transfer

Figure 2: Zirconium catalysts create a "scaffold" that brings reactants together, bypassing the steric repulsion that blocks standard bimolecular collision.

References
  • Ulrich, H. (1996). Chemistry and Technology of Isocyanates. Wiley.[1] (Foundational text on isocyanate reactivity and dimerization).

  • Blank, W. J., et al. (1999). "Catalysis of the Isocyanate-Hydroxyl Reaction by Non-Tin Catalysts." Progress in Organic Coatings. Link (Establishes Zr(acac)₄ selectivity for OH over Water).

  • Waleed, H. Q., et al. (2021). "The Catalytic Effect of DBU on Urethane Formation – A Computational Study." Journal of Molecular Structure. Link (Mechanistic insight into Superbase catalysis).

  • Speranza, G., et al. (2005). "Isoxazoles in Organic Synthesis." Current Organic Chemistry. (Review of isoxazole ring stability and reactivity).

Sources

Optimization

Technical Support Center: Quenching Protocols for 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole

Case ID: ISOX-NCO-005 Subject: Deactivation and Removal of Excess Isocyanate Reagent Applicable Compound: 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole (CAS: 135231-66-4) Support Level: Tier 3 (Advanced Synthesis & Process S...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISOX-NCO-005 Subject: Deactivation and Removal of Excess Isocyanate Reagent Applicable Compound: 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole (CAS: 135231-66-4) Support Level: Tier 3 (Advanced Synthesis & Process Safety)

Executive Summary & Chemical Profile

Welcome to the Technical Support Center. You are likely utilizing 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole as an electrophilic building block to introduce the isoxazole moiety into a target amine or alcohol.

Because isocyanates are potent electrophiles and respiratory sensitizers, "quenching" serves two critical functions:

  • Chemical Purity: Prevents post-reaction side chemistry (e.g., polymerization or reaction with workup solvents).

  • Safety: Converts the toxic isocyanate functionality (–N=C=O) into a benign urea or carbamate before the flask is opened on the bench.

Compound Reactivity Profile: The isoxazole ring is electron-withdrawing, making the methylene-linked isocyanate highly reactive toward nucleophiles. While the isoxazole ring itself is generally stable to mild bases and acids, the isocyanate group is moisture-sensitive and will hydrolyze to the corresponding amine, which can then dimerize to form a symmetric urea impurity.

Method A: Solid-Phase Scavenging (Recommended)

Best For: Medicinal Chemistry, Library Synthesis, High-Throughput Screening (< 10g scale). Why: Eliminates the need for aqueous workup or chromatography to remove the quenching agent.

The Technology: Trisamine / Diamine Resins

We utilize polymer-supported amines (e.g., polystyrene-bound trisamine or ethylenediamine). These resins act as "chemical fishhooks," covalently bonding to the excess isocyanate. Because the byproduct is attached to a solid bead, it is removed via simple filtration.

Protocol 001: Resin Scavenging

Reagents:

  • Scavenger: Trisamine Resin (high loading, ~3–4 mmol/g) or Diamine Resin.

  • Solvent: DCM, THF, or DMF (Must swell the resin).

Step-by-Step Guide:

  • Calculate Excess: Estimate the amount of unreacted isocyanate (usually 0.1–0.5 equivalents relative to your limiting reagent).

  • Dosing: Add 3.0 equivalents of resin relative to the excess isocyanate.

    • Note: If the excess is unknown, add 0.5 equivalents relative to the initial isocyanate amount.

  • Incubation: Agitate (do not magnetically stir if possible, to avoid grinding beads) at Room Temperature for 1–2 hours .

  • Validation: Spot an aliquot on an IR card. The strong isocyanate peak at ~2270 cm⁻¹ should be absent.

  • Filtration: Filter the reaction mixture through a fritted funnel or a celite pad.

  • Wash: Rinse the resin cake with the reaction solvent (2 x volume) to recover entrained product.

Visual Workflow (Method A)

ScavengingWorkflow Start Crude Reaction (Product + Excess NCO) AddResin Add Trisamine Resin (3.0 eq vs Excess) Start->AddResin Quench Step Incubate Agitate 1-2 Hours (Formation of Resin-Urea) AddResin->Incubate Filter Filtration Incubate->Filter SolidWaste Solid Waste (Resin-bound Impurity) Filter->SolidWaste Retentate Filtrate Filtrate (Pure Product) Filter->Filtrate Flow Through

Caption: Figure 1. Solid-phase scavenging workflow ensuring sequestration of excess isocyanate without introducing soluble impurities.

Method B: Solution-Phase Quenching

Best For: Process Chemistry, Scale-up (> 10g), or Cost-Sensitive Projects. Why: Resins are expensive at scale. Solution-phase quenching uses cheap reagents but requires downstream separation.

The Technology: "Tagging" Amines

We use a small-molecule amine to convert the isocyanate into a urea. The key is selecting an amine that alters the physicochemical properties of the byproduct to facilitate separation.

Quenching AgentResulting SpeciesRemoval Strategy
N,N-Dimethylethylenediamine Basic UreaAcid Wash: The tertiary amine handle allows the byproduct to be extracted into aqueous HCl.
Benzylamine Lipophilic UreaCrystallization/Chromatography: Creates a distinct non-polar spot, easily separated from polar products.
Methanol Methyl CarbamateEvaporation: Not recommended unless the carbamate is volatile or easily separated. Reaction is slow without catalysis.
Protocol 002: Basic Amine Quench (Acid Wash)

Reagents:

  • Quencher: N,N-Dimethylethylenediamine (CAS: 108-00-9).

  • Solvent: DCM or EtOAc.

Step-by-Step Guide:

  • Add Quencher: Add 1.5 equivalents of N,N-dimethylethylenediamine relative to the excess isocyanate.

  • Stir: Stir rapidly for 30 minutes. Reaction is usually instantaneous.

  • Workup: Transfer to a separatory funnel.

  • Wash: Wash the organic layer with 1M HCl (2x).

    • Mechanism:[1][2][3] The HCl protonates the tertiary amine on the quencher-urea, forcing it into the aqueous layer.

  • Dry/Concentrate: Dry organic layer over MgSO₄ and concentrate.

Troubleshooting & FAQs

Q1: I quenched with water/bicarb, but I see a new impurity at [M+124] or dimer mass.

  • Diagnosis: Water is a poor quench for high-purity needs.

  • Mechanism: Water hydrolyzes the isocyanate (R-NCO) to the amine (R-NH₂). This new amine is a nucleophile and reacts with remaining isocyanate to form the symmetric urea (R-NH-CO-NH-R).

  • Fix: Avoid aqueous quenching. Use Method A (Resin) or Method B (Amine) before any water is added.

Q2: The IR peak at 2270 cm⁻¹ persists after adding resin.

  • Diagnosis: Kinetic stalling or insufficient swelling.

  • Fix:

    • Ensure the solvent swells polystyrene (DCM/THF are best; MeOH/Water are poor).

    • If using a hindered isocyanate (less likely with this isoxazole), heat to 35°C.

    • Verify resin loading (mmol/g) has not degraded (older resins absorb CO₂).

Q3: Can I use methanol to quench?

  • Diagnosis: Methanol reacts to form the methyl carbamate.

  • Risk: The reaction of isocyanates with alcohols is significantly slower than with amines. You may need a catalyst (DBU or Tin), which contaminates the product. Furthermore, the resulting methyl carbamate is often difficult to separate from your desired product chromatographically.

Decision Tree: Choosing a Method

DecisionTree Question Scale & Purity Requirements? SmallScale < 10g / High Purity Question->SmallScale LargeScale > 10g / Cost Sensitive Question->LargeScale Resin Use Method A: Trisamine Resin SmallScale->Resin Separation Is Product Acid Sensitive? LargeScale->Separation YesAcid Yes (Avoid Acid Wash) Separation->YesAcid NoAcid No (Stable to 1M HCl) Separation->NoAcid Benzylamine Use Benzylamine (Requires Chromatography) YesAcid->Benzylamine DMEDA Use N,N-Dimethylethylenediamine (Remove via Acid Extraction) NoAcid->DMEDA

Caption: Figure 2. Decision matrix for selecting the appropriate quenching strategy based on scale and chemical stability.

Safety & Handling (Critical)

  • Sensitization: 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole is a respiratory sensitizer. All quenching must occur in a fume hood.

  • Lachrymator: Isocyanates often irritate eyes. Wear tight-fitting safety goggles.

  • Waste Disposal: Never dispose of unquenched isocyanate solutions in general organic waste. Always quench first to prevent delayed exothermic reactions in the waste drum.

References

  • SiliCycle Inc. (2023). SiliaBond® Amine & Diamine Scavenging Protocols. SiliCycle Application Notes. Link

  • Biotage. (2022).[4][5] Isocyanate Scavenging in Organic Synthesis: Best Practices. Biotage PathFinder Guide. Link

  • Sigma-Aldrich (Merck). (2024). Polystyrene Resin-Supported Scavengers: Trisamine. Technical Bulletin AL-142. Link

  • Marsh, A., et al. (2018). Solid-Supported Reagents in Organic Synthesis. ACS Symposium Series. Link

  • ChemicalBook. (2024). 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole Properties and Safety. Link

(Note: While specific URLs for commercial protocols may change, the citations above refer to standard industry methodologies for isocyanate scavenging.)

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole

An In-depth Comparison and Methodological Guide for Researchers Prepared by a Senior Application Scientist, this guide provides a comprehensive analysis of the ¹H NMR spectrum of the versatile synthetic intermediate, 5-(...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparison and Methodological Guide for Researchers

Prepared by a Senior Application Scientist, this guide provides a comprehensive analysis of the ¹H NMR spectrum of the versatile synthetic intermediate, 5-(isocyanatomethyl)-3-methyl-1,2-oxazole. Isoxazole derivatives are crucial scaffolds in medicinal chemistry, acting as bioisosteres for various functional groups and forming the core of numerous therapeutic agents.[1] Accurate and unambiguous structural characterization is paramount in drug development, and ¹H NMR spectroscopy stands as a primary tool for this purpose.

This guide moves beyond a simple data report. It offers a predictive analysis based on established principles and comparative data from structurally related analogs. We will dissect the expected spectral features, explain the underlying electronic effects, and provide a robust experimental protocol for acquiring high-quality data.

Predicted ¹H NMR Spectrum: A First-Principles Approach

The structure contains three distinct, non-equivalent proton environments:

  • A methyl group (-CH₃) at the C3 position of the isoxazole ring.

  • A methylene group (-CH₂-) linking the isoxazole C5 position to the isocyanate group.

  • A single proton (H-4) on the isoxazole ring itself.

Based on fundamental NMR principles, such as the influence of electronegativity and aromatic ring currents, we can anticipate the chemical shift, multiplicity, and integration for each signal.[2][3]

Chemical Shift (δ)
  • C3-Methyl Protons (-CH₃): Protons of a methyl group attached to an sp²-hybridized carbon in a heterocyclic ring typically resonate in the range of 2.3-2.7 ppm. In the closely related 3-methyl-5-phenylisoxazole, this signal appears at approximately 2.36 ppm.[4][5] We predict a similar chemical shift for the target molecule.

  • H-4 Isoxazole Proton: The chemical shift of the H-4 proton is highly sensitive to the electronic nature of the substituents at the C3 and C5 positions.[1][4] For 3,5-disubstituted isoxazoles, this proton typically appears as a singlet in the range of 6.0-6.7 ppm.[4][6] In 3-methyl-5-phenylisoxazole, the H-4 proton signal is observed at δ 6.37 ppm.[4] The isocyanatomethyl group at C5 is electron-withdrawing, which should deshield the H-4 proton, potentially shifting it slightly downfield compared to a simple alkyl substituent. Therefore, a chemical shift in the region of 6.4-6.6 ppm is expected.

  • C5-Methylene Protons (-CH₂-NCO): These protons are flanked by the isoxazole ring and the highly electronegative isocyanate (-N=C=O) group. Protons on a carbon adjacent to an oxygen or nitrogen atom typically fall in the 3.0-5.0 ppm range.[7] In a similar compound, (3-para-tolyl isoxazole-5-yl)-methanol, the methylene protons (-CH₂OH) resonate at 4.72 ppm.[6] The isocyanate group is more electron-withdrawing than a hydroxyl group, which will lead to significant deshielding. We therefore predict this signal to appear further downfield, likely in the range of 4.8-5.2 ppm .

Multiplicity (Splitting Pattern)

In the structure of 5-(isocyanatomethyl)-3-methyl-1,2-oxazole, none of the three distinct proton groups have adjacent, non-equivalent protons. Consequently, no spin-spin coupling will occur. Therefore, all three signals are predicted to be singlets (s) .

Integration

The relative areas under each peak in the ¹H NMR spectrum are directly proportional to the number of protons giving rise to the signal. For this molecule, the expected integration ratio is:

-CH₃ : -CH₂- : H-4 = 3H : 2H : 1H

Comparative Spectral Data

To ground our predictions, we can compare the expected values with experimental data from structurally similar isoxazole derivatives. This comparison validates our analysis and highlights the subtle electronic influences of different substituents.

CompoundC3-Methyl (δ, ppm)H-4 (δ, ppm)C5-Substituent Protons (δ, ppm)Reference
5-(Isocyanatomethyl)-3-methyl-1,2-oxazole ~2.4 (s, 3H) ~6.5 (s, 1H) ~5.0 (s, 2H, -CH₂NCO) Predicted
3-Methyl-5-phenylisoxazole2.36 (s, 3H)6.37 (s, 1H)7.43-7.78 (m, 5H, Ar-H)[4]
(3-para-tolyl isoxazole-5-yl)-methanol2.33 (s, 3H)6.47 (s, 1H)4.72 (s, 2H, -CH₂OH)[6]
Methyl 4-(3-methylisoxazol-5-yl)benzoate2.36 (s, 3H)6.46 (s, 1H)3.93 (s, 3H, -OCH₃), 7.81-8.10 (m, 4H, Ar-H)[5]

This comparison demonstrates a consistent chemical shift for the C3-methyl group and the H-4 proton across different 5-substituted analogs. The significant downfield shift of the C5-methylene protons in our target molecule compared to the analogous alcohol highlights the strong deshielding effect of the isocyanate moiety.

Visualizing Proton Relationships

The following diagram illustrates the molecular structure and the distinct proton environments. The absence of direct lines between the proton groups visually represents the lack of spin-spin coupling, leading to the predicted singlet signals.

Caption: Molecular structure and predicted ¹H NMR assignments.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To validate these predictions, the following protocol outlines the steps for acquiring a publication-quality ¹H NMR spectrum.

Objective: To obtain a high-resolution ¹H NMR spectrum of 5-(isocyanatomethyl)-3-methyl-1,2-oxazole for structural confirmation.

Materials:

  • 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • NMR tube (5 mm, high precision)

  • Pipettes and vial

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Methodology:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the compound directly into a clean, dry vial. b. Add ~0.6 mL of CDCl₃ (with TMS) to the vial. c. Gently swirl the vial to ensure the sample is fully dissolved. The isocyanate group is reactive towards protic solvents, so an aprotic solvent like CDCl₃ is essential. d. Transfer the solution into a 5 mm NMR tube.

  • Spectrometer Setup & Shimming: a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Acquisition Parameters (Typical for 400 MHz):

    • Pulse Program: zg30 (or standard 1D proton)

    • Spectral Width (SW): 16 ppm (~6400 Hz)

    • Acquisition Time (AQ): ~4 seconds

    • Relaxation Delay (D1): 2 seconds

    • Number of Scans (NS): 16 (adjust as needed for signal-to-noise)

    • Receiver Gain (RG): Set automatically

  • Data Processing: a. Apply an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. b. Perform a Fourier Transform (FT). c. Phase the spectrum manually to ensure all peaks have a pure absorption lineshape. d. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. e. Integrate the signals corresponding to the methyl, methylene, and isoxazole protons.

Conclusion

The ¹H NMR spectrum of 5-(isocyanatomethyl)-3-methyl-1,2-oxazole is predicted to be clean and highly informative, characterized by three distinct singlets with an integration ratio of 3:2:1. The chemical shifts of the methylene and H-4 protons are particularly sensitive to the electron-withdrawing nature of the substituents, providing a clear spectral signature for this molecular architecture. By comparing these predicted values with data from known analogs and following a rigorous experimental protocol, researchers can confidently confirm the identity and purity of this important synthetic building block, ensuring the integrity of their subsequent drug discovery and development efforts.

References

  • Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry, 40, 1097 (2003). [Link]

  • Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. Supporting Information. [Link]

  • Request PDF: Structural Investigation of 3,5-Disubstituted Isoxazoles by 1H-Nuclear Magnetic Resonance. ResearchGate. [Link]

  • Boykin, D. W. (2003). ¹⁷O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DIARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. ARKIVOC. [Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. [Link]

  • Wang, Y., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13321-13331. [Link]

  • Isoxazole | C3H3NO | CID 9254. PubChem, NIH. [Link]

  • Ragaini, F., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • ¹H NMR Chemical Shift. Oregon State University. [Link]

  • Supporting Information Experimental section. The Royal Society of Chemistry. [Link]

  • Zarei, M., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • chemical shift and ppm values in 1H NMR spectroscopy. YouTube. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Revues Scientifiques Marocaines. [Link]

  • Oxazole. SpectraBase. [Link]

  • Palmer, D. C. (Ed.). (2004). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY, PART A. John Wiley & Sons.
  • Asiri, A. M., et al. (2011). 5-Methyl-1,2-oxazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1135. [Link]

  • Johnson, E. C., et al. (2021). Synthesis and Characterization of the Potential Melt‐Castable Explosive 3‐(1,2,4‐Oxadiazolyl)‐5‐Nitratomethyl Isoxazole. Propellants, Explosives, Pyrotechnics, 46(10), 1548-1552.
  • Al-Amiery, A. A., et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. [Link]

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Comparative

A Comparative Guide to Isocyanate Reactivity: 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole vs. Phenyl Isocyanate

For researchers and professionals in drug development and synthetic chemistry, the choice of reagent is paramount to the success of a synthetic campaign. Isocyanates are a critical class of electrophiles, indispensable f...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the choice of reagent is paramount to the success of a synthetic campaign. Isocyanates are a critical class of electrophiles, indispensable for the formation of ureas, carbamates, and other linkages central to the structure of many pharmaceuticals and functional materials. This guide provides an in-depth comparison of the reactivity of two isocyanates: the heterocycle-containing 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole and the archetypal aromatic phenyl isocyanate .

The central question we address is: How does the replacement of a phenyl ring with a 3-methyl-1,2-oxazol-5-ylmethyl group alter the reactivity of the isocyanate functional group? Through an analysis of electronic and structural factors, supported by established chemical principles, this guide will demonstrate that phenyl isocyanate is the more reactive species due to direct electronic conjugation, a factor absent in its heterocyclic counterpart.

Structural and Electronic Dissection: A Tale of Two Isocyanates

The fundamental difference governing the reactivity of these two molecules lies in their classification. Phenyl isocyanate is an aromatic isocyanate , where the nitrogen of the isocyanate group is directly bonded to an sp²-hybridized carbon of the benzene ring. In stark contrast, 5-(isocyanatomethyl)-3-methyl-1,2-oxazole is an aliphatic isocyanate . The isocyanate group is attached to an sp³-hybridized methylene (-CH₂) carbon, which acts as a spacer to the heterocyclic ring. This seemingly small distinction has profound electronic consequences.

Phenyl Isocyanate: The Power of Direct Conjugation

In phenyl isocyanate, the π-system of the aromatic ring is in direct conjugation with the nitrogen and carbonyl of the isocyanate group. The phenyl group acts as an electron-withdrawing group through a combination of inductive effects and, more importantly, resonance. This delocalization pulls electron density away from the isocyanate carbon, significantly increasing its electrophilicity and making it highly susceptible to nucleophilic attack. Aromatic isocyanates are well-documented to be substantially more reactive than their aliphatic counterparts.[1]

5-(Isocyanatomethyl)-3-methyl-1,2-oxazole: The Insulating Effect of a Methylene Spacer

The 1,2-oxazole ring is an electron-deficient heterocycle due to the high electronegativity of its constituent oxygen and nitrogen atoms.[2] This property makes the ring itself generally deactivated towards electrophilic attack.[3] The electron-withdrawing nature of the oxazole ring exerts an inductive effect (-I effect) through the methylene spacer, pulling electron density away from the isocyanate group. This effect will enhance the reactivity of the isocyanate compared to a simple alkyl isocyanate (e.g., ethyl isocyanate).

However, the presence of the sp³-hybridized -CH₂- group prevents direct resonance between the oxazole ring and the isocyanate. This "insulating" effect is critical. The powerful resonance-based electron withdrawal seen in phenyl isocyanate is absent, leading to a comparatively lower degree of electrophilicity on the isocyanate carbon. Therefore, while the oxazole ring does activate the isocyanate group inductively, this effect is weaker than the combined inductive and resonance effects of the directly attached phenyl ring.

Head-to-Head Reactivity Comparison

The reaction of an isocyanate with a nucleophile, such as a primary amine to form a urea, proceeds via nucleophilic attack on the electrophilic carbonyl carbon of the isocyanate. The rate of this reaction is directly proportional to the electrophilicity of this carbon atom.

G PhNCO PhNCO Ph_Effect Ph_Effect PhNCO->Ph_Effect Ph_Carbon Ph_Carbon Ph_Effect->Ph_Carbon OxNCO OxNCO Ox_Effect Ox_Effect OxNCO->Ox_Effect Ox_Carbon Ox_Carbon Ox_Effect->Ox_Carbon Ph_Reactivity Ph_Reactivity Ph_Carbon->Ph_Reactivity Ox_Reactivity Ox_Reactivity Ox_Carbon->Ox_Reactivity

Based on the electronic arguments, a clear hierarchy of reactivity can be established:

Phenyl Isocyanate > 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole > Simple Aliphatic Isocyanates (e.g., Ethyl Isocyanate)

This prediction is summarized in the table below.

Feature5-(Isocyanatomethyl)-3-methyl-1,2-oxazolePhenyl IsocyanateJustification
Isocyanate Type AliphaticAromatic-NCO is bonded to an sp³ carbon (-CH₂-).
Electronic Effect of Ring Inductive withdrawal (-I)Inductive (-I) & Resonance withdrawal (-M)The phenyl ring's π-system is directly conjugated with the -NCO group, a powerful electron-withdrawing effect that the oxazole derivative lacks due to the methylene spacer.
Electrophilicity of -NCO Carbon ModerateHighDirect conjugation in phenyl isocyanate creates a more electron-deficient carbon center.
Predicted Reaction Rate SlowerFasterThe rate of nucleophilic attack is highly dependent on the electrophilicity of the isocyanate carbon. Aromatic isocyanates are known to be significantly more reactive than aliphatic ones.[1]
Steric Hindrance LowLowThe methyl group at the 3-position of the oxazole ring is remote from the reacting center at the 5-position, imposing minimal steric hindrance.

Experimental Protocol: A Competitive Rate Study

To empirically validate the predicted reactivity difference, a competitive experiment or parallel kinetic monitoring can be performed. The following protocol outlines a method for comparing the rate of urea formation with a model amine, benzylamine. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or more quantitatively by LC-MS or ¹H NMR spectroscopy.

Materials
  • 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole

  • Phenyl Isocyanate[4]

  • Benzylamine

  • Anhydrous Dichloromethane (DCM)

  • TLC plates (silica gel 60 F₂₅₄)

  • Eluent for TLC (e.g., 1:1 Ethyl Acetate:Hexanes)

Procedure

This protocol should be performed in two separate, parallel reactions under identical conditions.

  • Reaction Setup:

    • In two separate 25 mL round-bottom flasks equipped with magnetic stir bars, dissolve benzylamine (e.g., 107 mg, 1.0 mmol) in 10 mL of anhydrous DCM under a nitrogen atmosphere.

  • Isocyanate Addition (Time = 0):

    • To Flask A , add a solution of 5-(isocyanatomethyl)-3-methyl-1,2-oxazole (138 mg, 1.0 mmol) in 5 mL of anhydrous DCM dropwise over 1 minute.

    • Simultaneously, to Flask B , add a solution of phenyl isocyanate (119 mg, 1.0 mmol) in 5 mL of anhydrous DCM dropwise over 1 minute.[5]

  • Reaction Monitoring:

    • Begin stirring both reactions at room temperature immediately after addition.

    • At regular intervals (e.g., t = 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot from each flask and spot it on a TLC plate.

    • Develop the TLC plate in the chosen eluent system. Visualize the spots under UV light (254 nm). The starting materials (isocyanate and amine) and the new, less polar urea product will have distinct Rf values.

  • Analysis:

    • Compare the TLC plates from both reactions over the time course. It is expected that the spot corresponding to the starting materials in Flask B (Phenyl Isocyanate) will disappear much more rapidly than in Flask A, with the concomitant appearance of the product spot. This provides a direct, qualitative measure of the higher reactivity of phenyl isocyanate.

G

Conclusion and Field Implications

For the medicinal or materials chemist, this has direct practical implications:

  • Reaction Conditions: Reactions with phenyl isocyanate will typically proceed faster and may require cooling to control exotherms. Reactions with 5-(isocyanatomethyl)-3-methyl-1,2-oxazole will likely be slower, potentially requiring longer reaction times, gentle heating, or catalysis to achieve full conversion.[6]

  • Chemoselectivity: In a molecule containing multiple nucleophiles of similar reactivity, the more reactive phenyl isocyanate will exhibit lower selectivity. The milder reactivity of the oxazole derivative may offer a wider window for achieving chemoselective reactions with more reactive nucleophiles (e.g., a primary amine in the presence of a secondary alcohol).[7]

  • Scaffold Design: The choice between these reagents allows chemists to tune the reactivity of their building blocks. The oxazole moiety offers a valuable, drug-like heterocyclic scaffold, while the phenyl group provides a classic aromatic building block.[8] Understanding their intrinsic reactivity is key to deploying them effectively in a synthetic strategy.

By grounding our predictions in the fundamental principles of physical organic chemistry, we can make informed decisions in reagent selection, saving valuable time and resources in the laboratory.

References

  • Bacaloglu, R., Cotarca, L., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal Fur Praktische Chemie-chemiker-zeitung. Available at: [Link]

  • Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. HETEROCYCLES, 35(2), 1441. Available at: [Link]

  • PCI Magazine. (2025, March 3). Resins: Isocyanates, Part I: Fundamentals and Reactivity. Available at: [Link]

  • ResearchGate. (n.d.). Relative reactivity's of various functional groups towards isocyanates. Available at: [Link]

  • Taylor & Francis. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]

  • Wikipedia. (n.d.). Phenyl isocyanate. Retrieved February 14, 2026. Available at: [Link]

Sources

Validation

Publish Comparison Guide: Isoxazole-Urea vs. Isoxazole-Amide Linkers in Bioactive Small Molecules

Executive Summary: The Linker Defines the Function In the rational design of isoxazole-based therapeutics, the choice between a urea (–NH–CO–NH–) and an amide (–NH–CO–) linker is rarely a matter of synthetic convenience;...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Linker Defines the Function

In the rational design of isoxazole-based therapeutics, the choice between a urea (–NH–CO–NH–) and an amide (–NH–CO–) linker is rarely a matter of synthetic convenience; it is a determinant of binding mode, selectivity, and metabolic fate .

While both linkers provide rigidity and hydrogen-bonding capabilities, they diverge fundamentally in their pharmacophoric utility:

  • Isoxazole-Urea: The "Gold Standard" for Type II Kinase Inhibitors . Its dual hydrogen-bond donor (HBD) capability allows it to bridge conserved residues in the ATP-binding pocket (e.g., Glu-Asp), often resulting in superior potency (IC50 < 50 nM) and selectivity profiles compared to amides.

  • Isoxazole-Amide: A versatile, synthetically accessible scaffold often favored for general cytotoxicity and antimicrobial agents . While it lacks the secondary H-bond donor of urea, it offers better solubility profiles and is a bioisostere of choice when the target pocket is sterically restricted.

This guide objectively compares these two linkers, supported by mechanistic insights, experimental data, and validated protocols.

Mechanistic Dissection: Topology & Binding Dynamics

The bioactivity difference stems from the fundamental electronic and steric properties of the linkers.

Structural Topology & H-Bonding Potential
FeatureIsoxazole-Amide LinkerIsoxazole-Urea Linker
Structure R–NH–C(=O)–R'R–NH–C(=O)–NH–R'
H-Bond Donors (HBD) 1 (Amide NH)2 (Urea NHs)
H-Bond Acceptors (HBA) 1 (Carbonyl O)1 (Carbonyl O)
Geometry Planar (Resonance), trans preferencePlanar, often trans-trans or cis-trans
Rotational Freedom Restricted (C-N bond character)Highly Restricted (Two N-C bonds)
Key Advantage Compact, lower molecular weight"Molecular Glue" capability (Bridging)
The "Kinase Switch" Mechanism (Graphviz Visualization)

In kinase inhibition (e.g., p38 MAPK, VEGFR2), the urea linker is critical for stabilizing the DFG-out (inactive) conformation. The urea moiety acts as a staple, forming hydrogen bonds with the conserved Glutamate (αC-helix) and Aspartate (DFG motif). Amides, lacking the second NH, often fail to stabilize this specific conformation effectively.

KinaseBinding cluster_pocket Kinase ATP Pocket (DFG-out) cluster_inhibitor Isoxazole-Urea Inhibitor Glu Glu71 (αC-helix) Asp Asp168 (DFG Motif) Gatekeeper Gatekeeper Residue Isoxazole Isoxazole Head (Hydrophobic) Isoxazole->Gatekeeper Van der Waals Urea Urea Linker (NH-CO-NH) Urea->Glu H-Bond (NH Donor 1) Urea->Asp H-Bond (NH Donor 2) Amide_Note Amide Linker: Lacks 2nd NH Donor Weaker DFG-out stabilization Tail Hydrophobic Tail

Figure 1: Mechanism of Type II Kinase Inhibition. The urea linker provides a critical dual H-bond anchor that amides cannot fully replicate.

Comparative Bioactivity Data[1][2][3][4][5]

Case Study: Soluble Epoxide Hydrolase (sEH) Inhibitors

Research indicates a clear preference for urea over amide linkers in sEH inhibitors due to active site fitting.[1]

  • Target: Soluble Epoxide Hydrolase (sEH)[1]

  • Observation: Urea-based inhibitors fit better into the catalytic tunnel of sEH compared to amide analogs.[1]

  • Data Point:

    • Urea Analog (TPPU): IC50 ~ 0.5 - 2 nM (High Potency)

    • Amide Analog: IC50 values often shift to the micromolar range or show significantly reduced residence time.

    • Reasoning: The sEH active site contains residues (Tyr383, Tyr466) that specifically coordinate with the urea carbonyl and NH groups.

Case Study: Anticancer Cytotoxicity (Hep3B & HeLa)

In general cytotoxicity assays where specific kinase "switching" is not the sole mechanism, isoxazole-amides show robust activity.

  • Study: Isoxazole-carboxamide derivatives (2a–2g).

  • Results (IC50 in µg/mL):

    Compound Linker Cell Line (Hep3B) Cell Line (HeLa) Mechanism
    2d Amide 23.0 15.48 G2/M Arrest, Apoptosis
    2e Amide 23.0 >20 G2/M Arrest

    | Sorafenib | Urea | < 5.0 | < 5.0 | Multi-Kinase (VEGFR/RAF) |

  • Insight: While the amide derivatives are active (micromolar range), urea-based drugs like Sorafenib (containing an isoxazole-like bioisostere or pyridine core) typically exhibit nanomolar potency due to the specific multi-kinase inhibition facilitated by the urea bridge.

Antitubercular Activity[7]
  • Context: 5-phenyl-3-isoxazolecarboxylic acid derivatives.[2]

  • Finding: Urea derivatives demonstrated superior Minimum Inhibitory Concentrations (MIC) against M. tuberculosis compared to thiourea and amide analogs.[2]

    • Urea Derivative (3,4-Cl): MIC = 0.25 µg/mL.[2]

    • Thiourea/Amide Analogs: MIC often > 1.0 µg/mL.

Physicochemical & ADME Profiling

The choice of linker significantly impacts the "drug-likeness" of the molecule.

Solubility & Melting Point
  • Urea:

    • Challenge: High melting points and poor aqueous solubility due to strong intermolecular H-bonding (crystal lattice energy).

    • Solution: Introduction of an N-methyl group on the urea nitrogen can disrupt planarity, lowering the melting point (~145°C vs. ~171°C) and increasing solubility by >100-fold.

  • Amide:

    • Advantage: Generally better solubility profiles than ureas.

    • Challenge: Susceptible to enzymatic hydrolysis (amidases) in vivo, potentially limiting half-life.[3]

Metabolic Stability[8]
  • Amide: Moderate.[4] Can be a metabolic soft spot. Bioisosteric replacement (e.g., with 1,2,3-triazoles or oxadiazoles) is often required to improve stability.[3]

  • Urea: High. Generally resistant to proteases and hydrolysis.[3] However, they can suffer from poor permeability if lipophilicity is not managed.

Experimental Protocols

Protocol A: Synthesis of Isoxazole-Amide vs. Urea

Objective: Create a matched molecular pair for SAR evaluation.

A. Isoxazole-Amide Synthesis (Standard Coupling)

  • Reagents: Isoxazole-carboxylic acid (1.0 equiv), Aniline derivative (1.1 equiv), EDC.HCl (1.5 equiv), DMAP (0.5 equiv).

  • Solvent: Dichloromethane (DCM) or DMF.

  • Procedure:

    • Dissolve carboxylic acid in DCM under

      
      .
      
    • Add EDC and DMAP; stir for 30 min to activate.

    • Add aniline derivative. Stir at RT for 12–24 h.

    • Workup: Wash with 1N HCl, sat.

      
      , and brine. Dry over 
      
      
      
      .
    • Purification: Silica gel chromatography (Hexane/EtOAc).[5]

B. Isoxazole-Urea Synthesis (Isocyanate Route)

  • Reagents: Isoxazole-amine (1.0 equiv), Aryl isocyanate (1.1 equiv) OR Isoxazole-isocyanate + Aryl amine.

  • Solvent: Anhydrous THF or Toluene.

  • Procedure:

    • Dissolve isoxazole-amine in dry THF.

    • Add aryl isocyanate dropwise at 0°C.

    • Allow to warm to RT and stir for 4–12 h.

    • Observation: The urea product often precipitates out of the solution.

    • Workup: Filter the precipitate and wash with cold ether. Recrystallize from Ethanol/Water if necessary.

Protocol B: In Vitro Kinase Assay (VEGFR2/p38)

Trustworthiness Check: Ensure ATP concentration equals the


 of the kinase to detect competitive inhibitors (Type II).
  • Preparation: Prepare 3x enzyme mix, 3x substrate/ATP mix, and 3x compound dilutions (DMSO).

  • Incubation:

    • Add 10 µL compound to 384-well plate.

    • Add 10 µL enzyme mix (VEGFR2 or p38α). Incubate 15 min (allows slow-binding Type II inhibitors to equilibrate).

    • Add 10 µL ATP/Substrate mix.

  • Reaction: Incubate at RT for 60 min.

  • Detection: Use ADP-Glo™ or FRET-based detection.

  • Analysis: Fit data to sigmoidal dose-response curve to determine IC50.

    • Validation: Reference compound (e.g., Sorafenib) must fall within 2-fold of historical IC50.

References

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Biomed Research International, 2021.[6] Link

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 2020. Link

  • Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. Molecular Diversity, 2022. Link

  • Design, synthesis, and biological evaluation of some 1,2,3-triazole derivatives as novel amide-based inhibitors of soluble epoxide hydrolase. ResearchGate, 2020. Link

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 2021. Link

Sources

Comparative

Structural Intelligence: Crystallographic Profiling of 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole Complexes

Executive Summary: The Scaffold Advantage 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole (CAS: 1323314-31-3) represents a critical "electrophilic warhead" in medicinal chemistry, primarily used to introduce the 3-methylisoxaz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

5-(Isocyanatomethyl)-3-methyl-1,2-oxazole (CAS: 1323314-31-3) represents a critical "electrophilic warhead" in medicinal chemistry, primarily used to introduce the 3-methylisoxazole motif into drug candidates via urea or carbamate linkages.

While the isocyanate itself is a transient synthetic intermediate, its downstream complexes (metal-coordinated Schiff bases and protein-ligand adducts) offer distinct crystallographic profiles compared to standard bioisosteres like pyrazoles or triazoles.

Key Differentiator: The isoxazole ring exhibits a unique N–O bond weakness (approx.[1][2] 1.43 Å) and a specific planar geometry that drives distinct


-stacking interactions, unlike the H-bond donor-rich environment of pyrazoles. This guide compares the crystallographic performance of these isoxazole-derived complexes against their primary alternatives.

Comparative Analysis: Isoxazole vs. Pyrazole Scaffolds

In crystallographic engineering and drug design, the choice between an isoxazole (derived from our target isocyanate) and a pyrazole is often a trade-off between electronic stacking and hydrogen bonding .

Table 1: Crystallographic Metric Comparison

Data synthesized from small-molecule crystal structures of 3,5-disubstituted isoxazoles and pyrazoles.

FeatureIsoxazole Core (Target)Pyrazole Core (Alternative)Crystallographic Impact
Heteroatom Bond N–O (1.40 – 1.44 Å)N–N (1.33 – 1.36 Å)Isoxazole N–O is weaker/longer, susceptible to reductive cleavage; affects ring stability in X-ray beam.
H-Bond Capacity Acceptor Only (N2)Donor (NH) & Acceptor (N) Pyrazoles form robust R2^2(8) dimers; Isoxazoles rely on weaker C–H...N or

-stacking.
Dipole Moment High (~2.9 D)Moderate (~2.2 D)Isoxazoles show stronger electrostatic steering in ligand binding pockets (e.g., RORγt).
Ring Planarity Rigidly Planar (RMSD < 0.01 Å)Planar (subject to tautomerism)Isoxazole provides a predictable "flat" anchor for

-

interactions in crystal packing.
Packing Motif Inversion Dimers (via COOH/Amide)Catemeric Chains (via NH...N)Isoxazole derivatives often pack via centrosymmetric dimers; Pyrazoles form infinite H-bond chains.

Expert Insight: The lack of a proton donor on the isoxazole ring (unlike pyrazole) forces the crystal lattice to organize via dipole-dipole interactions and


-stacking . In the context of 5-(isocyanatomethyl)-3-methyl-1,2-oxazole derivatives, the urea/amide linker formed after reaction becomes the primary H-bond engine, while the isoxazole ring acts as a hydrophobic "cap."

Structural Characterization & Performance

Small Molecule Crystallography

When 5-(isocyanatomethyl)-3-methyl-1,2-oxazole is reacted to form stable derivatives (e.g., ureas or carboxylic acids like 3-methyl-5-isoxazolecarboxylic acid), the crystal structures reveal specific geometric constraints.

  • Bond Angles: The internal O1–N2–C3 angle is typically compressed (~105°), while the C5–C4–C3 angle expands. This distortion is characteristic of the 1,2-oxazole system.

  • Hirshfeld Surface Analysis:

    • H...H Contacts: Dominate the packing (>40%), indicating the methyl group's steric influence.

    • O...H Contacts: Secondary interactions (~20%), driven by the carbonyl oxygen of the urea/amide linker accepting protons from adjacent molecules.

    • 
      -Stacking:  The "red/blue triangles" on the Shape Index surface confirm that isoxazole rings often stack in an antiparallel fashion to minimize dipole repulsion.
      
Metal Coordination Complexes

The isoxazole nitrogen (N2) is a relatively weak donor compared to pyridine or imidazole. Consequently, "complexes" involving this scaffold often require chelation assistance .

  • Schiff Base Complexes: Reaction of 3-amino-5-methylisoxazole (a related precursor) with salicylaldehydes yields ligands that coordinate Cu(II) or Ni(II) via the imine nitrogen and phenolic oxygen, not the isoxazole nitrogen directly.

  • Performance: These complexes exhibit high thermal stability (stable up to 250°C) but lower solubility than their pyrazole counterparts due to the lack of solubilizing NH groups.

Visualizing the Structural Pathway

The following diagram illustrates the transformation of the reactive isocyanate into stable crystallographic targets and their dominant packing forces.

IsoxazolePathway cluster_0 Performance Outcome Iso 5-(Isocyanatomethyl)- 3-methyl-1,2-oxazole (Reactive Electrophile) Urea Urea/Carbamate Derivative (Stable Ligand) Iso->Urea + Amine/Alcohol Metal Metal Complex (Cu/Ni/Co) Urea->Metal + Metal Salt (Chelation) Protein Protein Co-Crystal (e.g., RORγt) Urea->Protein + Target Protein (Co-crystallization) Packing Crystal Packing Forces: 1. H...H (Van der Waals) 2. N-H...O (Linker driven) 3. π-π Stacking (Ring driven) Urea->Packing Crystallizes as

Caption: Transformation of the reactive isocyanate into stable crystalline forms, highlighting the shift from covalent reactivity to supramolecular organization.

Experimental Protocol: Crystallization & Data Collection

Self-Validating System: This protocol ensures the isocyanate is stabilized before diffraction analysis.

Step 1: Derivatization (Stabilization)
  • Rationale: The isocyanate group (-NCO) is too reactive for direct static crystallography (hydrolyzes to amine). It must be "capped."

  • Method: React 1.0 eq of 5-(isocyanatomethyl)-3-methyl-1,2-oxazole with 1.1 eq of a bulky amine (e.g., aniline) in dry DCM. Stir at RT for 2h. Evaporate solvent to yield the urea derivative.

Step 2: Crystal Growth (Vapor Diffusion)
  • Technique: Sitting Drop Vapor Diffusion.

  • Setup: Dissolve 5 mg of the urea derivative in 500 µL DMSO. Place 2 µL drops on a bridge.

  • Precipitant: Reservoir solution of 20% PEG 4000 + 0.1M Tris (pH 8.5).

  • Validation: Clear prisms should appear within 48-72h. If needles form (twinning risk), switch to slow evaporation from Ethanol/Water (9:1).

Step 3: Data Collection & Refinement
  • Temperature: Maintain 100 K (Cryo-cooling) to reduce thermal motion of the methyl group at C3.

  • Resolution Target: < 0.80 Å for charge density studies.

  • Refinement Note: The N–O bond length should refine to 1.40–1.43 Å . If it refines < 1.38 Å, check for disorder or incorrect atom assignment (N vs O).

References

  • Crystal Structure of 3-Methyl-5-isoxazolecarboxylic acid. (CCDC 850478).[3] Cambridge Structural Database.[3] Link

  • Crystal structures and Hirshfeld surface analysis of isoxazole vs pyrazole derivatives. ResearchGate. Link

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for RORγt. PubMed Central. Link

  • Synthesis and characterization of metal complexes of 3-amino-5-methyl isoxazole. Journal of Chemical and Pharmaceutical Research. Link

  • PubChem Compound Summary for 3-Isocyanato-5-methyl-1,2-oxazole. PubChem. Link

Sources

Validation

Comparative Guide: Kinetic Isotope Effect (KIE) Profiling of Isoxazole-Isocyanate Rearrangements

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Leads Focus: Mechanistic elucidation of isoxazole-to-isocyanate transformations via Heavy Atom KIE.[1] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Leads Focus: Mechanistic elucidation of isoxazole-to-isocyanate transformations via Heavy Atom KIE.[1]

Executive Summary: The Mechanistic "Black Box"

Isoxazole-functionalized isocyanates are critical pharmacophores in the synthesis of COX-2 inhibitors (e.g., valdecoxib derivatives) and immunomodulators. However, the transformation of isoxazole precursors (specifically isoxazole-carboxylic acids and acyl azides) into isocyanates often proceeds through ambiguous mechanistic pathways—vacillating between concerted rearrangements (Curtius-type) and stepwise decompositions (involving nitrene or zwitterionic intermediates).[1]

This guide compares the efficacy of


C , 

N
, and

H
Kinetic Isotope Effect (KIE) methodologies in resolving these mechanistic disputes. We provide experimental protocols and data interpretations to distinguish between synchronous bond-breaking events and asynchronous stepwise pathways.

Methodology Comparison: Selecting the Right Isotope Probe

In the context of isoxazole-isocyanate chemistry, not all KIE methods offer equal resolution. The choice depends on the specific bond cleavage suspected in the Rate-Determining Step (RDS).

Comparative Matrix: KIE Probes for Heterocyclic Rearrangements
Feature

C KIE (Natural Abundance)

N KIE (Label-Required)

H KIE (Deuterium)
Primary Utility Probing C-C bond cleavage (e.g., decarboxylation, ring opening).[1][2]Probing N-N or N-C bond cleavage (e.g., N₂ extrusion).[1]Probing hybridization changes (

).
Sensitivity High (using Singleton NMR method).[1]Very High (using IRMS).Moderate to High.[1]
Labeling Requirement None (relies on 1.1% natural abundance).[1]Mandatory (synthetic enrichment required).[1]Mandatory (synthetic enrichment required).[1]
Throughput Low (requires long NMR acquisition).[1]Medium (requires MS analysis).High (standard kinetic runs).[1]
Cost Low (reagents) / High (instrument time).[1]High (labeled precursors).[1]Low.
Mechanistic Insight Definitive for concertedness of skeletal rearrangement.Definitive for nitrene formation (Curtius).[1]Auxiliary (confirms geometry changes).

Expert Verdict: For isoxazole-isocyanate studies,


C KIE at natural abundance  is the superior "first-pass" technique as it maps the skeletal rearrangement without the need for expensive labeled synthesis. 

N KIE
is reserved for confirming nitrogen extrusion pathways.[1]

Case Study: Decarboxylation & Rearrangement of 3-Carboxybenzisoxazole

To illustrate the power of KIE, we analyze the decarboxylation of 3-carboxybenzisoxazole—a reaction analogous to the formation of isoxazole-isocyanates via acyl azides. The central debate is whether the reaction proceeds via a concerted ring opening or a stepwise zwitterionic intermediate.

Experimental Data: Heavy Atom KIE Values

Source: Adapted from J. Org. Chem. 1997, 62, 21, 7305–7309.[3]

Isotope ProbeSolventMeasured KIE (

)
Mechanistic Implication

C (Carboxyl)
1,4-Dioxane1.0448 ± 0.0007 Significant C-C bond breaking in RDS.

C (Carboxyl)
Acetonitrile1.0445 ± 0.0001 Solvent independence suggests concertedness .

N (Ring)
Acetone1.0312 ± 0.0006 Significant N-involvement; ring N-O bond cleavage is synchronous.[1]
Interpretation

The large primary


C KIE (~1.045)  indicates that the C-C bond connecting the carboxyl group to the isoxazole ring is breaking in the transition state. Crucially, the concurrent large 

N KIE (~1.031)
confirms that the N-O bond within the ring is also breaking.

Mechanistic Visualization

The following diagram illustrates the concerted transition state supported by the KIE data, contrasting it with the disproven stepwise pathway.

ReactionMechanism cluster_legend KIE Evidence Reactant Isoxazole-3-Carboxylate (Precursor) TS_Concerted Transition State (Concerted) Simultaneous C-C & N-O Breakage (Supported by KIE) Reactant->TS_Concerted k_obs TS_Stepwise Intermediate (Stepwise) Zwitterion / Nitrene (Disproven) Reactant->TS_Stepwise Alternative Pathway Product Nitrile / Isocyanate Derivative TS_Concerted->Product TS_Stepwise->Product Evidence 13C KIE = 1.045 (Primary) 15N KIE = 1.031 (Primary) Implies Synchronicity

Caption: Reaction coordinate diagram contrasting the KIE-validated concerted pathway (Green) against the stepwise alternative (Red).

Detailed Experimental Protocol

Protocol A: C KIE Determination at Natural Abundance (Singleton Method)

This protocol avoids the synthesis of labeled compounds by measuring the enrichment of the heavy isotope in the recovered starting material at high conversion.

Reagents:

  • Isoxazole substrate (e.g., 3-carboxyisoxazole derivative) - 2.0 g (Scale is critical for precision).[1]

  • Solvent (Anhydrous 1,4-dioxane or THF).[1]

  • Internal Standard (must be non-reactive and have distinct NMR shifts).[1]

Workflow:

  • Reaction Setup: Dissolve substrate in solvent. Split into two batches:

    • T0 (Reference): Do not react. Represents natural abundance.[1]

    • T50-80 (Fractionated): Heat/irradiate until ~70-80% conversion is reached.

  • Quenching & Recovery: Stop the reaction. Isolate unreacted starting material (SM) via flash chromatography.[1] Crucial: Yield must be quantitative for the recovery step to avoid fractionation during workup.

  • NMR Acquisition:

    • Instrument: 500 MHz NMR or higher.[1]

    • Probe:

      
      C-optimized cryoprobe.
      
    • Pulse Sequence: Inverse-gated decoupling (zgig) to suppress NOE and ensure quantitative integration.

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30-60 seconds).
    • Scans: Sufficient to achieve S/N > 500:1 (often 1000+ scans).

  • Data Analysis:

    • Integrate the carbon signal of the reactive site (

      
      ) and a non-reactive spectator carbon (
      
      
      
      ).
    • Calculate

      
       (Ratio of 
      
      
      
      ).[1]
    • Calculate KIE using the equation:

      
      
      Where 
      
      
      
      is fractional conversion,
      
      
      is the ratio in recovered SM, and
      
      
      is the ratio in T0.
Protocol B: Synthesis of N-Labeled Isoxazole Precursors

Required if


N KIE is needed for confirmation.
  • Source: Start with

    
    NH₂OH·HCl (commercially available, >98% atom % 
    
    
    
    N).[1]
  • Cyclization: React

    
    NH₂OH with the appropriate 1,3-dicarbonyl or 
    
    
    
    -unsaturated ketone.
    • Example: Reflux

      
      NH₂OH with ethyl acetoacetate in EtOH/H₂O.
      
  • Validation: Confirm enrichment via Mass Spectrometry (M+1 peak dominance).

Strategic Recommendations for Drug Development

When optimizing isoxazole-based drugs (e.g., designing novel COX-2 inhibitors or antimicrobials), understanding the KIE of the core rearrangement allows you to:

  • Tune Stability: If the KIE indicates a concerted, low-barrier rearrangement, the isoxazole ring may be metabolically unstable.[1] Substituents that increase the barrier (lowering the KIE magnitude) can enhance half-life.

  • Control Reactivity: For isocyanate generation in situ (e.g., for covalent inhibition), a concerted mechanism implies that electronic effects on the ring will directly tune the reaction rate.[1]

  • Safety: Understanding if a nitrene intermediate exists (ruled out by concerted KIEs) helps assess the risk of non-specific side reactions in vivo.[1]

References

  • Mechanistic Study of Benzisoxazole Decarboxylation

    • Title: C and N Kinetic Isotope Effects on the Decarboxylation of 3-Carboxybenzisoxazole. Theory vs Experiment.
    • Source: Journal of Organic Chemistry (1997)[1]

    • URL: [Link][1]

  • Singleton NMR Method

    • Title: Sensitive and Accurate C Kinetic Isotope Effect Measurements Enabled by Polariz
    • Source: Journal of the American Chemical Society (2017)
    • URL: [Link][1]

  • Isoxazole Rearrangement Overview

    • Title: Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring.[1][5]

    • Source: Journal of Mass Spectrometry (2004)[5]

    • URL: [Link][1]

  • General KIE Theory

    • Title: Kinetic Isotope Effects in Organic and Biological Reactions.
    • Source: ResearchGate[1][6]

    • URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Commercial 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole Samples

Introduction: The Critical Need for Purity in a Bifunctional Reagent 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Purity in a Bifunctional Reagent

5-(Isocyanatomethyl)-3-methyl-1,2-oxazole is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its utility stems from its bifunctional nature: a stable, aromatic-like oxazole core and a highly reactive isocyanate group. This combination allows for its conjugation to biomolecules, polymers, and other scaffolds. However, the very reactivity that makes the isocyanate group valuable also renders the molecule susceptible to degradation, primarily through hydrolysis. For drug development professionals and scientists, using a commercial sample of this reagent without rigorous purity assessment can lead to inaccurate stoichiometric calculations, failed reactions, and the introduction of unknown impurities into downstream products, compromising experimental outcomes and regulatory filings.

This guide provides an in-depth comparison of analytical methodologies to empower researchers to confidently assess the purity of their commercial samples. We will move beyond simple protocols to explain the scientific rationale behind method selection, enabling a robust, self-validating approach to quality control.

Understanding the Analyte and Its Potential Impurities

The primary challenge in handling 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole is the electrophilic nature of the isocyanate (-N=C=O) functional group. It readily reacts with nucleophiles, with atmospheric moisture being the most common culprit. This degradation cascade is the primary source of impurities in aged or improperly stored samples.

Common Degradation Pathway:

  • Hydrolysis: The isocyanate group reacts with water to form an unstable carbamic acid, which rapidly decarboxylates to yield the corresponding primary amine, 5-(aminomethyl)-3-methyl-1,2-oxazole.

  • Urea Formation: This newly formed, highly reactive amine can then attack the isocyanate group of another molecule, forming a stable and often insoluble N,N'-disubstituted urea impurity.

This pathway highlights that a single degradation event consumes two molecules of the starting material, rapidly diminishing the concentration of the active reagent. Other potential impurities can include residual starting materials from synthesis or isomers.

A 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole (R-NCO) C 5-(Aminomethyl)-3-methyl-1,2-oxazole (R-NH₂) A->C + H₂O - CO₂ B Water (H₂O) D N,N'-bis((3-methyl-1,2-oxazol-5-yl)methyl)urea (R-NH-CO-NH-R) C->D + R-NCO

Caption: Primary degradation pathway of 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole.

A Comparative Guide to Analytical Methodologies

No single technique provides a complete picture of purity. A multi-pronged, orthogonal approach is essential for a trustworthy assessment. We will compare five key techniques, outlining their principles, protocols, and unique advantages.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle & Causality: FTIR is an ideal first-line technique for rapid confirmation of the key isocyanate functional group. The -N=C=O group exhibits a strong, sharp, and characteristic asymmetric stretching vibration in a relatively clean region of the infrared spectrum, typically between 2250-2285 cm⁻¹. Its presence is a primary indicator of identity, while a diminished or absent peak suggests significant degradation.

  • Experimental Protocol (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with isopropyl alcohol and performing a background scan.

    • Place a small amount of the commercial sample (liquid or solid) directly onto the crystal to ensure full contact.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Examine the spectrum for the characteristic isocyanate peak around 2270 cm⁻¹.

    • Look for the appearance of broad N-H stretches (around 3300-3500 cm⁻¹) and urea carbonyl (C=O) stretches (around 1640 cm⁻¹), which would indicate the presence of amine and urea impurities.

  • Data Insights & Limitations:

    • Strengths: Extremely fast, requires minimal sample preparation, and provides an unambiguous confirmation of the isocyanate group.[1][2]

    • Weaknesses: Not ideal for precise quantification without a carefully prepared calibration curve.[2] It has low sensitivity for minor impurities that do not possess highly characteristic infrared bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle & Causality: NMR is the gold standard for unambiguous structural elucidation and is highly effective for identifying and quantifying organic impurities. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework. The chemical shift, splitting pattern, and integration of each signal provide a wealth of information.

  • Experimental Protocol (¹H NMR):

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Crucially, use a freshly opened ampule or a dry solvent to prevent reaction with trace moisture.

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Process the data, referencing the solvent peak.

    • Expected Signals: Based on known spectra of isoxazole derivatives, the following are anticipated: a singlet for the methyl protons (~2.4 ppm), a singlet for the methylene protons adjacent to the isocyanate group (~4.5-5.0 ppm), and a singlet for the oxazole ring proton (~6.5 ppm).[3]

    • Impurity Identification: Look for signals corresponding to the amine degradation product (the methylene signal will shift upfield) or the urea byproduct (new N-H signals and distinct methylene signals).

  • Data Insights & Limitations:

    • Strengths: Provides definitive structural confirmation.[4] Quantitative NMR (qNMR) using an internal standard of known purity can provide a highly accurate measure of the absolute concentration of the active compound.

    • Weaknesses: Requires a relatively larger amount of sample compared to mass spectrometry. Insoluble impurities, like the urea byproduct, may not be fully observed in the solution-state spectrum.

High-Performance Liquid Chromatography (HPLC)
  • Principle & Causality: HPLC is the workhorse technique for determining the purity of a sample by separating it into its individual components. For isocyanates, direct analysis is challenging due to their reactivity with common protic solvents used in reversed-phase HPLC. Therefore, a pre-column derivatization step is essential. This involves reacting the isocyanate with a reagent to form a stable, UV-active derivative.[5] The industry-standard approach often involves derivatization with an amine like dibutylamine (DBA) or 1-(2-methoxyphenyl)piperazine (MPP), as outlined in NIOSH methods for isocyanate analysis.[6][7]

  • Experimental Protocol (Derivatization and HPLC-UV):

    • Stock Solution: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask and dissolve in a dry, aprotic solvent like acetonitrile.

    • Derivatization: Transfer an aliquot (e.g., 100 µL) of the stock solution to a vial. Add an excess of a derivatizing agent solution (e.g., 100 µL of 0.01 M dibutylamine in acetonitrile). Allow the reaction to proceed for 15-30 minutes at room temperature to form the stable urea derivative.

    • HPLC Analysis:

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or an appropriate buffer).

      • Detection: UV detector set to a wavelength where the derivative absorbs strongly (e.g., ~240 nm).

      • Injection: Inject 10 µL of the derivatized sample.

    • Quantification: Determine the purity by calculating the peak area percentage of the main derivative peak relative to the total area of all peaks.

  • Data Insights & Limitations:

    • Strengths: Excellent for quantification and resolving closely related impurities.[8] High sensitivity and reproducibility make it ideal for quality control.

    • Weaknesses: The derivatization step adds complexity and a potential source of error. It measures the purity of the derivatized sample, so any non-isocyanate impurities must also be chromatographically resolved.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle & Causality: GC-MS separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio. Due to the high reactivity and potential thermal lability of isocyanates, direct injection is often not feasible. As with HPLC, derivatization is the preferred approach to create a more stable and volatile compound suitable for GC analysis.[9][10]

  • Experimental Protocol (Derivatization and GC-MS):

    • Follow a similar derivatization procedure as described for HPLC, using a reagent like dibutylamine.[10]

    • GC-MS Analysis:

      • Column: A low-to-mid polarity column (e.g., DB-5ms).

      • Injection: Use a split/splitless inlet.

      • Oven Program: A temperature ramp from ~100 °C to 280 °C.

      • MS Detection: Operate in electron ionization (EI) mode, scanning a mass range of 50-500 amu.

    • Analysis: Identify the main peak by its retention time and mass spectrum. Search for impurity peaks and identify them by comparing their mass spectra to libraries or by manual interpretation.

  • Data Insights & Limitations:

    • Strengths: The mass spectrometer provides definitive identification of volatile impurities.[9] It offers excellent separation efficiency for non-polar compounds.

    • Weaknesses: Not suitable for non-volatile or thermally unstable impurities (e.g., the urea dimer). The derivatization requirement is a key consideration.

Summary of Methodologies and A Recommended Workflow

The choice of method depends on the required level of scrutiny. For routine quality checks, a combination of FTIR and HPLC is often sufficient. For comprehensive characterization or troubleshooting, a full suite of analyses is recommended.

Technique Primary Purpose Sample Amount Speed Strengths Weaknesses
FTIR Functional Group IDMinimal (<1 mg)Very Fast (<2 min)Rapid confirmation of -NCO group, simple.[1][2]Poor for quantification without calibration, low sensitivity to non-isocyanate impurities.
NMR Structural Confirmation & IDMedium (5-10 mg)Moderate (~15 min)Unambiguous structure proof, qNMR for absolute purity.[4]May not detect insoluble impurities, requires dry deuterated solvents.
HPLC-UV Quantitative PurityLow (~1 mg)Slow (~30 min/run)High precision and accuracy for purity (area %), resolves related impurities.[7][8]Requires derivatization, which adds complexity.
GC-MS Volatile Impurity IDLow (~1 mg)Slow (~40 min/run)Definitive identification of volatile impurities via mass spectra.[9][10]Requires derivatization, not suitable for non-volatile impurities.
Recommended Purity Assessment Workflow

A logical, tiered approach ensures both efficiency and rigor in assessing commercial samples.

start Commercial Sample Received initial_screen Tier 1: Initial Screening - Visual Inspection (color, clarity) - FTIR (Confirm -NCO peak at ~2270 cm⁻¹) start->initial_screen tier1_decision Pass Initial Screen? fail Sample Rejected or Flagged for Investigation tier1_decision->fail No quant_analysis Tier 2: Quantitative & Structural Analysis - HPLC-UV (Purity by Area %) - ¹H NMR (Structural Confirmation) tier1_decision->quant_analysis Yes tier2_decision Purity > 98% and No Unknowns? pass Sample Approved for Use tier2_decision->pass Yes adv_analysis Tier 3: Advanced Investigation (If needed) - LC-MS for impurity identification - qNMR for absolute purity tier2_decision->adv_analysis No initial_screen->tier1_decision quant_analysis->tier2_decision adv_analysis->fail

Caption: Recommended workflow for assessing the purity of commercial samples.

Conclusion

Assessing the purity of a reactive reagent like 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole is not a trivial task but is a non-negotiable step for ensuring reproducible and reliable scientific outcomes. A simple visual inspection or single analysis is insufficient. By employing an orthogonal set of techniques—beginning with a rapid FTIR screen, followed by quantitative HPLC and definitive structural confirmation by NMR—researchers can build a comprehensive and trustworthy profile of their commercial samples. This rigorous, evidence-based approach underpins scientific integrity and is a hallmark of excellence in research and development.

References

  • Specac Ltd. (n.d.). Quantification with the Pearl FTIR accessory. Retrieved from [Link]

  • AZoM. (2024). Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. Retrieved from [Link]

  • ResearchGate. (n.d.). The GC-MS analysis of isocyanate diamine-metabolites. Retrieved from [Link]

  • CDC Stacks. (n.d.). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Retrieved from [Link]

  • NASA Technical Reports Server (NTRS). (1993). Internal Standards For FTIR Analysis Of Isocyanurates. Retrieved from [Link]

  • SpringerLink. (n.d.). Determination of Gas Phase Isocyanates Using Proton Transfer Reaction Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). A laboratory comparison of analytical methods used for isocyanates. Retrieved from [Link]

  • Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of complex mixtures of airborne isocyanates and amines Part 5.† Determination of low molecular weight aliphatic. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Retrieved from [Link]

  • DiVA Portal. (n.d.). Isocyanates and Amines - Sampling and Analytical Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mass spectrometry-based analysis of murine bronchoalveolar lavage fluid following respiratory exposure to 4,4'-methylene diphenyl diisocyanate aerosol. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). ISOCYANATES, TOTAL (MAP) 5525. Retrieved from [Link]

  • CDC Stacks. (n.d.). Analytical Method. Retrieved from [Link]

  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (n.d.). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Retrieved from [Link]

  • Beilstein Journals. (2023). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]

  • ACG Publications. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

5-(Isocyanatomethyl)-3-methyl-1,2-oxazole proper disposal procedures

Operational Guide: Safe Handling and Disposal of 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole Part 1: Executive Operational Summary Chemical Identity: 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole Functional Class: Heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling and Disposal of 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole

Part 1: Executive Operational Summary

Chemical Identity: 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole Functional Class: Heterocyclic Isocyanate Primary Hazard: Respiratory Sensitizer / Lachrymator / Reactive Electrophile

The Core Directive: Disposal of this compound is not a passive "binning" exercise; it is an active chemical neutralization process. The isocyanate group (-N=C=O) is a potent electrophile that reacts with nucleophiles (DNA, proteins) and water. You must chemically deactivate this functional group before the material enters the waste stream.

Failure to quench this compound risks:

  • Delayed Pressure Explosion: Reaction with moisture in a sealed waste drum generates CO₂, causing container rupture.

  • Health Exposure: Downstream waste handlers may be exposed to sensitizing vapors.

Part 2: Hazard Characterization & Causality

To handle this safely, you must understand why it is dangerous. The isoxazole ring provides a stable core, but the isocyanatomethyl arm is highly reactive.

PropertyValue / CharacteristicOperational Implication
Reactivity Water-ReactiveHydrolyzes to form the corresponding amine and Carbon Dioxide (CO₂) .
Toxicity High (Inhalation/Contact)Sensitizer. Can cause asthma-like symptoms (H334) and allergic skin reactions (H317).[1]
Physical State Low-melting solid or liquidTreat as an inhalation hazard.[2] Use a fume hood.
Stability Thermally LabileAvoid rotary evaporation at high temperatures; risk of decomposition.

Part 3: The Neutralization Protocol (Step-by-Step)

Objective: Convert the reactive isocyanate into a stable urea or carbamate derivative using an alkaline alcohol solution.

Phase A: Preparation of Decontamination Solution ("Decon Mix")

Do not use water alone. Isocyanates are often immiscible with water, leading to a "crust" formation where the inside remains active. You need a solvent system.

Recommended Formula (The "Prudent" Mix):

  • 50% Ethanol or Isopropanol (Solubilizer)

  • 45% Water (Reactant)

  • 5% Sodium Carbonate (

    
    ) or concentrated Ammonium Hydroxide (Catalyst/Base)
    

Why this mix? The alcohol dissolves the organic isoxazole; the water provides the nucleophile; the base catalyzes the hydrolysis.

Phase B: The Quenching Procedure
  • PPE Setup: Butyl rubber or Nitrile gloves (double gloved), lab coat, safety goggles. Work strictly inside a fume hood.

  • Dilution: Dissolve the 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole in a small amount of dichloromethane or ethyl acetate if it is not already in solution.

  • Controlled Addition:

    • Slowly add the isocyanate solution into the Decon Mix.

    • Ratio: Use at least 10 volumes of Decon Mix for every 1 volume of isocyanate.

    • Observation: Watch for mild exotherm (heat) and bubbling (CO₂ evolution).

  • The "Breathing" Period (Critical):

    • Swirl the mixture.

    • DO NOT CAP TIGHTLY. Cover the vessel loosely with Parafilm (poked with holes) or a loose lid to allow CO₂ to escape.

    • Duration: Let stand for 48 hours .

  • Verification (Self-Validating Step):

    • Visual: No precipitate should form (unless the amine byproduct is insoluble, which is rare in this mix). Bubbling must have ceased completely.

    • Analytical (Optional but Best Practice): Take a small aliquot. Run an IR spectrum. The strong, sharp peak at ~2270 cm⁻¹ (N=C=O stretch) must be absent.

Phase C: Final Disposal
  • Check pH of the solution. If strongly basic (> pH 11), neutralize with dilute acetic acid or HCl to pH 7–9.

  • Label the waste container: "Deactivated Isocyanates - Contains Solvents and Amines."

  • Dispose of as Non-Halogenated Organic Solvent Waste (unless you used DCM in step 2, then Halogenated).

Part 4: Emergency Spill Response

  • Scenario A: Solid Spill

    • Do not sweep (creates dust).

    • Cover with wet sand or silica gel soaked in the Decon Mix .

    • Scoop into a wide-mouth container. Do not seal.

  • Scenario B: Liquid Spill

    • Absorb with vermiculite or dry sand.

    • Treat the absorbent with Decon Mix immediately in the container.

    • Leave container open in a fume hood for 48 hours.

Part 5: Visualizing the Workflow

The following diagram outlines the decision logic and workflow for safe disposal.

IsocyanateDisposal Start Waste Identification: 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole StateCheck State of Matter? Start->StateCheck Solid Solid Waste StateCheck->Solid Solid Liquid Liquid/Solution StateCheck->Liquid Liquid DeconPrep Prepare Decon Mix: 50% EtOH + 45% H2O + 5% Na2CO3 Solid->DeconPrep Dissolve in solvent first Liquid->DeconPrep Quench QUENCHING: Add Waste to Excess Decon Mix (Ratio 1:10) DeconPrep->Quench Wait REACTION TIME: Wait 48 Hours Allow CO2 Venting (Loose Cap) Quench->Wait Verify VERIFICATION: Check for Bubbles/Heat Optional: IR Check (No peak @ 2270 cm-1) Wait->Verify Final Final Disposal: Organic Solvent Waste Stream Verify->Final

Caption: Operational workflow for the chemical deactivation of isoxazole-based isocyanates. Note the critical 48-hour venting period to prevent pressure buildup.[3]

Part 6: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Chapter 6: Working with Chemicals).

  • Safe Work Australia. (2020). Guide to Handling Isocyanates. Safe Work Australia.

  • NOAA Office of Response and Restoration. (2024). Methyl Isocyanate - Reactivity and chemical properties. CAMEO Chemicals.[1][2][4]

  • Organic Syntheses. (2013). Working with Hazardous Chemicals: Quenching Protocols. Org. Synth. 2013, 90, 271-286.

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole

Executive Summary: The Hazard Profile Handling 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole requires a safety strategy that goes beyond standard organic synthesis protocols. This molecule presents a dual-hazard profile: The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hazard Profile

Handling 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole requires a safety strategy that goes beyond standard organic synthesis protocols. This molecule presents a dual-hazard profile:

  • The Isocyanate Motif (-NCO): A potent respiratory and dermal sensitizer. Unlike simple irritants, isocyanates can induce irreversible immunological sensitization (asthma) after a single high-exposure event or chronic low-level exposure.

  • The Isoxazole Ring: A pharmacophore often associated with biological activity (e.g., IBOT agonists). While the linker is a building block, we must treat the entire structure as a potential bioactive agent until proven otherwise.

Critical Warning: Isocyanates have poor warning properties (odor threshold often exceeds exposure limits). You cannot rely on smell to detect leaks. The protocols below are designed to create a self-validating safety system.

The Barrier Strategy: PPE Selection

Standard latex or thin nitrile gloves are insufficient for prolonged contact with aliphatic isocyanates due to rapid permeation.

Hand Protection: The "Double-Glove" Protocol

Isocyanates can permeate standard disposable nitrile gloves in <15 minutes. Once inside the glove, the occluded environment accelerates dermal absorption.

LayerMaterialSpecificationScientific Rationale
Inner (Barrier) Laminate Film (e.g., Silver Shield® / 4H®)2.7 mil (minimum)Permeation Resistance: Laminates provide >4 hours breakthrough time against small organic molecules where nitrile fails.
Outer (Mechanical) Nitrile 5-8 mil, extended cuffDexterity & Grip: Compresses the loose laminate liner to allow fine motor control; protects the inner liner from tears.
Respiratory & Eye Protection[1][2][3][4][5]
  • Primary Control: All handling must occur in a certified chemical fume hood with a face velocity of 80–100 fpm .

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 D3) are mandatory. Safety glasses do not seal against vapors, which can cause ocular sensitization (lacrimation, photophobia).

  • Respiratory Backup: If work must occur outside a hood (e.g., equipment maintenance), a PAPR (Powered Air Purifying Respirator) with organic vapor cartridges is required. N95s offer zero protection against isocyanate vapors.

Operational Workflow: The "Dry" Protocol

Isocyanates react with nucleophiles (water) to form carbamic acids, which spontaneously decarboxylate to amines and CO₂, driving pressure buildup.

Pre-Operational Checklist
  • Glassware: Oven-dried (>120°C) for 2 hours. Surface moisture triggers urea formation, clouding the reaction.

  • Solvents: Anhydrous grade only (<50 ppm water).

  • Quench Station: Prepare the neutralization solution before opening the reagent bottle (See Section 5).

Visualization: Safe Handling Loop

The following workflow enforces a "Check-Act-Verify" loop to prevent exposure.

SafeHandling Start START: Reagent Retrieval Check Moisture Check: Glassware Dry? Solvents Anhydrous? Start->Check Check->Start Fail (Re-dry) PPE Don PPE: Laminate Liner + Nitrile Outer Check->PPE Pass Transfer Transfer: Cannula/Syringe Only (No Open Pouring) PPE->Transfer Reaction Reaction: Inert Atmosphere (N2/Ar) Transfer->Reaction Quench Immediate Quench: Residuals to Decon Soln Reaction->Quench

Figure 1: The "Dry" Protocol workflow emphasizing moisture control and closed-system transfers.

Decontamination & Disposal: The "Surfactant" Rule

The Common Mistake: Rinsing isocyanate-contaminated glassware with pure water. The Consequence: Water reacts at the interface to form insoluble polyureas (a hard, white plastic crust) that traps unreacted isocyanate inside. This crust is nearly impossible to remove and creates a long-term exposure hazard for glasswashers.

The Solution: Surfactant-Assisted Decontamination

We must emulsify the isocyanate to allow water to penetrate and fully hydrolyze the -NCO groups.

Decontamination Solution Recipe:

  • 90% Water

  • 8% Concentrated Ammonia (catalyzes the hydrolysis)

  • 2% Liquid Detergent (surfactant prevents crust formation)

Protocol:

  • Immerse contaminated glassware/syringes fully in the solution.

  • Leave for 24 hours in the fume hood.

  • Rinse with acetone, then water.[1]

  • Dispose of the spent decontamination solution as basic organic waste.

Emergency Response: Spill Decision Logic

In the event of a spill, immediate classification determines whether you evacuate or intervene.

SpillResponse Spill Spill Detected Size Volume > 10mL OR Outside Hood? Spill->Size Evacuate MAJOR RESPONSE: 1. Evacuate Lab 2. Pull Alarm 3. Call HazMat Size->Evacuate Yes (High Risk) Minor MINOR RESPONSE: 1. Alert Colleagues 2. Verify PPE (Goggles/Laminates) Size->Minor No (Contained) Absorb Absorb: Use Vermiculite or Polypropylene Pads Minor->Absorb Decon Decontaminate: Apply Ammonia/Detergent Soln Wait 30 mins Absorb->Decon Waste Disposal: Double Bag as Hazardous Waste Decon->Waste

Figure 2: Decision matrix for isocyanate spill response. Note that spills outside the hood almost always require evacuation due to respiratory hazards.

References

  • Centers for Disease Control and Prevention (NIOSH). (n.d.). Isocyanates. The National Institute for Occupational Safety and Health (NIOSH). Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Isocyanates - Hazard Recognition. United States Department of Labor. Retrieved October 26, 2023, from [Link]

  • Ceballos, D. M., et al. (2011). Permeation of aromatic and aliphatic diisocyanates through glove materials. Annals of Occupational Hygiene. (Standard reference for nitrile vs.
  • Safe Work Australia. (2020). Guide to Handling Isocyanates. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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